Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCSMYSZIQXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736774 | |
| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256240-34-2 | |
| Record name | 4-Thiazolecarboxylic acid, 2-(hydroxymethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256240-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(hydroxymethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily due to the prevalence of the thiazole ring in numerous pharmacologically active compounds. This guide provides an in-depth exploration of the synthetic pathways leading to this valuable intermediate. We will dissect the well-established Hantzsch thiazole synthesis as the principal route, offering a detailed mechanistic understanding and a step-by-step experimental protocol. Furthermore, alternative strategies and the rationale behind critical experimental choices will be discussed to provide a holistic view for researchers engaged in the synthesis of thiazole derivatives.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[2] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, in particular, serves as a versatile intermediate. The hydroxymethyl group at the 2-position and the methyl carboxylate at the 4-position offer orthogonal handles for further chemical elaboration, making it a valuable precursor for the synthesis of more complex molecules.[5]
Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most common and reliable method for the synthesis of the thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide.[1][6]
Retrosynthetic Analysis
A retrosynthetic approach to Methyl 2-(hydroxymethyl)thiazole-4-carboxylate reveals the key bond disconnections and the requisite starting materials.
Caption: Retrosynthesis of the target molecule via Hantzsch thiazole synthesis.
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-defined sequence of reactions:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester. This initial step is typically an SN2 reaction.[1][7]
-
Cyclization: The nitrogen atom of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.
-
Dehydration: The subsequent elimination of a water molecule leads to the formation of the aromatic thiazole ring.[7]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
This protocol details a representative procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| Methyl 3-bromo-2-oxobutanoate | C₅H₇BrO₃ | 195.01 | Commercial | Lachrymator, handle in a fume hood. |
| Glycolamide | C₂H₅NO₂ | 75.07 | Commercial | |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Commercial | Used for thionation. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | Anhydrous grade. |
| Toluene | C₇H₈ | 92.14 | Commercial | Anhydrous grade. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercial | Saturated aqueous solution. |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercial | Anhydrous. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Commercial | For chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Commercial | For chromatography. |
Step-by-Step Procedure
Step 1: Synthesis of Glycolamide Thioamide
-
To a stirred solution of glycolamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the glycolamide thioamide.
Step 2: Hantzsch Condensation
-
Dissolve the glycolamide thioamide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
To this solution, add methyl 3-bromo-2-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight.[8]
-
Infrared Spectroscopy (IR): To identify functional groups (e.g., -OH, C=O).
Alternative Synthetic Approaches
While the Hantzsch synthesis is the most prevalent, other methods for constructing the thiazole ring exist.[9][10] For instance, the reaction of thioamides with α-diazoketones catalyzed by trifluoromethanesulfonic acid offers a metal-free alternative.[10] Another approach involves the condensation of ethyl isocyanoacetate with O-ethyl thioformate.[9] The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Safety and Handling
-
α-Halo-β-ketoesters: These compounds are often lachrymators and should be handled with care in a well-ventilated fume hood.
-
Lawesson's Reagent: This reagent has a strong, unpleasant odor and should also be handled in a fume hood.
-
Solvents: Standard precautions for handling flammable organic solvents should be followed.
Conclusion
The synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a well-established process, with the Hantzsch thiazole synthesis being the most robust and widely used method. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and appropriate characterization are crucial for obtaining the desired product in high yield and purity. This guide provides the necessary technical details and theoretical background to empower researchers in their synthetic endeavors involving this important heterocyclic building block.
References
-
Taylor & Francis Online. (2017). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl thiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 2-substituted-thiazole-4-carboxamides I and II. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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- 4. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
- 8. PubChemLite - Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate (C7H9NO3S) [pubchemlite.lcsb.uni.lu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Thiazole synthesis [organic-chemistry.org]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Molecular Structure and Rationale for Spectroscopic Analysis
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate possesses a unique combination of functional groups—a thiazole ring, a hydroxymethyl group, and a methyl ester—each contributing distinct spectroscopic signatures. Accurate interpretation of its spectra is crucial for confirming its identity, assessing its purity, and understanding its electronic and structural properties.
Molecular Structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Caption: Molecular structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit five distinct signals corresponding to the aromatic proton on the thiazole ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the ester.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the hydroxyl proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.1 | Singlet | 1H | H-5 (thiazole) | The proton at the C-5 position of the thiazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent ester group and the aromatic character of the ring. |
| ~4.9 | Singlet | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the thiazole ring are expected to appear as a singlet. The chemical shift is influenced by the electronegativity of the oxygen atom and the aromatic ring. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| Variable | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to be a broad signal that can be confirmed by a D₂O exchange experiment. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the three carbons of the thiazole ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~168 | C-2 (thiazole) | The carbon atom at the 2-position of the thiazole ring bearing the hydroxymethyl group is expected to be significantly downfield. |
| ~162 | C=O (ester) | The carbonyl carbon of the methyl ester will appear at a characteristic downfield chemical shift. |
| ~145 | C-4 (thiazole) | The carbon at the 4-position, attached to the ester group, will also be downfield due to the electron-withdrawing effect of the ester. |
| ~128 | C-5 (thiazole) | The carbon atom at the 5-position of the thiazole ring is expected to be the most upfield of the ring carbons. |
| ~60 | -CH₂OH | The methylene carbon attached to the hydroxyl group will have a chemical shift typical for a carbon singly bonded to an oxygen atom. |
| ~52 | -OCH₃ | The methyl carbon of the ester group will appear in the upfield region of the spectrum. |
Predicted Infrared (IR) Spectrum
The IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3200 | Broad, Medium-Strong | O-H stretch | The broadness of this peak is indicative of hydrogen bonding from the hydroxyl group. |
| ~3100 | Weak-Medium | C-H stretch (aromatic) | Corresponds to the C-H stretching vibration of the thiazole ring. |
| ~2950 | Weak-Medium | C-H stretch (aliphatic) | Corresponds to the C-H stretching vibrations of the methylene and methyl groups. |
| ~1720 | Strong | C=O stretch (ester) | This strong absorption is a characteristic feature of the carbonyl group in the methyl ester. |
| 1600-1450 | Medium | C=N and C=C stretches | These absorptions are characteristic of the thiazole ring vibrations. |
| ~1250 | Strong | C-O stretch (ester) | This strong band is associated with the stretching vibration of the C-O single bond in the ester functionality. |
Predicted Mass Spectrum
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is suitable for this type of molecule.
-
Acquisition Mode: Acquire the spectrum in positive ion mode.
Predicted Fragmentation Pattern:
The molecular ion peak [M+H]⁺ is expected at m/z = 174.03. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of formaldehyde (-CH₂O) from the hydroxymethyl group, and cleavage of the ester group.
Proposed Mass Spectrometry Fragmentation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
An In-Depth Technical Guide to Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (CAS Number 1256240-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, identified by CAS number 1256240-34-2, is a heterocyclic compound of significant interest within the fields of medicinal chemistry and drug discovery. The thiazole scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, valued for its diverse biological activities. This technical guide provides a comprehensive overview of the known properties and potential synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, offering insights for its application in research and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust predictive profile and potential synthetic strategies.
Chemical Identity and Physicochemical Properties
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a substituted thiazole derivative with a molecular formula of C₆H₇NO₃S and a molecular weight of 173.19 g/mol . The presence of a hydroxymethyl group at the 2-position and a methyl carboxylate group at the 4-position of the thiazole ring imparts specific reactivity and potential for further chemical modification.
Table 1: Physicochemical Properties of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate and a Related Analogue
| Property | Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (Predicted) | Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8)[1] |
| CAS Number | 1256240-34-2 | 20737-48-8 |
| Molecular Formula | C₆H₇NO₃S | C₇H₉NO₃S |
| Molecular Weight | 173.19 g/mol | 187.22 g/mol |
| Appearance | Solid (predicted) | Solid[1] |
| Melting Point | Not available | 104 °C[1] |
| Boiling Point | Not available | 270.7 °C at 760 mmHg[1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Not specified |
| Storage | Sealed refrigeration is recommended for maintaining stability. | Store at room temperature[1] |
Potential Synthesis Strategies
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a corresponding α-haloketone and a thioamide. A more direct and likely approach, given the functional groups present, would be the reduction of a precursor aldehyde or the esterification of the corresponding carboxylic acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Experimental Protocol (Hypothetical):
This protocol is based on the synthesis of a similar compound, ethyl 2-(hydroxymethyl)thiazole-4-carboxylate[2].
-
Dissolution: Dissolve Methyl 2-formylthiazole-4-carboxylate in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and water, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature at 0 °C. The molar ratio of the aldehyde to the reducing agent should be optimized, typically starting with a slight excess of sodium borohydride.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride.
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of aldehydes to primary alcohols in the presence of an ester functional group.
-
Solvent System: A protic solvent like methanol is often used with sodium borohydride. A co-solvent system with THF can improve the solubility of the starting material.
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of the reducing agent helps to control the reaction rate and minimize potential side reactions.
Spectroscopic Characterization (Predicted)
No experimental spectral data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate was found. However, based on the known spectra of similar thiazole derivatives, the following characteristic signals can be predicted.
Table 2: Predicted Spectroscopic Data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
| Technique | Predicted Data |
| ¹H NMR | - Thiazole proton (H5): Singlet, ~8.0-8.5 ppm.- Hydroxymethyl protons (-CH₂OH): Singlet or doublet (if coupled to OH), ~4.5-5.0 ppm.- Methyl ester protons (-OCH₃): Singlet, ~3.8-4.0 ppm.- Hydroxyl proton (-OH): Broad singlet, variable chemical shift. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~160-165 ppm.- Thiazole carbons (C2, C4, C5): ~120-170 ppm.- Hydroxymethyl carbon (-CH₂OH): ~60-65 ppm.- Methyl ester carbon (-OCH₃): ~50-55 ppm. |
| IR (cm⁻¹) | - O-H stretch (hydroxyl): Broad peak around 3400-3200 cm⁻¹.- C-H stretch (aromatic/aliphatic): ~3100-2900 cm⁻¹.- C=O stretch (ester): Strong peak around 1720-1700 cm⁻¹.- C=N and C=C stretch (thiazole ring): ~1600-1450 cm⁻¹.- C-O stretch (alcohol and ester): ~1250-1050 cm⁻¹. |
| Mass Spec (m/z) | - Molecular Ion (M⁺): 173.01.- Key Fragmentation Patterns: Loss of •OCH₃ (m/z 142), loss of CH₂OH (m/z 142), and other fragments characteristic of the thiazole ring. |
Potential Applications in Drug Development
The thiazole nucleus is a key structural motif in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, and antiviral properties[3]. The functional groups present in Methyl 2-(hydroxymethyl)thiazole-4-carboxylate make it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Signaling Pathway and Target Interaction (Hypothetical):
Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that derivatives of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate could be designed to target specific kinases involved in disease pathways.
Caption: Hypothetical inhibition of a kinase by a thiazole derivative.
The hydroxymethyl group can serve as a handle for further derivatization to enhance binding affinity and selectivity for a target protein. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with key residues in an enzyme's active site.
Safety and Handling
Specific safety data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is not available. However, based on the safety information for structurally related thiazole compounds, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place. As noted for the target compound, sealed refrigeration is recommended.
Conclusion
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is sparse, this guide provides a predictive framework for its properties and a plausible synthetic strategy based on established chemical principles and data from closely related analogues. Further research is warranted to fully characterize this compound and explore its biological activity, which could lead to the development of new and effective therapeutic agents.
References
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4946. [Link]
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Determining the Crystal Structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the single-crystal X-ray structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, understanding its three-dimensional atomic arrangement is crucial for structure-based drug design and development. This document will detail the necessary steps from synthesis and crystallization to data analysis and structure refinement, offering field-proven insights into the causality behind experimental choices.
Introduction: The Significance of Structural Elucidation
Thiazole-containing compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The precise spatial arrangement of atoms within a molecule, as revealed by single-crystal X-ray diffraction, governs its physicochemical properties and its interactions with biological targets.[1][2][3] For Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a detailed crystal structure would provide invaluable information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding its reactivity, stability, and potential as a drug candidate.[1][3]
Synthesis and Purification
A plausible synthetic route to obtain Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is necessary to acquire the pure compound for crystallization. Based on established methods for similar thiazole derivatives, a potential pathway involves the reduction of a corresponding aldehyde or the esterification of the carboxylic acid.[4][5]
Proposed Synthetic Protocol:
-
Starting Material: Commercially available or synthesized Methyl 2-formylthiazole-4-carboxylate.
-
Reduction: The aldehyde can be selectively reduced to the primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol at low temperatures (0-25 °C).[5]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
-
Characterization: The identity and purity of the synthesized compound must be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy before proceeding to crystallization.
Single Crystal Growth: The Cornerstone of X-ray Diffraction
The success of single-crystal X-ray diffraction is contingent upon the availability of high-quality, single crystals of suitable size (typically 0.1-0.3 mm).[6][7] Several crystallization techniques should be systematically screened to find the optimal conditions for growing crystals of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A small drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane) and temperatures is crucial to identify the ideal conditions for obtaining diffraction-quality crystals.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data.[1][2][6] This is performed using a single-crystal X-ray diffractometer.[2][7]
Experimental Workflow:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head.[6]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam and rotated to collect a series of diffraction patterns from various orientations.[1][6] Modern diffractometers are equipped with sensitive detectors that capture the diffracted X-rays.[1]
-
Data Processing: The collected raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[8] This stage involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).[8]
The following diagram illustrates the workflow from synthesis to data collection:
Caption: Experimental workflow from synthesis to X-ray data processing.
Structure Solution and Refinement
The processed diffraction data provides the basis for determining the three-dimensional arrangement of atoms in the crystal.[1][6]
Computational Steps:
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[6] For small molecules like Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, direct methods are typically employed to solve the phase problem and generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[9][10] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.[9][10]
The following diagram illustrates the structure solution and refinement process:
Caption: Workflow for crystal structure solution and refinement.
Crystallographic Data Presentation
The final refined crystal structure is typically presented in a standardized format, including a table of crystallographic data. While the specific data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is not yet determined, a representative table of expected parameters is provided below.
| Parameter | Hypothetical Value |
| Chemical formula | C₆H₇NO₃S |
| Formula weight | 173.19 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 819.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.402 |
| Absorption coefficient (mm⁻¹) | 0.35 |
| F(000) | 360 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5000 |
| Independent reflections | 1800 [R(int) = 0.04] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
Conclusion
The determination of the crystal structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a critical step in understanding its chemical behavior and potential as a pharmaceutical agent. This guide has outlined a comprehensive and technically sound approach, from synthesis and crystallization to the final stages of structure solution and refinement. By following these methodologies, researchers can obtain high-quality structural data that will undoubtedly accelerate drug discovery and development efforts.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
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An In-Depth Technical Guide to the Formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
This guide provides a detailed exploration of the formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. The thiazole moiety is a key pharmacophore in numerous clinically approved drugs, and understanding its synthesis is paramount for the development of new chemical entities.
Introduction: The Significance of the Thiazole Ring
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, with its functionalized C2 and C4 positions, serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.
The Core Mechanism: Hantzsch Thiazole Synthesis
The most prominent and widely accepted mechanism for the formation of the thiazole ring in Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is the Hantzsch thiazole synthesis . First described by Arthur Hantzsch in 1887, this versatile reaction involves the condensation of a thioamide with an α-halocarbonyl compound.[1]
For the specific synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, the reaction proceeds between 2-hydroxythioacetamide and methyl 2-chloroacetoacetate .
Mechanistic Breakdown
The Hantzsch synthesis is a multistep process that can be dissected into the following key transformations:
-
Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the highly nucleophilic sulfur atom of 2-hydroxythioacetamide on the electrophilic α-carbon of methyl 2-chloroacetoacetate. This is a classic SN2 reaction, resulting in the displacement of the chloride ion and the formation of an S-alkylated intermediate.
-
Tautomerization and Cyclization: The intermediate undergoes tautomerization to form a more reactive enethiolate. Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone moiety. This step leads to the formation of a five-membered thiazoline intermediate.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic thiazole ring, yielding Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Diagram of the Hantzsch Thiazole Synthesis Mechanism:
Caption: The Hantzsch synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established Hantzsch thiazole syntheses for analogous compounds.[1][2] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) |
| 2-Hydroxythioacetamide | 91.13 | 10 |
| Methyl 2-chloroacetoacetate | 150.56 | 10 |
| Ethanol | 46.07 | 50 mL |
| Sodium Bicarbonate | 84.01 | 10 |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxythioacetamide (10 mmol) and sodium bicarbonate (10 mmol) in ethanol (50 mL).
-
Addition of α-Haloketone: To the stirred solution, add methyl 2-chloroacetoacetate (10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid sodium chloride byproduct and wash with a small amount of cold ethanol.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the synthesis.
Characterization of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the thiazole ring proton, the methylene protons of the hydroxymethyl group, the methyl ester protons, and the hydroxyl proton. |
| ¹³C NMR | Resonances for the thiazole ring carbons, the hydroxymethyl carbon, the ester carbonyl carbon, and the methyl ester carbon. |
| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the alcohol, C=O stretch of the ester, and C=N and C-S stretches of the thiazole ring. |
| MS (Mass Spec) | A molecular ion peak corresponding to the molecular weight of the compound (C₆H₇NO₃S, MW: 173.19 g/mol ). |
Causality Behind Experimental Choices and Self-Validation
-
Choice of Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid formed during the reaction. This prevents potential acid-catalyzed side reactions and degradation of the product.
-
Solvent: Ethanol is a common solvent for Hantzsch thiazole synthesis as it effectively dissolves the reactants and allows for heating to reflux temperature to drive the reaction to completion.
-
In-Process Control: The use of TLC is a critical self-validating step. By monitoring the disappearance of starting materials and the appearance of the product spot, the reaction progress can be accurately tracked, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to decomposition.
-
Purification: Column chromatography is a standard and effective method for purifying the final product, removing any unreacted starting materials and side products. The purity of the final compound can be confirmed by obtaining sharp, well-resolved peaks in the NMR spectra and a single spot on the TLC plate.
Conclusion
The Hantzsch thiazole synthesis provides a reliable and versatile method for the formation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for further elaboration in drug discovery and development programs. The protocol described herein, while generalized, offers a solid foundation for the laboratory synthesis of this and related thiazole derivatives.
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An In-depth Technical Guide to the Stability and Reactivity of Hydroxymethylthiazole Compounds
Foreword: The Thiazole Moiety in Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of anticancer, anti-inflammatory, and antiviral agents.[2][3] Among the vast family of thiazole derivatives, hydroxymethylthiazoles stand out as particularly valuable building blocks, or synthons. They are pivotal intermediates in the synthesis of complex pharmaceuticals, most notably the HIV protease inhibitor, Ritonavir.[4]
However, the very features that make this scaffold so useful—the heteroatomic ring and the reactive hydroxymethyl group—also introduce specific challenges related to chemical stability and reactivity. For the researcher, scientist, or drug development professional, a deep, mechanistic understanding of these properties is not merely academic; it is a prerequisite for successful synthesis, formulation, and the ultimate delivery of a safe and effective therapeutic agent. This guide provides a comprehensive exploration of the stability and reactivity of hydroxymethylthiazole compounds, grounding theoretical principles in practical, field-proven methodologies.
Section 1: The Chemical Landscape of Hydroxymethylthiazole
The reactivity of a hydroxymethylthiazole is not monolithic. It is a tale of two parts: the aromatic thiazole ring and the primary alcohol substituent.
-
The Thiazole Ring: As a five-membered heterocycle containing both sulfur and nitrogen, the thiazole ring is electron-rich. The C2 position, situated between the two heteroatoms, bears a particularly acidic proton, making it a reactive site for certain chemical transformations.[5] The overall electronic nature of the ring influences its susceptibility to electrophilic attack and its interaction with biological targets.
-
The Hydroxymethyl Group: This primary alcohol is a versatile functional group, amenable to a wide range of common organic reactions. Its proximity to the thiazole ring can, in some cases, modulate its reactivity compared to a simple alkanol. Key reactions include oxidation to form aldehydes or carboxylic acids, and esterification or etherification to produce derivatives with altered physicochemical properties like solubility and lipophilicity.[6]
Understanding the interplay between these two components is critical for predicting degradation pathways and designing robust synthetic routes.
Section 2: Degradation Pathways: The Science of Instability
A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. For hydroxymethylthiazoles, degradation is a significant concern that must be proactively addressed through rigorous "forced degradation" or "stress testing" studies, as mandated by ICH guidelines.[7][8] These studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[8][9]
The primary degradation mechanisms for these compounds are hydrolysis, oxidation, and photolysis.[10][11][12]
Hydrolytic Degradation
Hydrolysis involves the cleavage of a chemical bond by water. For hydroxymethylthiazoles, this pathway is highly dependent on pH. While the core structure is generally stable, compounds with adjacent hydrolyzable groups (like esters or amides) will degrade under acidic or basic conditions.[12][13][14] The thiazole ring itself can influence the rate of hydrolysis of nearby functional groups.
Oxidative Degradation
The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially altering the molecule's biological activity and safety profile. The hydroxymethyl group can also be readily oxidized to an aldehyde and subsequently to a carboxylic acid. In some cases, oxidative conditions can even lead to the complete cleavage of the thiazole ring.[15] A common laboratory and industrial stressor is hydrogen peroxide (H₂O₂), which effectively simulates oxidative conditions.[9]
Photodegradation
Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions. Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[10][16] A proposed mechanism involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges into degradation products.[16] This highlights the necessity of protecting these compounds from light during storage and handling.
Thermal Degradation
Heat can accelerate all degradation pathways. For thiazoles, thermal degradation can be complex, sometimes leading to fragmentation of the molecule.[10] It is interesting to note that thiazoles are often key flavor compounds formed during the Maillard reaction in food chemistry, which involves the heating of amino acids and reducing sugars.[17][18][19][20] This connection underscores the inherent potential for thermal transformation within the thiazole scaffold. The degradation of thiamine (Vitamin B1), which contains a thiazole moiety, is a well-studied example of thermal lability.[21][22][23][24]
Section 3: Methodologies for Stability Assessment
A robust stability assessment program is built on a foundation of well-designed experiments and validated analytical methods. The goal is to create a "stability-indicating" analytical method—one that can accurately quantify the parent compound without interference from impurities, excipients, or degradation products.[8][25]
Designing a Forced Degradation Study
The purpose of a forced degradation study is to generate a degradation profile that helps in developing a stability-indicating method.[25] It is a systematic investigation of the molecule's vulnerabilities.
Experimental Protocol: Forced Degradation of a Hydroxymethylthiazole Compound
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of the hydroxymethylthiazole compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Scientist's Note: The choice of solvent is critical. It must fully dissolve the compound and be inert under the stress conditions to avoid solvent-induced degradation.
-
-
Application of Stress Conditions: (Treat aliquots of the stock solution as follows)
-
Acid Hydrolysis: Add 1N HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 1N NaOH and heat at 60-80°C.
-
Oxidative Degradation: Add 3-30% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
Rationale: The conditions are intentionally severe to induce degradation (typically aiming for 5-20%) in a short timeframe.[9] This level of degradation is sufficient to produce and detect major degradants without completely destroying the parent molecule.
-
-
Sample Quenching and Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (typically HPLC).
-
Development of Stability-Indicating Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for stability testing due to its high sensitivity and resolving power.[26]
Table 1: Typical Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure sharp peak shapes for ionizable compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers used to elute compounds from the C18 stationary phase. |
| Detection | UV/PDA at 238 nm or λmax | A photodiode array (PDA) detector is crucial for assessing peak purity.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times by controlling viscosity and mass transfer. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is used initially to elute all components, including the parent and degradants. |
Method Validation: Once the method demonstrates baseline separation of the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines. This involves assessing specificity, linearity, accuracy, precision, and robustness.
Structural Elucidation of Degradants
Identifying the chemical structure of degradation products is essential for understanding the degradation pathway and for safety assessment.
-
LC-MS/MS: Provides the molecular weight of the degradant and its fragmentation pattern, offering crucial clues to its structure.[16]
-
NMR Spectroscopy: Provides definitive structural information by analyzing the connectivity of atoms within the molecule.[16][26][27]
Conclusion: From Bench to Bedside
The stability and reactivity of hydroxymethylthiazole compounds are not isolated academic concepts but are central to the entire drug development lifecycle. A thorough understanding of their degradation pathways allows for the development of robust synthetic processes, stable formulations, and appropriate storage conditions. The methodologies outlined in this guide—from logical forced degradation studies to the development of validated, stability-indicating analytical methods—form a self-validating system of quality control. By embracing these principles, researchers and drug development professionals can navigate the complexities of this valuable chemical scaffold, ensuring that the final therapeutic product is both safe and effective for the patients who need it most.
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Solubility Profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Framework for Prediction, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of more complex, biologically active molecules. The utility of this and any chemical entity in these fields is fundamentally governed by its solubility in various media. A comprehensive understanding of its solubility in organic solvents is paramount for its effective use in chemical synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. Moving beyond a simple data sheet, this document establishes the theoretical underpinnings of its solubility based on molecular structure, offers detailed, field-proven protocols for both qualitative and quantitative solubility determination, and discusses the practical implications of this data in a research and development context. The methodologies presented herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible solubility data to accelerate their scientific objectives.
Chapter 1: Molecular Profile of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
A molecule's structure dictates its properties and interactions. An analysis of the functional groups within Methyl 2-(hydroxymethyl)thiazole-4-carboxylate allows for a robust, first-principles approach to understanding its solubility behavior.
Structural and Functional Group Analysis
The structure of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate contains three key functional domains that collectively define its physicochemical character:
-
Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The nitrogen atom can act as a hydrogen bond acceptor, while the overall ring system contributes to the molecule's polarity.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. It is a key contributor to the molecule's polarity.
-
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this is the most significant functional group for dictating solubility in polar solvents. It can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs).
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale & Impact on Solubility |
| Molecular Formula | C₆H₇NO₃S | Influences molecular weight and solvation energetics. |
| Molecular Weight | ~173.19 g/mol | A relatively low molecular weight generally favors solubility. |
| Hydrogen Bond Donors | 1 (from -OH) | Enables strong interactions with protic solvents (e.g., alcohols, water). |
| Hydrogen Bond Acceptors | 4 (N in thiazole, 2 O in ester, O in alcohol) | Allows for interaction with a wide range of polar protic and aprotic solvents. |
| Polarity | Polar | The combination of the ester, alcohol, and heterocyclic ring creates a significant dipole moment, suggesting poor solubility in nonpolar solvents. |
| Topological Polar Surface Area (TPSA) | ~78.7 Ų (Estimated) | A higher TPSA value is correlated with lower membrane permeability but suggests strong potential for forming interactions with polar solvents. |
Chapter 2: Theoretical Principles and Solubility Prediction
The foundational principle "like dissolves like" provides a starting point for predicting solubility.[2][3] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on the molecular profile established in Chapter 1, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a distinctly polar molecule.
Predicted Solubility in Solvent Classes
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): High solubility is predicted. The hydroxymethyl group's ability to hydrogen bond is the dominant factor, making these solvents excellent candidates for creating stock solutions or for use in reaction media.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): Good to high solubility is predicted. These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the ester and thiazole functionalities. DMSO is often a solvent of choice for compounds of this type in biological screening.
-
Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane (DCM)): Moderate to low solubility is predicted. While some interaction is possible, these solvents lack the strong hydrogen bonding capability required to effectively solvate the molecule's polar groups. They may be useful for purification techniques like chromatography or recrystallization where moderate solubility is desired.
-
Nonpolar Solvents (e.g., Hexanes, Toluene, Diethyl Ether): Very low to negligible solubility is predicted. The large polarity mismatch between the solute and these solvents will prevent effective solvation. These are ideal candidates for use as anti-solvents in precipitation or recrystallization procedures.
Advanced Predictive Models
For more quantitative predictions, computational models can be employed. These are particularly valuable in early-stage drug discovery to screen large virtual libraries.[4]
-
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (like those in Table 1) with experimental solubility data to predict the solubility of new compounds.[5]
-
Molecular Dynamics (MD) Simulations: These simulations model the interactions between the solute and solvent molecules over time, providing a dynamic picture of the dissolution process and allowing for the calculation of the free energy of solvation.[5]
Chapter 3: Experimental Determination of Solubility: A Practical Guide
Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for determining the solubility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a fast, material-sparing method to classify the compound's solubility across a range of representative solvents, guiding the selection of solvents for quantitative analysis.[6][7]
Methodology:
-
Preparation: Aliquot approximately 2-5 mg of the compound into separate, labeled 1-mL vials.
-
Solvent Addition: To each vial, add a representative solvent (e.g., water, methanol, acetonitrile, ethyl acetate, DCM, toluene) in 100 µL increments.
-
Mixing: After each addition, vortex the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. Continue adding solvent up to a total volume of 1 mL.
-
Classification: Classify the solubility based on the amount of solvent required for dissolution (e.g., Very Soluble: < 300 µL; Soluble: 300-500 µL; Sparingly Soluble: 500-1000 µL; Insoluble: > 1000 µL).
Protocol 2: Quantitative Gravimetric Solubility Determination
This is the definitive method for accurately measuring thermodynamic solubility. It relies on creating a saturated solution and measuring the mass of the dissolved solid.
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential.
-
Agitation: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pipette fitted with a filter tip (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a stream of nitrogen or using a vacuum centrifuge.
-
Quantification: Weigh the vial containing the dried solid residue. The difference between this mass and the initial vial mass is the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Chapter 4: Data Interpretation and Application
The solubility data generated is not an endpoint but a critical parameter that informs subsequent research and development activities.
Structuring Experimental Data
All quantitative data should be meticulously recorded. The following table provides a template for summarizing your findings.
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 5.1 | 25 | Experimental Value | Calculated Value | e.g., Clear solution |
| DMSO | 7.2 | 25 | Experimental Value | Calculated Value | e.g., Slight warming |
| Acetonitrile | 5.8 | 25 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value | e.g., Fine suspension |
| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value | |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value | e.g., Insoluble |
Practical Implications in Drug Development
-
Synthetic Chemistry: Solubility data is crucial for selecting appropriate solvents to ensure reactants are in the same phase, which can dramatically affect reaction rates and yields.
-
Purification: Knowledge of differential solubility is the basis of recrystallization. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is an ideal choice. Nonpolar solvents in which the compound is insoluble can be used as anti-solvents to induce precipitation.
-
Biological Assays: For in vitro screening, compounds are typically dissolved in DMSO to create high-concentration stock solutions. Knowing the maximum solubility in DMSO is critical to prevent the compound from precipitating in aqueous assay buffers, which would lead to erroneous results.
-
Formulation: In drug development, poor aqueous solubility is a major hurdle. Understanding solubility in organic co-solvents is the first step toward developing advanced formulations like lipid-based systems or amorphous solid dispersions to improve bioavailability.
Conclusion
The solubility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in organic solvents is a critical determinant of its utility in scientific research and development. This guide provides a robust framework for approaching this challenge, beginning with theoretical predictions based on molecular structure and culminating in detailed, reliable experimental protocols. By systematically applying these principles and methods, researchers can generate the high-quality solubility data necessary to make informed decisions, optimize experimental conditions, and ultimately accelerate the path from chemical entity to functional application.
References
- DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Retrieved from [Link]
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Experiment 727: Organic Compound Functional Groups. (2024, November 19). Chemistry LibreTexts. Retrieved from [Link]
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Computational models for the prediction of drug solubility. (2025, August 8). ResearchGate. Retrieved from [Link]
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Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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2-(Hydroxymethyl)thiazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents. Understanding the fundamental physical characteristics of novel thiazole derivatives is paramount for their successful development, from synthesis and purification to formulation and in vivo application. This technical guide provides a comprehensive overview of the physical properties of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a promising heterocyclic compound. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from closely related analogues and established analytical methodologies to provide a robust predictive profile and practical experimental framework.
Molecular Structure and Physicochemical Identity
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate possesses a core 1,3-thiazole ring, substituted at the 2-position with a hydroxymethyl group and at the 4-position with a methyl carboxylate group. This unique arrangement of functional groups dictates its chemical behavior and physical properties.
Table 1: Molecular and Physicochemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₆H₇NO₃S | N/A |
| Molecular Weight | 173.19 g/mol | N/A |
| CAS Number | 300821-44-5 | N/A |
Predicted Physical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and biological activity. Based on the analysis of structurally similar thiazole derivatives, the following properties are anticipated for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Physical State and Appearance
It is predicted to be a solid at room temperature, likely a crystalline powder, with a color ranging from white to pale yellow.
Melting Point
The melting point of thiazole derivatives is influenced by the nature and position of their substituents. For comparison, the carboxylic acid analog, 2-Methylthiazole-4-carboxylic acid, has a melting point of 145-150 °C. The esterification to a methyl carboxylate and the presence of a hydroxymethyl group are expected to influence the crystal lattice energy. A predicted melting point would be in a similar range, though empirical determination is essential for confirmation.
Boiling Point
Due to its relatively low molecular weight and polar functional groups, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is expected to have a boiling point amenable to distillation under reduced pressure.
Solubility
The presence of the hydroxymethyl group and the ester moiety suggests that the compound will exhibit moderate polarity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is likely to be limited but may be enhanced at acidic or basic pH due to the potential for protonation of the thiazole nitrogen or hydrolysis of the ester.
Spectroscopic and Chromatographic Profile
Spectroscopic and chromatographic data provide the definitive structural confirmation and purity assessment of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure. The expected chemical shifts for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate are outlined below.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Thiazole-H | ~8.2 | Singlet | H5 |
| -CH₂OH | ~4.8 | Singlet | Methylene protons |
| -OH | ~5.5 | Singlet (broad) | Hydroxyl proton |
| -OCH₃ | ~3.8 | Singlet | Methyl ester protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C=O | ~162 | Ester carbonyl | |
| Thiazole-C2 | ~168 | C2 of thiazole | |
| Thiazole-C4 | ~145 | C4 of thiazole | |
| Thiazole-C5 | ~125 | C5 of thiazole | |
| -CH₂OH | ~60 | Methylene carbon | |
| -OCH₃ | ~52 | Methyl ester carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3400-3200 | Strong, broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C=O (ester) | 1725-1705 | Strong |
| C=N (thiazole) | 1650-1550 | Medium |
| C-O (ester/alcohol) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, the expected molecular ion peak [M]⁺ would be observed at m/z = 173.
Experimental Determination of Physical Characteristics
To empirically validate the predicted properties, a series of well-established experimental protocols should be employed.
Synthesis and Purification
The synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate can be approached through several synthetic routes, commonly involving the Hantzsch thiazole synthesis or modifications thereof. A plausible route involves the reaction of an appropriate thioamide with a 3-halo-2-oxopropanoate derivative, followed by functional group manipulations.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis and characterization of the target compound.
Melting Point Determination
Protocol: Capillary Melting Point Determination
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Observe the sample closely and note the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating at a slower rate (1-2 °C/min) and record the temperature at which the last solid particle melts (completion of melting).
-
The melting point is reported as a range from the onset to the completion of melting.
Spectroscopic Analysis
Protocol: Sample Preparation for Spectroscopic Analysis
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
MS (ESI): Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition and Interpretation Workflow:
Caption: Workflow for comprehensive spectroscopic characterization.
Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure and detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Protocol: Crystal Growth for X-ray Diffraction
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, use vapor diffusion by dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a less polar solvent in which the compound is insoluble. Slow diffusion of the anti-solvent will promote crystal growth.
-
Carefully isolate a well-formed single crystal for analysis.
Conclusion
This technical guide provides a detailed predictive and experimental framework for understanding the physical characteristics of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. While direct experimental data is limited, the information synthesized from related compounds and established analytical protocols offers a solid foundation for researchers. The empirical determination of the properties outlined herein is a crucial next step in the development of this promising thiazole derivative for its potential applications in drug discovery and development.
References
- Due to the lack of specific literature on Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, this guide has been compiled based on general principles of organic chemistry and data from analogous compounds. For specific protocols and safety information, please refer to authoritative sources in synthetic and analytical chemistry.
A Technical Guide to the Synthesis of Thiazole-4-carboxylates: From Foundational Chemistry to Modern Methodologies
An In-depth Technical Guide:
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][4][5] The thiazole-4-carboxylate moiety, in particular, serves as a crucial building block and a key pharmacophore in the development of novel therapeutics.[1][4] Ethyl 2-amino-4-methylthiazole-5-carboxylate and its analogues, for instance, are pivotal intermediates in the synthesis of important medicinal agents and have demonstrated significant antileukemic and antineoplastic potential.[4]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the primary synthetic routes to thiazole-4-carboxylates. Eschewing a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, the rationale behind experimental choices, and the evolution from classical methods to modern, high-efficiency platforms.
Chapter 1: The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring.[6][7] Its enduring prevalence is a testament to its reliability, high yields, and the accessibility of its starting materials.[8]
Mechanistic Rationale
The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[6][8] For the specific synthesis of thiazole-4-carboxylates, an α-halo-β-ketoester, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate, is employed as the three-carbon electrophilic component.[5][9]
The reaction proceeds through a well-established pathway:
-
S-Alkylation: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 reaction. This initial step forms an isothioamide intermediate.[10]
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl carbon.
-
Dehydration: The resulting five-membered ring intermediate undergoes dehydration to eliminate a molecule of water, leading to the formation of the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[10]
Caption: The mechanistic pathway of the Hantzsch synthesis.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
This protocol is a representative example of the Hantzsch synthesis for a key thiazole-4-carboxylate intermediate. The choice of ethanol as a solvent is common due to its ability to dissolve both reactants and its appropriate boiling point for reflux conditions. The final basification step is critical for deprotonating the thiazolium salt intermediate, which causes the neutral, less soluble product to precipitate.[5]
Materials:
-
Ethyl bromopyruvate
-
Thiourea
-
Ethanol (99.9%)
-
Sodium hydroxide (2 M solution)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.5 equivalents) in ethanol.
-
Add ethyl bromopyruvate (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Pour the concentrated residue into ice-cold water.
-
Basify the aqueous mixture to a pH of approximately 10 using a 2 M NaOH solution while stirring. This step neutralizes the HBr salt formed during the reaction, precipitating the free base product.[5][10]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from ethanol to obtain the purified ethyl 2-aminothiazole-4-carboxylate.[5]
Data Summary: Variations of the Hantzsch Synthesis
The versatility of the Hantzsch synthesis allows for considerable variation in substrates and conditions to achieve a diverse range of thiazole-4-carboxylates.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol, Reflux | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good | [4] |
| Ethyl bromopyruvate | Thiourea | Ethanol, Reflux | Ethyl 2-aminothiazole-4-carboxylate | High | [5] |
| Substituted Phenacyl Bromides | Thiourea | Copper Silicate, Ethanol, Reflux | 4-Aryl-2-aminothiazoles | Excellent | [11] |
| 3-Bromoacetyl-4-hydroxy-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilicic Acid | Substituted Hantzsch Thiazole Derivatives | 79-90% | [12] |
| α-Haloketones | Thiourea | β-cyclodextrin, Water, 50°C | 2-Aminothiazole derivatives | High | [13] |
Chapter 2: Expanding the Toolkit: Related Classical Syntheses
While the Hantzsch synthesis is the workhorse for thiazole-4-carboxylates, other classical named reactions provide routes to different substituted thiazoles, offering alternative retrosynthetic disconnections.
Cook-Heilbron Synthesis
The Cook-Heilbron synthesis is a notable method for producing 5-aminothiazoles.[14][15] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[14][16]
The mechanism begins with the nucleophilic addition of the α-aminonitrile to the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). This is followed by an intramolecular cyclization where the nitrogen attacks a thio-carbonyl equivalent, and subsequent tautomerization yields the aromatic 5-aminothiazole product.[14] Although this method does not directly yield a 4-carboxylate, it is a key reaction in the history of azole chemistry and is valuable for accessing the 5-amino substitution pattern, which can be a handle for further functionalization.[14][16]
Caption: General mechanism for the Cook-Heilbron synthesis.
Chapter 3: The Efficiency Paradigm: Modern Synthetic Platforms
Driven by the demands of drug discovery for speed, diversity, and sustainability, modern synthetic chemistry has developed powerful platforms that significantly enhance the efficiency of thiazole-4-carboxylate synthesis.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all starting materials, are highly valued for their operational simplicity and atom economy.[17] Several MCRs have been developed for the green and efficient synthesis of thiazole derivatives.[18][19]
One notable strategy involves the reaction of secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates.[20] This approach can be catalyzed by enzymes like trypsin under mild conditions, highlighting a novel chemoenzymatic route to highly substituted thiazole-4,5-dicarboxylates.[20] The plausible mechanism involves the initial formation of an N-benzoylthiourea derivative, which then reacts with the acetylenedicarboxylate. The enzyme is proposed to activate a carbonyl group, facilitating the final cyclization and formation of the thiazole ring.[20]
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has become a transformative technology in organic chemistry, offering dramatic reductions in reaction times, improved yields, and enhanced selectivity compared to conventional heating.[2] The efficient and uniform heating provided by microwave irradiation is particularly effective for driving reactions like the Hantzsch synthesis to completion in minutes rather than hours.[2][21]
The application of microwaves is especially powerful when combined with MCRs. For example, novel thiazole analogues can be synthesized in good yields via a microwave-assisted multicomponent reaction of thiocarbohydrazide, various aldehydes, and substituted phenacyl bromides in ethanol.[21]
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Methodological & Application
The Synthetic Versatility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Gateway to Bioactive Scaffolds
Introduction: Unlocking the Potential of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and drug discovery, the thiazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate emerges as a particularly valuable and versatile building block. This bifunctional molecule, possessing both a reactive primary alcohol and a modifiable ester group, offers synthetic chemists a strategic entry point to a diverse array of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of the synthesis and application of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. We will delve into robust synthetic protocols, explore the reactivity of its key functional groups, and showcase its utility as a pivotal intermediate in the construction of medicinally relevant compounds. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Part 1: Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
The most reliable and widely adopted method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[3][4][5] For the synthesis of our target molecule, a variation of this venerable reaction is employed, utilizing glyoxal-derived starting materials.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to Methyl 2-(hydroxymethyl)thiazole-4-carboxylate involves a two-step sequence commencing with readily available starting materials. The pathway is outlined below:
Caption: Proposed two-step synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxythioacetamide
This protocol describes the conversion of a primary amide to a thioamide using Lawesson's reagent.
-
Materials:
-
Glycolamide (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous Toluene
-
-
Procedure:
-
To a stirred suspension of Glycolamide in anhydrous toluene, add Lawesson's Reagent in one portion.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-Hydroxythioacetamide.
-
Protocol 2: Hantzsch Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
This protocol outlines the cyclocondensation reaction to form the target thiazole derivative.
-
Materials:
-
2-Hydroxythioacetamide (1.0 eq)
-
Methyl 3-bromo-2-oxopropanoate (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-Hydroxythioacetamide in ethanol.
-
To this solution, add Methyl 3-bromo-2-oxopropanoate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.[6]
-
After completion, cool the reaction to room temperature, which may induce precipitation of the product.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| Glycolamide | 75.07 | 1.0 |
| Lawesson's Reagent | 404.47 | 0.5 |
| 2-Hydroxythioacetamide | 91.13 | 1.0 |
| Methyl 3-bromo-2-oxopropanoate | 180.99 | 1.0 |
Table 1: Stoichiometry for the synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Part 2: Applications in Organic Synthesis
The synthetic utility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate stems from the orthogonal reactivity of its two primary functional groups: the hydroxymethyl group at the C2 position and the methyl ester at the C4 position. This allows for selective manipulation and elaboration of the molecule into more complex structures.
Reactions of the Hydroxymethyl Group
The primary alcohol at the C2 position is a versatile handle for a variety of chemical transformations.
1. Oxidation to the Aldehyde:
The selective oxidation of the hydroxymethyl group to the corresponding 2-formylthiazole is a key transformation, as the resulting aldehyde is a valuable intermediate for various carbon-carbon bond-forming reactions.[7]
Caption: Oxidation of the hydroxymethyl group to an aldehyde.
Protocol 3: Oxidation with Manganese Dioxide (MnO₂)
-
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq)
-
Activated Manganese Dioxide (5-10 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in DCM, add activated MnO₂ in portions.
-
Stir the suspension vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad with DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
-
2. Etherification:
The hydroxyl group can be readily converted to an ether, which can serve as a protecting group or a point of further functionalization.
Protocol 4: Williamson Ether Synthesis
-
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq)
-
Sodium Hydride (NaH, 1.1 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
-
3. Esterification:
The primary alcohol can be acylated to form an ester, introducing another functional handle or modifying the molecule's properties.
Protocol 5: Acylation with an Acid Chloride
-
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq)
-
Acid chloride (e.g., Acetyl chloride, 1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in DCM and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of the acid chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Reactions of the Methyl Ester Group
The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
1. Saponification to the Carboxylic Acid:
Hydrolysis of the ester provides the carboxylic acid, a key functional group for amide bond formation and other transformations.
Caption: Saponification of the methyl ester to a carboxylic acid.
Protocol 6: Ester Hydrolysis
-
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH, 1.5 eq)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the thiazole ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.
-
2. Amidation:
The carboxylic acid can be coupled with an amine to form an amide, a common linkage in many pharmaceutical agents.
Protocol 7: Amide Coupling
-
Materials:
-
2-(Hydroxymethyl)thiazole-4-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA and HATU.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
| Transformation | Reagents | Product Functional Group |
| Oxidation | MnO₂, DCM | Aldehyde |
| Etherification | NaH, Alkyl halide, THF | Ether |
| Esterification | Acid chloride, Et₃N, DCM | Ester |
| Saponification | LiOH, THF/H₂O; then H⁺ | Carboxylic Acid |
| Amidation | Amine, HATU, DIPEA, DMF | Amide |
Table 2: Summary of key transformations of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Conclusion: A Versatile Tool for Chemical Innovation
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate represents a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its straightforward synthesis via the Hantzsch reaction and the orthogonal reactivity of its functional groups provide a robust platform for the creation of a wide range of complex and biologically relevant molecules. The protocols and applications outlined in this guide are intended to serve as a practical resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the efficient and creative use of this valuable synthetic intermediate. As the demand for novel therapeutics continues to grow, the importance of such versatile building blocks in accelerating the drug discovery process cannot be overstated.
References
Please note that for the purpose of this document, generic references to established synthetic methods are provided. For specific applications and further details, a thorough literature search is recommended.
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2010.
- Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH: New York, 1999.
- Potts, K. T. Thiazoles and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry; Katritzky, A. R., Rees, C. W., Eds.; Pergamon Press: Oxford, 1984; Vol. 6, pp 235–327.
- Bradsher, C. K. The Hantzsch Thiazole Synthesis. In The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives; Metzger, J. V., Ed.; John Wiley & Sons, Inc.: New York, 1979; Vol. 34, Part 1, pp 1–251.
- Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2014.
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Smith, M. B., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2013.
- Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier Academic Press: Amsterdam, 2005.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2021 , 26(16), 4879. [Link]
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Hantzsch Thiazole Synthesis. SynArchive. [Link]
- An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. J. Chem. Soc., Perkin Trans. 1, 1999, 37-39.
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues... - ResearchGate. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules2017 , 22(1), 124. [Link]
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Hantzsch Thiazole Synthesis - laboratory experiment - YouTube. [Link]
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Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram - ResearchGate. [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Med. Chem., 2021 , 12, 125-139. [Link]
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Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google P
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules2021 , 26(14), 4334. [Link]
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Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). J. Chem. Soc., Perkin Trans. 1, 1998 , 227-236. [Link]
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Selective aerobic oxidation of 5-(hydroxymethyl)furfural to 5-formyl-2-furancarboxylic acid in water. Green Chem., 2014 , 16, 643-646. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24(9), 1749. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2021 , 26(6), 1664. [Link]
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The Versatile Thiazole Core: Methyl 2-(hydroxymethyl)thiazole-4-carboxylate as a Strategic Building Block in Pharmaceutical Synthesis
Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design of numerous therapeutic agents. Molecules incorporating the thiazole nucleus exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a bifunctional building block, offers medicinal chemists a strategic entry point for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of a reactive hydroxymethyl group at the 2-position and a readily modifiable methyl ester at the 4-position allows for sequential and regioselective chemical transformations, making it a valuable tool in drug discovery and development. This guide provides detailed application notes and protocols for the synthesis and derivatization of this versatile building block.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The following table summarizes the key properties of a closely related analogue, Methyl 2-(hydroxymethyl)-4-methyl-1,3-thiazole-5-carboxylate, which can be used as a reliable estimate for the title compound.
| Property | Value | Source |
| CAS Number | 1565712-91-5 | [1] |
| Molecular Formula | C₇H₉NO₃S | [1] |
| Molecular Weight | 187.22 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | Inferred from similar compounds |
Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Hantzsch-Type Approach
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2][3][4] This protocol outlines a plausible Hantzsch-type synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate from readily available starting materials. The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound.
Caption: Hantzsch-type synthesis of the target building block.
Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Materials:
-
Hydroxythioacetamide
-
Methyl bromopyruvate
-
Ethanol (absolute)
-
Triethylamine
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of hydroxythioacetamide (1.0 equivalent) in absolute ethanol, add triethylamine (1.1 equivalents). Stir the mixture at room temperature for 15 minutes.
-
Addition of α-Halocarbonyl: Slowly add a solution of methyl bromopyruvate (1.05 equivalents) in absolute ethanol to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Expert Insights: The use of triethylamine is crucial to neutralize the hydrobromic acid formed during the reaction, which could otherwise lead to side reactions and decomposition of the product. The progress of the reaction should be carefully monitored by TLC to avoid the formation of impurities due to prolonged heating.
Key Chemical Transformations and Protocols
The bifunctional nature of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate allows for a range of selective modifications at both the hydroxymethyl and the methyl ester moieties.
Caption: Key transformations of the thiazole building block.
Protocol 2: Hydrolysis of the Methyl Ester
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation.[5]
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Methanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in methanol.
-
Hydrolysis: Add 1 M sodium hydroxide solution (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate under reduced pressure to yield 2-(hydroxymethyl)thiazole-4-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
Expert Insights: The hydrolysis is typically a clean and high-yielding reaction. It is important to ensure complete consumption of the starting material before acidification to avoid co-extraction.
Protocol 3: Oxidation of the Hydroxymethyl Group
The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for reactions such as reductive amination and Wittig olefination. Activated manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols.[6][7][8][9][10]
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane
-
Celite®
Procedure:
-
Reaction Setup: To a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in dichloromethane, add activated manganese dioxide (5-10 equivalents).
-
Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary depending on the activity of the MnO₂.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude Methyl 2-formylthiazole-4-carboxylate.
-
Purification: Purify the product by silica gel column chromatography if necessary.
Expert Insights: The activity of MnO₂ can vary significantly between batches. It is advisable to use a freshly activated batch for optimal results. The reaction is heterogeneous, so efficient stirring is crucial for a good reaction rate.
Protocol 4: Etherification of the Hydroxymethyl Group (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[11][12][13][14][15]
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide or methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Alkoxide Formation: To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, slowly add a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Expert Insights: Sodium hydride is a highly reactive and flammable reagent that must be handled with care under an inert atmosphere. The reaction is sensitive to moisture, so anhydrous conditions are essential for good yields.
Protocol 5: Amide Coupling of 2-(Hydroxymethyl)thiazole-4-carboxylic Acid
Amide bond formation is one of the most important reactions in pharmaceutical synthesis. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) provides a reliable method for the synthesis of amides from carboxylic acids and amines.[16][17][18][19]
Materials:
-
2-(Hydroxymethyl)thiazole-4-carboxylic acid (from Protocol 2)
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of 2-(hydroxymethyl)thiazole-4-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Coupling Agent Addition: Cool the mixture to 0 °C and add EDC (1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired amide.
Expert Insights: The order of addition of reagents can be critical. Pre-activating the carboxylic acid with EDC and HOBt before adding the amine can sometimes improve yields, especially with less reactive amines. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.
Application in the Synthesis of Marketed Drugs
The thiazole-4-carboxylate scaffold is a key structural motif in several important pharmaceuticals. While the direct use of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate may not be explicitly detailed in all published synthetic routes, its structural similarity to key intermediates highlights its potential as a valuable starting material.
-
Febuxostat: A non-purine selective inhibitor of xanthine oxidase for the treatment of hyperuricemia and gout. The synthesis of Febuxostat involves the construction of a 2-phenyl-4-methylthiazole-5-carboxylic acid core.[20][21][22][23][24] Derivatives of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate could serve as precursors to key intermediates in its synthesis.
-
Dasatinib: A potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[25][26][27][28][29] The core structure of Dasatinib contains a 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide moiety, which can be conceptually derived from a thiazole-4-carboxylic acid precursor.
Conclusion
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a highly versatile and valuable building block for the synthesis of a wide range of pharmaceutical compounds. Its bifunctional nature allows for selective and sequential modifications, providing access to a diverse array of complex molecules. The protocols detailed in this guide offer a starting point for researchers and scientists to explore the rich chemistry of this important scaffold and to accelerate the discovery and development of new therapeutic agents.
References
-
The Chemical Synthesis of Febuxostat: Role of Key Intermediates. (n.d.). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
-
viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Google Patents. (n.d.). CN102924353A - Febuxostat intermediate preparation method.
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 20, 2026, from [Link]
-
Justia Patents. (n.d.). Synthesis process of dasatinib and intermediate thereof. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis route 2 of dasatinib. Retrieved January 20, 2026, from [Link]
-
SciSpace. (2010). Preparation method of intermediate of febuxostat. Retrieved January 20, 2026, from [Link]
-
New Drug Approvals. (2016). Febuxostat. Retrieved January 20, 2026, from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]
-
PATENTSCOPE. (n.d.). WO/2011/066803 PREPARATION METHOD OF INTERMEDIATE OF FEBUXOSTAT. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Retrieved January 20, 2026, from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]
-
ChemSynthesis. (n.d.). methyl 2-methyl-1,3-thiazole-4-carboxylate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
-
PubChem. (n.d.). 2-(Hydroxymethyl)thiazole-4-carboxylic acid. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Reddit. (n.d.). What is the correct order of addition for EDCI and HOBt? Retrieved January 20, 2026, from [Link]
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TRUNNANO. (2023). Oxidation with Manganese Dioxide. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 20, 2026, from [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (n.d.). 2-Methyl-2-thiazoline-4-carboxylic Acid: Formation from N-Acetylcysteine and Hydrolysis. Retrieved January 20, 2026, from [Link]
-
Reddit. (n.d.). MnO2 Activation/Preparation for Alcohol Oxidation? Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). The conversion of thiazolines to thiazoles by MnO2 oxidation. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 20, 2026, from [Link]
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Application Note & Protocol: Synthesis of Thiazole-Based Kinase Inhibitors Utilizing Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in key interactions within enzyme active sites have established it as a privileged structure, particularly in the design of protein kinase inhibitors.[2][3] Kinases, pivotal regulators of cellular signaling, are frequently dysregulated in diseases such as cancer, making them prime therapeutic targets.[3][4] This document provides a comprehensive, step-by-step protocol for the synthesis of a library of potential kinase inhibitors, starting from the versatile building block, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. We will detail the chemical transformations, including oxidation, hydrolysis, amide coupling, and reductive amination, to generate a diverse set of 2,4-disubstituted thiazole derivatives. The rationale behind each synthetic step is explained, providing researchers with the foundational knowledge to adapt and expand upon this protocol for their specific drug discovery campaigns.
Introduction to Thiazole-Based Kinase Inhibitors
The thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This structural feature imparts a unique combination of properties, including metabolic stability and the capacity to form hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of kinases.[5] Consequently, numerous FDA-approved drugs and clinical candidates for cancer therapy, such as Dasatinib and Dabrafenib, incorporate the thiazole scaffold.[6][7] The development of novel kinase inhibitors is a continuous effort in the pursuit of more selective and potent therapeutics with improved resistance profiles.[4][5] The protocol herein leverages Methyl 2-(hydroxymethyl)thiazole-4-carboxylate as a readily available starting material to construct a library of compounds with potential kinase inhibitory activity.
Proposed Synthetic Workflow
The overall synthetic strategy is designed to be modular, allowing for the introduction of chemical diversity at two key positions of the thiazole core. The workflow begins with the selective oxidation of the primary alcohol, followed by hydrolysis of the methyl ester. The resulting carboxylic acid is then coupled with a variety of amines to generate a library of amides. In parallel, the aldehyde can undergo reductive amination with a separate set of amines to introduce further diversity at the 2-position of the thiazole ring.
Caption: Overall synthetic workflow for the generation of a kinase inhibitor library.
Detailed Protocols
Step 1: Oxidation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Rationale: The selective oxidation of the primary alcohol to an aldehyde is the crucial first step. Dess-Martin periodinane (DMP) is chosen as the oxidant due to its mild reaction conditions and high efficiency for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| Methyl 2-(hydroxymethyl)thiazole-4-carboxylate | 173.19 g/mol | 1.0 | 173 mg |
| Dess-Martin Periodinane (DMP) | 424.14 g/mol | 1.2 | 509 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (173 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add Dess-Martin periodinane (509 mg, 1.2 mmol) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL).
-
Stir the biphasic mixture for 15 minutes until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 2-formylthiazole-4-carboxylate as a crude product. This is often used in the next step without further purification.
Step 2: Hydrolysis of the Methyl Ester
Rationale: The conversion of the methyl ester to a carboxylic acid is necessary for the subsequent amide coupling. Lithium hydroxide (LiOH) is a standard reagent for ester hydrolysis under mild conditions that are unlikely to affect the aldehyde functionality.
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| Methyl 2-formylthiazole-4-carboxylate | 171.17 g/mol | 1.0 | 171 mg |
| Lithium Hydroxide (LiOH) | 23.95 g/mol | 1.5 | 36 mg |
| Tetrahydrofuran (THF) | - | - | 5 mL |
| Water | - | - | 5 mL |
| 1M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
Dissolve the crude Methyl 2-formylthiazole-4-carboxylate (171 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide (36 mg, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-Formylthiazole-4-carboxylic acid .
Step 3: Amide Coupling
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU is a highly efficient coupling reagent that, in combination with a non-nucleophilic base like DIPEA, promotes the rapid and clean formation of amides from carboxylic acids and amines.
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| 2-Formylthiazole-4-carboxylic acid | 157.14 g/mol | 1.0 | 157 mg |
| Amine (e.g., Aniline) | 93.13 g/mol | 1.1 | 102 mg |
| HATU | 380.23 g/mol | 1.2 | 456 mg |
| DIPEA | 129.24 g/mol | 2.0 | 348 µL |
| Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
Procedure:
-
In a dry flask, dissolve 2-Formylthiazole-4-carboxylic acid (157 mg, 1.0 mmol) in anhydrous DMF (5 mL).
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (348 µL, 2.0 mmol) to the solution.
-
Stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (e.g., aniline, 102 mg, 1.1 mmol) to the reaction mixture.
-
Stir at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-formylthiazole-4-carboxamide .
Step 4: Reductive Amination
Rationale: Reductive amination is a versatile method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for the iminium ion formed in situ from the aldehyde and the amine, and it is compatible with a wide range of functional groups.
| Reagent | Molecular Weight | Amount (mmol) | Volume/Mass |
| 2-formylthiazole-4-carboxamide | Varies | 1.0 | - |
| Amine (e.g., Benzylamine) | 107.15 g/mol | 1.2 | 129 mg |
| Sodium triacetoxyborohydride | 211.94 g/mol | 1.5 | 318 mg |
| Dichloroethane (DCE), anhydrous | - | - | 10 mL |
| Acetic Acid (glacial) | - | - | 1-2 drops |
Procedure:
-
To a solution of the 2-formylthiazole-4-carboxamide (1.0 mmol) in anhydrous DCE (10 mL), add the desired amine (e.g., benzylamine, 129 mg, 1.2 mmol) and a catalytic amount of glacial acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the final 2-(aminomethyl)thiazole-4-carboxamide kinase inhibitor candidate.
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Yields
| Step | Transformation | Key Reagents | Expected Yield Range |
| 1 | Alcohol to Aldehyde | Dess-Martin Periodinane | 85-95% (crude) |
| 2 | Ester to Carboxylic Acid | LiOH | 90-98% |
| 3 | Carboxylic Acid to Amide | HATU, DIPEA | 60-85% |
| 4 | Aldehyde to Amine (Reductive Amination) | NaBH(OAc)₃ | 50-80% |
Visualization of Kinase Inhibition
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging Methyl 2-(hydroxymethyl)thiazole-4-carboxylate for the Development of Novel Anti-Cancer Agents
Introduction: The Thiazole Scaffold in Modern Oncology
The landscape of cancer therapy is one of continuous evolution, driven by the pursuit of more selective and potent therapeutic agents. Within the vast arsenal of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazole ring, a five-membered scaffold containing sulfur and nitrogen, stands out as a "privileged structure."[1][2] This is evidenced by its presence in several clinically successful anti-cancer drugs, including the tyrosine kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone .[1][3] The thiazole moiety's unique stereoelectronic features allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets through hydrogen bonding and other non-covalent interactions.[3] Thiazole derivatives have been shown to exert their anti-cancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of the cell cycle, and induction of apoptosis (programmed cell death).[1][2][4]
This guide focuses on a key starting material, Methyl 2-(hydroxymethyl)thiazole-4-carboxylate , a highly functionalized and versatile building block. Its three reactive sites—the hydroxymethyl group, the methyl ester, and the thiazole ring itself—provide a rich platform for chemical modification, enabling the generation of large libraries of novel compounds. These notes will provide detailed protocols for the synthesis of derivative compounds and their subsequent evaluation as potential anti-cancer agents using established in vitro assays.
Part 1: Synthesis of Thiazole Derivatives from a Core Scaffold
The strategic modification of the Methyl 2-(hydroxymethyl)thiazole-4-carboxylate core is the first step in developing novel drug candidates. The primary handles for derivatization are the C4-carboxylate and the C2-hydroxymethyl groups. The carboxylate is readily converted to a wide array of amides, which can introduce new interaction points for target binding. The workflow below outlines a general approach to creating a library of thiazole carboxamide derivatives.
Workflow for Synthesis of a Thiazole Carboxamide Library
Caption: Synthetic workflow for generating thiazole carboxamide derivatives.
Protocol 1: Synthesis of N-benzyl-2-(hydroxymethyl)thiazole-4-carboxamide
This protocol details a representative two-step synthesis of a target amide derivative.
Scientific Rationale: The initial saponification converts the methyl ester into a carboxylic acid, which is then activated by a coupling agent (HATU) to facilitate the formation of a stable amide bond with the incoming amine (benzylamine). This method is widely used due to its high efficiency and mild reaction conditions.
Materials and Reagents:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
2-(hydroxymethyl)thiazole-4-carboxylic acid (product of step 1)
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
Step 1: Saponification of the Methyl Ester
-
Dissolve Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the remaining aqueous solution to pH ~3 using 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 2-(hydroxymethyl)thiazole-4-carboxylic acid.
Step 2: Amide Coupling
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the target compound, N-benzyl-2-(hydroxymethyl)thiazole-4-carboxamide.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Part 2: In Vitro Protocols for Anti-Cancer Efficacy Screening
Once a library of derivatives is synthesized, a systematic evaluation of their biological activity is required. The following protocols provide robust, industry-standard methods for an initial assessment of anti-cancer potential.[6]
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] In live cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11] Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10][11] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD of treated cells / OD of vehicle control cells) × 100. Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Sample Data Presentation:
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| THZ-001 | MCF-7 (Breast) | 8.5 |
| THZ-002 | MCF-7 (Breast) | 15.2 |
| THZ-003 | MCF-7 (Breast) | 2.1 |
| Doxorubicin | MCF-7 (Breast) | 0.9 |
Protocol 3: Apoptosis Detection via Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]
Caption: Principle of distinguishing cell states using Annexin V and PI.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiazole derivatives at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Interpretation: Create a quadrant plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. The Nomenclature Committee on Cell Death (NCCD) recommends using multiple assays to confirm apoptosis.[13]
-
Protocol 4: Cell Cycle Analysis
Principle: The cell cycle is a tightly regulated process that ensures proper cell division. Many anti-cancer agents function by inducing cell cycle arrest, preventing cancer cells from proliferating.[1] This protocol uses flow cytometry to quantify the DNA content of cells.[14][15] Propidium iodide (PI) binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in different phases of the cycle.
Caption: The four main phases of the eukaryotic cell cycle.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compounds as described for the apoptosis assay.
-
Harvest and Fixation: Harvest the cells and wash with PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PBS, RNase A (to prevent staining of double-stranded RNA), and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Generate a histogram of cell count versus PI fluorescence intensity. The histogram will show distinct peaks corresponding to different cell cycle phases.
-
First Peak (2n DNA content): Cells in the G0/G1 phase.
-
Region between peaks: Cells in the S phase (replicating DNA).
-
Second Peak (4n DNA content): Cells in the G2/M phase. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of the cell population in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
-
Part 3: Mechanistic Insights and Future Directions
The results from the in vitro assays provide crucial data on the anti-cancer potential of the synthesized thiazole derivatives. Compounds demonstrating potent cytotoxicity, apoptosis induction, and cell cycle arrest are prioritized for further investigation. Thiazole derivatives are known to inhibit a wide range of targets critical for cancer cell survival and proliferation.[4][16] These include:
-
Tyrosine Kinases (e.g., EGFR, VEGFR): Many thiazoles act as ATP-competitive inhibitors in the kinase domain.[17]
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can directly lead to cell cycle arrest.
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth and survival.[4]
-
Microtubule Dynamics: Some thiazoles can interfere with tubulin polymerization or depolymerization, leading to M-phase arrest.[2]
Hypothetical Signaling Pathway Inhibition
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- 14. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
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- 17. researchgate.net [researchgate.net]
Synthetic Routes to Bioactive Molecules from Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: An Application Note and Protocol Guide
Introduction: The Thiazole Scaffold and the Versatility of a Key Starting Material
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its presence in pharmaceuticals ranging from antimicrobial agents like sulfazole to antiretrovirals such as ritonavir underscores the significance of this heterocyclic motif in drug discovery.[1][3] The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a diverse range of chemical modifications, making it a privileged scaffold for the synthesis of bioactive molecules.[3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of a versatile and strategically functionalized starting material: Methyl 2-(hydroxymethyl)thiazole-4-carboxylate . The presence of three distinct functional groups—a primary alcohol, a methyl ester, and the thiazole ring itself—offers multiple avenues for chemical elaboration, enabling the construction of complex molecular architectures with potential therapeutic applications.
We will explore three primary synthetic pathways originating from this starting material, providing not only detailed, step-by-step protocols but also the underlying scientific rationale for the chosen methodologies. The aim is to empower researchers to leverage this key building block for the efficient synthesis of novel bioactive compounds.
Synthetic Strategy 1: Oxidation of the Hydroxymethyl Group and Subsequent Derivatization
The primary alcohol at the 2-position of the thiazole ring serves as a versatile handle for the introduction of various functionalities. Oxidation to the corresponding aldehyde or carboxylic acid opens up a vast landscape of subsequent chemical transformations, including reductive amination, Wittig reactions, and amide bond formation.
Oxidation to Methyl 2-formylthiazole-4-carboxylate
The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation in organic synthesis. For heterocyclic substrates, mild and selective reagents are paramount to avoid over-oxidation or degradation of the ring system. The Dess-Martin periodinane (DMP) is an excellent choice for this purpose, known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal side reactions.[4][5][6]
Protocol 1: Dess-Martin Oxidation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves and the two layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford Methyl 2-formylthiazole-4-carboxylate.
Causality and Experimental Choices:
-
Dess-Martin Periodinane (DMP): DMP is chosen for its high selectivity for the oxidation of primary alcohols to aldehydes, operating under neutral and mild conditions which are well-tolerated by the thiazole ring and the ester functionality.[4][5] The easy work-up is another significant advantage.
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydration of the aldehyde product and to ensure the efficiency of the DMP reagent.
-
Quenching with NaHCO₃/Na₂S₂O₃: This step is essential to neutralize the acetic acid byproduct of the reaction and to reduce the excess periodinane reagent to a water-soluble form, facilitating its removal during the aqueous work-up.[4]
Further Oxidation to 2-Carboxythiazole-4-carboxylic Acid Derivatives
While the aldehyde is a versatile intermediate, further oxidation to the carboxylic acid provides a key functional group for the synthesis of amides and esters, which are prevalent in bioactive molecules. A common and effective method for the oxidation of aldehydes to carboxylic acids is the Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt.
Protocol 2: Pinnick Oxidation of Methyl 2-formylthiazole-4-carboxylate
Materials:
-
Methyl 2-formylthiazole-4-carboxylate
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-formylthiazole-4-carboxylate (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq) to the solution. This acts as a scavenger for the hypochlorite byproduct.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.
-
Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield Thiazole-2,4-dicarboxylic acid 4-methyl ester.
Causality and Experimental Choices:
-
Sodium Chlorite (NaClO₂): NaClO₂ is a mild and selective oxidizing agent for aldehydes, which avoids the harsh conditions associated with reagents like potassium permanganate that could potentially degrade the thiazole ring.
-
2-Methyl-2-butene: This reagent is crucial as a chlorine scavenger. The oxidation process can generate hypochlorous acid (HOCl), which can lead to unwanted side reactions. 2-Methyl-2-butene reacts with HOCl, preventing these side reactions.
-
NaH₂PO₄ Buffer: The reaction is buffered to maintain a slightly acidic pH, which is optimal for the oxidation and prevents the disproportionation of chlorite.
Synthetic Strategy 2: Saponification and Amide Bond Formation
The methyl ester at the 4-position provides a direct route to carboxylic acids, which are key precursors for the synthesis of amides. Amide bonds are fundamental linkages in a vast number of biologically active compounds, including many kinase inhibitors.
Saponification to 2-(Hydroxymethyl)thiazole-4-carboxylic acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a straightforward saponification reaction, typically carried out under basic conditions.
Protocol 3: Saponification of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add LiOH (1.5 eq) or NaOH (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford 2-(Hydroxymethyl)thiazole-4-carboxylic acid.
Causality and Experimental Choices:
-
LiOH or NaOH: These are common bases for saponification. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvent systems and can sometimes lead to cleaner reactions.
-
Acidification: This step is crucial to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the carboxylic acid product, which can then be extracted into an organic solvent.
Amide Coupling to Synthesize Bioactive Amides
With the carboxylic acid in hand, a wide variety of amides can be synthesized through coupling with different amines. This is a powerful strategy for generating libraries of compounds for biological screening. Amide coupling reactions are typically mediated by activating agents that convert the carboxylic acid into a more reactive species. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole).
Protocol 4: HATU-Mediated Amide Coupling
Materials:
-
2-(Hydroxymethyl)thiazole-4-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-(Hydroxymethyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Causality and Experimental Choices:
-
HATU: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, leading to rapid and clean amide bond formation with minimal racemization for chiral amines.
-
DIPEA: A non-nucleophilic base is required to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the coupling reaction.
-
DMF: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.
Synthetic Strategy 3: Conversion to 2-(Chloromethyl)thiazole and Nucleophilic Substitution
The hydroxymethyl group can be converted into a good leaving group, such as a halide, enabling the introduction of various nucleophiles at the 2-position of the thiazole ring. This strategy provides access to a different class of derivatives compared to the oxidation pathway.
Conversion to Methyl 2-(chloromethyl)thiazole-4-carboxylate
The conversion of a primary alcohol to a primary chloride can be achieved using various reagents, with thionyl chloride (SOCl₂) being a common and effective choice.
Protocol 5: Chlorination with Thionyl Chloride
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, slowly add thionyl chloride (1.2 eq). A small amount of pyridine can be added as a catalyst and to neutralize the HCl byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-(chloromethyl)thiazole-4-carboxylate. This product is often used in the next step without further purification.
Causality and Experimental Choices:
-
Thionyl Chloride (SOCl₂): SOCl₂ is a reactive chlorinating agent that converts alcohols to chlorides with the formation of gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion.
-
Pyridine: The addition of a base like pyridine can accelerate the reaction and neutralize the generated HCl, which can be beneficial for acid-sensitive substrates.
Nucleophilic Substitution on Methyl 2-(chloromethyl)thiazole-4-carboxylate
The resulting 2-(chloromethyl)thiazole derivative is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and azides, allowing for the introduction of diverse functional groups.
Protocol 6: Nucleophilic Substitution with an Amine
Materials:
-
Methyl 2-(chloromethyl)thiazole-4-carboxylate
-
Desired primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile or DMF, anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 2-(chloromethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add the desired amine (1.2 eq) and a base such as K₂CO₃ (1.5 eq) or Et₃N (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-(aminomethyl)thiazole derivative.
Causality and Experimental Choices:
-
Base (K₂CO₃ or Et₃N): A base is required to neutralize the HCl that is formed during the substitution reaction, preventing the protonation of the nucleophilic amine.
-
Solvent: Acetonitrile and DMF are suitable polar aprotic solvents for Sₙ2 reactions. The choice of solvent can influence the reaction rate.
Data Presentation
Table 1: Summary of Synthetic Transformations and Typical Yields
| Starting Material | Transformation | Reagent(s) | Product | Typical Yield (%) |
| Methyl 2-(hydroxymethyl)thiazole-4-carboxylate | Oxidation | Dess-Martin periodinane | Methyl 2-formylthiazole-4-carboxylate | 85-95 |
| Methyl 2-formylthiazole-4-carboxylate | Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | Thiazole-2,4-dicarboxylic acid 4-methyl ester | 70-85 |
| Methyl 2-(hydroxymethyl)thiazole-4-carboxylate | Saponification | LiOH or NaOH | 2-(Hydroxymethyl)thiazole-4-carboxylic acid | 90-98 |
| 2-(Hydroxymethyl)thiazole-4-carboxylic acid | Amide Coupling | Amine, HATU, DIPEA | N-Substituted-2-(hydroxymethyl)thiazole-4-carboxamide | 60-90 |
| Methyl 2-(hydroxymethyl)thiazole-4-carboxylate | Chlorination | SOCl₂ | Methyl 2-(chloromethyl)thiazole-4-carboxylate | 80-90 |
| Methyl 2-(chloromethyl)thiazole-4-carboxylate | Nucleophilic Substitution | Amine, K₂CO₃ | Methyl 2-(aminomethyl)thiazole-4-carboxylate | 70-90 |
Visualization of Synthetic Pathways
Caption: Synthetic pathways from Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Conclusion
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The strategic placement of three distinct functional groups allows for a multitude of synthetic manipulations, providing access to aldehydes, carboxylic acids, amides, and various C2-substituted derivatives. The protocols detailed in this application note offer reliable and reproducible methods for key transformations, empowering researchers to efficiently construct libraries of novel thiazole-containing compounds for drug discovery programs. The causality-driven explanations for experimental choices aim to provide a deeper understanding of the underlying chemistry, facilitating the adaptation and optimization of these methods for specific research goals.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of new anticancer agents. European journal of medicinal chemistry, 97, 645-678.
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.
- Kaur, R., & Sharma, S. (2018). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Mini reviews in medicinal chemistry, 18(16), 1345-1366.
-
Kumar, A., & Rawat, M. S. M. (2016). Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives. Current topics in medicinal chemistry, 16(26), 2841-2862.[1]
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bohem, J. C., Mercer, F., & Martin, S. F. (1999). A mild and efficient method for the oxidation of primary alcohols. Tetrahedron Letters, 40(1), 191-193.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Enzymatic Reactions Involving Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Introduction: The Strategic Value of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in Biocatalysis
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a heterocyclic compound of significant interest to researchers in drug discovery and development. Its structure incorporates a thiazole core, a motif found in numerous pharmaceuticals, along with two key functional groups: a primary alcohol and a methyl ester.[1] These reactive sites offer opportunities for strategic chemical modifications to develop novel bioactive molecules and complex intermediates.
Enzymatic catalysis, or biocatalysis, provides a powerful toolkit for the selective transformation of such multifunctional molecules under mild, environmentally benign conditions. The high chemo-, regio-, and enantioselectivity of enzymes allows for targeted modifications that are often challenging to achieve with conventional chemical methods. This guide provides detailed application notes and protocols for key enzymatic reactions involving Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, focusing on lipase-catalyzed hydrolysis and transesterification of the ester group, and alcohol dehydrogenase-mediated oxidation of the hydroxymethyl group. These protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific applications.
Section 1: Lipase-Catalyzed Hydrolysis of the Methyl Ester to 2-(hydroxymethyl)thiazole-4-carboxylic acid
Scientific Principle and Rationale
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes that catalyze the hydrolysis of ester bonds.[2] In aqueous environments, the thermodynamic equilibrium favors hydrolysis, leading to the formation of a carboxylic acid and an alcohol. This reaction is particularly useful for converting the methyl ester of our target molecule into the corresponding carboxylic acid. The resulting 2-(hydroxymethyl)thiazole-4-carboxylic acid is a valuable intermediate for further derivatization, such as the formation of amides through coupling with amines, which is a common strategy in the synthesis of bioactive compounds.
The choice of lipase is critical for reaction efficiency. Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is a widely used and robust biocatalyst with a broad substrate scope, making it an excellent starting point for this transformation.[2][3] The use of a buffered aqueous system or a biphasic system with a co-solvent can enhance substrate solubility and reaction rates.
Workflow for Lipase-Catalyzed Hydrolysis.
Detailed Protocol for Lipase-Catalyzed Hydrolysis
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
tert-Butanol (optional, as co-solvent)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel with magnetic stirring
-
Temperature-controlled water bath or heating plate
-
pH meter
-
HPLC system with a C18 column for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 100 mg of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in 10 mL of potassium phosphate buffer (50 mM, pH 7.0).
-
If solubility is an issue, a co-solvent can be added. Start with a 10-20% (v/v) solution of tert-butanol in the phosphate buffer.
-
Add 20 mg of immobilized CALB (Novozym® 435) to the substrate solution. This corresponds to a 20% w/w enzyme loading.
-
-
Reaction Conditions:
-
Place the flask in a water bath pre-heated to 40°C.
-
Stir the reaction mixture at 200-300 RPM.
-
Monitor the pH of the reaction. The production of carboxylic acid will cause a drop in pH. If necessary, maintain the pH at 7.0 by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or manual additions.
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), pause the stirring and withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the enzymatic reaction in the aliquot by adding an equal volume of acetonitrile or ethanol.
-
Centrifuge the aliquot to pellet the enzyme and any precipitates.
-
Analyze the supernatant by reverse-phase HPLC to determine the ratio of substrate to product. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
-
Product Isolation:
-
Once the reaction has reached completion (as determined by HPLC), stop the stirring and remove the immobilized enzyme by filtration. The enzyme can be washed with buffer and stored for reuse.
-
Transfer the filtrate to a separatory funnel and cool in an ice bath.
-
Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-(hydroxymethyl)thiazole-4-carboxylic acid.
-
-
Purification and Characterization:
-
The crude product can be purified further by recrystallization or column chromatography if necessary.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B | High activity, broad substrate scope, and easy recovery. |
| Substrate Conc. | 10 mg/mL | A good starting point to ensure solubility and reasonable reaction rates. |
| Enzyme Loading | 20% (w/w of substrate) | Provides a sufficient catalytic amount for a timely reaction. |
| Solvent System | 50 mM Phosphate Buffer (pH 7.0) | Mimics physiological conditions and maintains enzyme activity. |
| Temperature | 40°C | Balances enzyme activity and stability. |
| pH Control | Maintain at pH 7.0 | Prevents enzyme denaturation and product inhibition. |
Section 2: Alcohol Dehydrogenase (ADH) Catalyzed Oxidation of the Hydroxymethyl Group
Scientific Principle and Rationale
Alcohol dehydrogenases (ADHs, E.C. 1.1.1.1) are a class of oxidoreductase enzymes that facilitate the interconversion between alcohols and aldehydes or ketones.[4] This reaction is dependent on a cofactor, typically nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺), which acts as the electron acceptor. The primary alcohol of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate can be oxidized by an ADH to the corresponding aldehyde, Methyl 2-formylthiazole-4-carboxylate. This aldehyde is a versatile synthetic intermediate, useful in reactions such as reductive amination and Wittig olefination.
Horse Liver Alcohol Dehydrogenase (HLADH) is a well-characterized and commercially available enzyme known for its broad substrate tolerance, making it a suitable candidate for this transformation.[5] As the cofactor is consumed stoichiometrically, a cofactor regeneration system is often employed in preparative-scale reactions to make the process economically viable.
ADH-Catalyzed Oxidation Pathway.
Detailed Protocol for ADH-Catalyzed Oxidation
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Horse Liver Alcohol Dehydrogenase (HLADH)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
HPLC system for reaction monitoring
Procedure:
-
Reaction Setup:
-
In a 25 mL flask, prepare a solution of 100 mg of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in 10 mL of Tris-HCl buffer (100 mM, pH 8.5).
-
Add NAD⁺ to a final concentration of 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of HLADH (e.g., 10-20 units).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 25-30°C with gentle shaking.
-
The reaction progress can be monitored by observing the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
-
Reaction Monitoring:
-
For a more detailed analysis of substrate conversion, take aliquots at different time points.
-
Quench the reaction in the aliquot with an equal volume of cold acetonitrile.
-
Centrifuge to remove the precipitated enzyme.
-
Analyze the supernatant by HPLC to quantify the substrate and product.
-
-
Product Isolation:
-
Upon completion, saturate the reaction mixture with solid NaCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Note that the aldehyde product may be sensitive to air and high temperatures.
-
-
Purification and Characterization:
-
Purify the resulting aldehyde by flash column chromatography on silica gel.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
| Parameter | Recommended Starting Condition | Rationale |
| Enzyme | Horse Liver Alcohol Dehydrogenase (HLADH) | Broad substrate specificity and commercial availability. |
| Cofactor | NAD⁺ (1 mM) | Essential for the oxidative activity of ADH. |
| pH | 8.5 (Tris-HCl buffer) | Higher pH favors the forward (oxidation) reaction. |
| Temperature | 25-30°C | Optimal for HLADH activity and stability. |
Section 3: Lipase-Catalyzed Transesterification of the Methyl Ester
Scientific Principle and Rationale
In addition to hydrolysis, lipases can catalyze transesterification reactions in non-aqueous or low-water environments.[6] This process involves the exchange of the alkyl group of an ester with an alcohol. For Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, this allows for the conversion of the methyl ester to other esters (e.g., ethyl, propyl, butyl), which can modulate the compound's physicochemical properties such as lipophilicity and solubility. This is a valuable strategy in drug development for optimizing pharmacokinetic profiles.
The reaction is typically carried out in an organic solvent with an excess of the new alcohol, which drives the equilibrium towards the formation of the new ester product. Immobilized lipases are particularly well-suited for use in organic media.
Lipase-Catalyzed Transesterification.
Detailed Protocol for Lipase-Catalyzed Transesterification
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
The desired alcohol (e.g., ethanol, propanol), anhydrous
-
Molecular sieves (3Å or 4Å)
-
GC or HPLC system for reaction monitoring
Procedure:
-
Reaction Setup:
-
Activate molecular sieves by heating in an oven overnight and cooling under vacuum.
-
In a dry flask, dissolve 100 mg of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in 10 mL of anhydrous toluene.
-
Add the new alcohol in excess (e.g., 5-10 equivalents).
-
Add 50 mg of immobilized CALB and a small amount of activated molecular sieves to scavenge any water produced.
-
-
Reaction Conditions:
-
Seal the flask and place it in an incubator shaker at 50°C and 200 RPM.
-
-
Reaction Monitoring:
-
Monitor the reaction by taking aliquots periodically, filtering out the enzyme, and analyzing by GC or HPLC.
-
-
Product Isolation:
-
Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme and molecular sieves.
-
Remove the solvent and excess alcohol under reduced pressure.
-
-
Purification and Characterization:
-
Purify the resulting ester by column chromatography.
-
Confirm the structure of the new ester by NMR and mass spectrometry.
-
References
-
Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Xie, Z., et al. (2013). Cu-catalyzed direct C–H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. Organic & Biomolecular Chemistry, 11(9), 1390-1398. [Link]
-
Mohurle, S., & Maiti, B. (2023). Synthesis of thiazole using enzyme catalysis by lipase. ResearchGate. [Link]
-
Goldberg, J., et al. (1994). Crystallographic studies of two alcohol dehydrogenase-bound analogues of thiazole-4-carboxamide adenine dinucleotide (TAD), the active anabolite of the antitumor agent tiazofurin. Biochemistry, 33(1), 13-23. [Link]
-
Bálint, J., et al. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 27(19), 6362. [Link]
-
Ehlert, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. International Journal of Molecular Sciences, 20(23), 5872. [Link]
-
Wikipedia. (n.d.). Alcohol dehydrogenase. Wikipedia. [Link]
-
Modi, G., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-cancer agents in medicinal chemistry, 20(14), 1710–1725. [Link]
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Souza, L. T., et al. (2018). Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases. ACS chemical biology, 13(9), 2537–2546. [Link]
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Shah, S., & Gupta, M. N. (2007). Lipase catalyzed transesterification of Jatropha oil. Biotechnology and bioengineering, 97(3), 514-520. [Link]
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Application Note & Protocols: Methyl 2-(hydroxymethyl)thiazole-4-carboxylate as a Versatile Precursor for Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide on the synthetic utility of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (MHTC), a key building block for constructing diverse and medicinally relevant heterocyclic systems. We explore its application in the synthesis of fused bicyclic heterocycles, specifically thiazolo[3,2-a]pyrimidines, and discuss derivatization strategies for creating novel substituted thiazoles. This guide offers in-depth mechanistic insights, validated experimental protocols, and troubleshooting advice to empower researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a "privileged scaffold" in drug design.[3] Thiazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] Prominent drugs such as the anticancer agent Dasatinib and the antiretroviral Ritonavir feature this versatile core, highlighting its importance in modern therapeutics.[1][4]
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (MHTC) is a particularly valuable trifunctional building block. It possesses three distinct reactive sites:
-
The Thiazole Ring Nitrogen: A nucleophilic center available for annulation reactions.
-
The Hydroxymethyl Group: A primary alcohol at the C2 position, ready for oxidation, substitution, or esterification.
-
The Methyl Ester: A classic electrophilic handle at the C4 position, which can be hydrolyzed or aminated.
This multifunctionality allows for the strategic and efficient construction of complex molecular architectures from a single, readily accessible starting material.
Synthesis of Fused Heterocycles: Thiazolo[3,2-a]pyrimidines
Thiazolo[3,2-a]pyrimidines represent a class of fused heterocyclic compounds with significant biological potential, including antitumor and acetylcholinesterase inhibitory activities.[5][6] The synthesis of these systems often involves the cyclocondensation of a 2-aminothiazole derivative with a 1,3-dielectrophile. While MHTC is not a 2-aminothiazole, its hydroxymethyl group can be converted in situ or in a prior step to a leaving group, facilitating cyclization with appropriate partners. A more direct and powerful approach involves a multicomponent reaction strategy.
Mechanistic Rationale: Multicomponent Cyclocondensation
A common and efficient method for constructing the thiazolo[3,2-a]pyrimidine core is the one-pot reaction of a 2-aminothiazole, an aldehyde, and a β-ketoester, such as ethyl acetoacetate.[6] While our starting material is not an amine, a related pathway can be envisioned where the thiazole nitrogen acts as the key nucleophile in a cyclization step. For instance, a reaction with a pyrimidine-2-thione precursor, which can be formed from a Biginelli-type reaction, allows for the construction of the fused system.[7] The thiazole nitrogen attacks an electrophilic carbon on the pyrimidine ring, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazolo[3,2-a]pyrimidine core.
The diagram below illustrates a generalized workflow for synthesizing fused thiazole systems, highlighting the role of the thiazole nitrogen in the key ring-forming step.
Caption: Generalized workflow for fused heterocycle synthesis.
Protocol: Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative
This protocol is a representative example adapted from literature procedures for the cyclodehydration of phenacylthio-dihydropyrimidines, which forms the core thiazolo[3,2-a]pyrimidine structure.[8] It illustrates the key intramolecular cyclization step.
Objective: To synthesize a 7-methyl-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivative from a suitable precursor derived from MHTC. Note: This requires prior synthesis of a dihydropyrimidine intermediate, a common step in this chemistry.[8]
Materials:
-
Ethyl 6-methyl-2-(phenacylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate hydrobromide (1.0 g, ~1.9 mmol)
-
Polyphosphoric acid (PPA) (10 g)
-
Ammonium hydroxide solution (25%)
-
Deionized water
-
Ethanol
-
Beaker (100 mL), Round-bottom flask (50 mL), magnetic stirrer, heating mantle, ice bath.
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place the dihydropyrimidine precursor (1.0 g).
-
Cyclization: Add polyphosphoric acid (10 g) to the flask. Heat the mixture with stirring at 110-120 °C for 2-3 hours.
-
Causality Note: PPA acts as both a solvent and a strong dehydrating agent, promoting the intramolecular cyclization followed by dehydration to form the aromatic fused ring system.[8]
-
-
Quenching: After the reaction is complete (monitored by TLC), cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing crushed ice (~50 g).
-
Neutralization: Place the beaker in an ice bath and slowly neutralize the mixture by adding 25% ammonium hydroxide solution with constant stirring until the pH is ~8-9. A precipitate will form.
-
Experimental Insight: The neutralization must be performed slowly and with cooling to control the exothermic reaction.
-
-
Isolation: Filter the solid precipitate using a Buchner funnel, wash thoroughly with cold deionized water, and air-dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure thiazolo[3,2-a]pyrimidine derivative.
Representative Data
The following table summarizes typical results for the synthesis of various thiazolo[3,2-a]pyrimidine derivatives via cyclocondensation reactions, showcasing the versatility of this approach.
| Entry | Precursor Type | Cyclizing Agent | Conditions | Yield (%) | Reference |
| 1 | Dihydropyrimidine-2-thione | α-haloketone | Reflux | 70-91 | [6] |
| 2 | 2-Phenacylthio-dihydropyrimidine | PPA | 110-120 °C | 65-85 | [8] |
| 3 | 2-Aminothiazole, Aldehyde, β-Ketoester | Microwave | 120 °C | 75-90 | [6] |
Derivatization of the C2-Hydroxymethyl Group
The hydroxymethyl group on MHTC is a prime target for derivatization to introduce new functionalities and build novel heterocyclic structures that are not necessarily fused.
Mechanistic Pathways: Oxidation and Substitution
The primary alcohol can be readily oxidized to an aldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for reactions such as Knoevenagel condensations, Wittig reactions, or reductive aminations, opening pathways to a vast array of derivatives.
Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution. Reacting the corresponding 2-(chloromethyl)thiazole with various nucleophiles (e.g., thiols, amines, azides) allows for the attachment of diverse side chains.
Caption: Derivatization pathways for the C2-hydroxymethyl group.
Protocol: Oxidation to Methyl 2-formylthiazole-4-carboxylate
Objective: To synthesize the key aldehyde intermediate via oxidation of the C2-hydroxymethyl group.
Materials:
-
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (MHTC) (1.87 g, 10 mmol)
-
Activated Manganese (IV) oxide (MnO₂) (8.7 g, 100 mmol, 10 eq.)
-
Dichloromethane (DCM), anhydrous (100 mL)
-
Celatom® or Celite®
-
Round-bottom flask (250 mL), magnetic stirrer, reflux condenser.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add MHTC (1.87 g) and anhydrous DCM (100 mL).
-
Oxidation: Add activated MnO₂ (8.7 g) to the solution.
-
Causality Note: MnO₂ is a mild, selective oxidant for allylic and benzylic alcohols. The thiazole ring activates the adjacent methylene group, making this oxidation efficient without affecting the ring or ester. A large excess is typically required for this heterogeneous reaction.
-
-
Reaction: Stir the suspension vigorously at room temperature or gentle reflux for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celatom® to remove the MnO₂ solids. Wash the filter pad thoroughly with additional DCM (3 x 20 mL).
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude Methyl 2-formylthiazole-4-carboxylate, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Experimental Considerations & Troubleshooting
-
Moisture Sensitivity: Many condensation and cyclization reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents where specified.
-
Oxidant Activity: The activity of solid oxidants like MnO₂ can vary between batches. It is recommended to use freshly activated or a highly active commercial grade for reproducible results.
-
Reaction Monitoring: TLC is crucial for determining reaction completion. For thiazole derivatives, visualization under a UV lamp (254 nm) is typically effective. Staining with potassium permanganate can also be useful for visualizing alcohol starting materials.
-
Purification: Thiazole derivatives can sometimes chelate to the silica gel column, leading to streaking. Adding a small amount of triethylamine (~0.5%) to the eluent can often improve chromatographic separation for basic compounds.
Conclusion
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a potent and versatile starting material for the synthesis of a wide range of novel heterocycles. Its trifunctional nature allows for strategic manipulation, leading to the construction of complex fused systems like thiazolo[3,2-a]pyrimidines and a variety of substituted thiazole derivatives. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this valuable building block in the pursuit of new therapeutic agents and functional organic materials.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]
-
Chugh, V., Pandey, G., Rautela, R., & Mohan, C. (2022). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. Materials Today: Proceedings, 69, 12-18. [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). ResearchGate. [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). JETIR. [Link]
-
Scheme 6. Synthesis of thiazolo[3, 2-a]pyrimidines derivatives using... (n.d.). ResearchGate. [Link]
-
Recent progress in the synthesis of thiazolo[3,2-a]pyrimidine compounds. (n.d.). ResearchGate. [Link]
-
Hussein, A. H. M., et al. (2015). Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities. Medicinal Chemistry Research, 24(1), 141-153. [Link]
-
(2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity. (2021). PubMed Central. [Link]
-
Thiazolo[3,2-a]pyrimidines: synthesis methods and biomedical potential. (2021). ResearchGate. [Link]
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- 4. jetir.org [jetir.org]
- 5. (2-Hydroxy-3-Methoxybenzylidene)thiazolo[3,2-a]pyrimidines: Synthesis, Self-Assembly in the Crystalline Phase and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design and synthesis of some substituted thiazolo[3,2-a]pyrimidine derivatives of potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this key heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction
Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a crucial building block in the synthesis of various pharmacologically active molecules, most notably as a key intermediate for Febuxostat, a non-purine selective inhibitor of xanthine oxidase used in the treatment of gout and hyperuricemia.[1] Achieving a high yield and purity of this intermediate is paramount for the efficiency and success of subsequent synthetic steps. This guide addresses common pitfalls and side reactions encountered during its synthesis, providing practical, field-tested solutions.
The most prevalent synthetic route involves the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[2][3] Variations of this method are widely employed, and while robust, they are not without challenges. Side product formation, low yields, and purification difficulties are common issues that require a systematic approach to resolve.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is critically low. What are the most likely causes and how can I fix them?
Low or no product yield is a frequent issue in thiazole synthesis. The root cause often lies in one of three areas: reactant quality, reaction conditions, or competing side reactions.[4]
Possible Causes & Solutions:
-
Purity of Starting Materials: The Hantzsch synthesis is highly sensitive to the purity of the α-haloketone and thioamide precursors.[4]
-
Troubleshooting: Verify the purity of your starting materials using NMR, melting point analysis, or titration. Thioamides, in particular, can be unstable. Use freshly prepared or purified thioamides for best results. Ensure all solvents are anhydrous, as water can interfere with the reaction.[4]
-
-
Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can drastically reduce yield.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products. The choice of solvent is crucial; alcohols like ethanol or methanol are common, but their polarity can influence reaction kinetics.[4] Experiment with different solvents if yields remain low.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to the formation of unwanted byproducts and consume starting materials.
-
Troubleshooting: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.5 equivalents) of the thioamide can often drive the reaction to completion.[5] However, a large excess can complicate purification.
-
Q2: My TLC and NMR analyses show multiple unexpected spots/peaks. What are these side products?
The presence of multiple products indicates competing reaction pathways. Identifying these impurities is the first step toward eliminating them.
Common Side Products and Their Origins:
| Side Product/Impurity | Potential Cause | Identification & Mitigation |
| Isomeric 2-Imino-2,3-dihydrothiazole | Reaction run under strongly acidic conditions.[4][6] | Identification: Can be distinguished from the desired aminothiazole by characteristic differences in NMR and IR spectra.[6] Mitigation: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired aminothiazole product.[4] |
| Unreacted Thioformamide/Starting Materials | Incomplete reaction due to insufficient heating, short reaction time, or poor reagent quality. | Identification: Compare TLC spots with starting material standards. Mitigation: Increase reaction time or temperature moderately. Ensure high purity of reagents.[4] |
| Bis-thiazoles or Condensation Byproducts | Incorrect stoichiometry or highly concentrated reaction conditions. | Identification: Mass spectrometry will show a higher molecular weight corresponding to a dimer or other condensation product. Mitigation: Adjust reactant stoichiometry and run the reaction at a higher dilution.[4] |
| Over-alkylation Products | If the hydroxymethyl group is introduced via alkylation, reaction at the thiazole nitrogen can occur. | Identification: NMR will show shifts corresponding to N-alkylation. Mitigation: Use a protecting group strategy for the thiazole nitrogen if this pathway is significant. |
Q3: The final esterification step from 2-(hydroxymethyl)thiazole-4-carboxylic acid is inefficient. What are the common pitfalls?
The Fischer esterification, while a classic reaction, is an equilibrium-driven process and can be problematic without proper control.[7][8]
Possible Causes & Solutions:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, limiting the yield of the ester.[7]
-
Insufficient Acid Catalyst: The reaction requires an acid catalyst (e.g., concentrated H₂SO₄, TsOH) to protonate the carboxylic acid, making the carbonyl carbon more electrophilic.[8]
-
Troubleshooting: Ensure a catalytic amount of a strong acid is used. If the reaction is still slow, a slight increase in the catalyst loading may be beneficial, but be cautious of potential charring or degradation.
-
-
Steric Hindrance: While not a major issue for this specific molecule, steric bulk near the reacting centers can slow down the reaction.
-
Troubleshooting: Ensure adequate reaction time and temperature. For highly hindered substrates, converting the carboxylic acid to a more reactive acyl chloride before adding the alcohol is a common alternative strategy.
-
Visualizing Reaction Pathways
Main Synthetic Pathway
The diagram below illustrates a common synthetic route to the target molecule, beginning with the Hantzsch condensation to form the thiazole ring, followed by esterification.
Caption: A typical synthetic route.
Formation of an Isomeric Side Product
Under acidic conditions, the Hantzsch synthesis can yield an undesired regioisomer.
Caption: Competing pathways in Hantzsch synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch Thiazole Synthesis?
The Hantzsch synthesis is a multi-step process that forms the thiazole ring.[5][10]
-
Nucleophilic Attack (SN2): The reaction begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.[10]
-
Tautomerization & Cyclization: The intermediate undergoes tautomerization. Subsequently, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[11]
-
Dehydration: The resulting cyclic intermediate, a thiazoline derivative, then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[10]
Q2: How does the choice of base and solvent impact the reaction?
The solvent and base are critical for controlling reaction rate and selectivity.[4]
-
Solvent: The solvent must solubilize both reactants. Polar protic solvents like ethanol are common as they facilitate the SN2 step and the subsequent cyclization. Aprotic solvents can also be used, sometimes leading to different reaction kinetics.[4]
-
Base: In many variations, a weak base (e.g., sodium carbonate) is added to neutralize the hydrogen halide (HX) formed during the reaction.[5] This prevents the protonation of the thioamide, which can lead to the formation of the undesired imino-dihydrothiazole isomer, especially under strongly acidic conditions.[6]
Q3: Are there alternative, higher-yielding methods to synthesize the thiazole core?
Yes, several modern methods have been developed to improve upon the classic Hantzsch synthesis.
-
Copper-Catalyzed Condensations: Some methods utilize copper catalysts to facilitate the condensation of components like oximes, anhydrides, and potassium thiocyanate, offering mild reaction conditions and good yields.[12]
-
One-Pot Multi-Component Reactions: There are procedures that combine several steps into a single pot, which can improve overall efficiency and reduce waste. These often involve different starting materials but can generate highly substituted thiazoles.[13]
-
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor)
This protocol is a representative example of a Hantzsch synthesis for a related thiazole structure, adapted from a common procedure.[14]
-
Setup: To a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 mL of ethanol containing 20% ethyl acetate.
-
Reagent Addition: Add thiourea (30.4 g) and sodium carbonate (0.5 g) to the solvent. Heat the mixture to 45 °C with stirring.
-
Reaction Initiation: Slowly drip in ethyl 2-chloroacetoacetate (33 g) over 20-30 minutes, maintaining the temperature at 45 °C.
-
Reaction: After the addition is complete, heat the mixture to 70 °C and maintain for 5 hours, monitoring by TLC.
-
Workup: After cooling to room temperature, distill off the majority of the solvent under normal pressure. Filter the remaining mixture to remove any unreacted thiourea.
-
Precipitation: Add the filtrate to 500 mL of water and stir. Adjust the pH to 9-10 using a 30% sodium hydroxide solution. Stir for 30 minutes.
-
Isolation: Collect the precipitated solid by suction filtration and dry under vacuum to yield the product.[14]
Protocol 2: General Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol), adding silica gel, and evaporating the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate). A common starting point is a 2:1 mixture of petroleum ether to ethyl acetate.[15]
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin eluting with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Troubleshooting Workflow for Low Yield
This diagram provides a logical sequence for diagnosing low product yield.
Caption: A step-by-step diagnostic flowchart.
References
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- The Chemical Synthesis of Febuxostat: Role of Key Intermediates. (n.d.). Dakota Ingredients.
- Zhou, X. (2010). Preparation method of intermediate of febuxostat. SciSpace.
- Preparation method of febuxostat intermediate. (n.d.). Patsnap.
- CN104418823A - Preparation method of febuxostat intermediate. (n.d.). Google Patents.
- CN112961118A - Synthesis method of febuxostat decarboxylation impurities. (n.d.). Google Patents.
- Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). Wiley Online Library.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). PMC - NIH.
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? (2023). Beilstein Journals.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Thiazole. (n.d.). CUTM Courseware.
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE.
- Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate.
- Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube.
- Synthesis of thiazoles. (2019). YouTube.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Esterification - alcohols and carboxylic acids. (n.d.). Chemguide.
- Making Esters From Carboxylic Acids. (2023). Chemistry LibreTexts.
- CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). Google Patents.
- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2025). ResearchGate.
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Technical Support Center: Purification of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
A Senior Application Scientist's Guide for Researchers and Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, I understand that the successful synthesis of a target molecule is only half the battle; a robust and efficient purification strategy is paramount for advancing your research and development goals. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a valuable heterocyclic building block, but its purification from complex reaction mixtures presents unique challenges due to its polarity and functional group sensitivity.
This guide is structured from my field experience to provide not just steps, but the causal logic behind them. We will address common pain points in a direct question-and-answer format, ensuring that each protocol is a self-validating system with clear checkpoints for success.
Section 1: Troubleshooting the Initial Work-up and Extraction
The initial aqueous work-up is your first and best opportunity to remove a significant portion of impurities, such as inorganic salts and highly polar starting materials. A poorly executed extraction can complicate all subsequent purification steps.
Question: After quenching my reaction, what is the most effective liquid-liquid extraction protocol to maximize product recovery and remove bulk impurities?
Answer:
The key is a systematic approach using washes of varying pH to exploit the chemical nature of your product and its likely impurities. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is a neutral, polar organic molecule. The thiazole ring can exhibit weak basicity.
Recommended Protocol: Foundational Extraction Workflow
-
Quenching: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Cautiously pour the reaction mixture into a separatory funnel containing deionized water.
-
Initial Organic Extraction: Extract the aqueous mixture with a suitable organic solvent. Ethyl acetate is an excellent first choice due to its polarity, which is well-matched to the product, and its immiscibility with water.[1] Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous phase) to ensure quantitative recovery. Combine the organic layers.
-
Expert Insight: Why three times? The distribution coefficient of your product between the organic and aqueous phases dictates that multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.
-
-
Mild Base Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Check: This step is critical for removing acidic impurities. For instance, if your synthesis involved an oxidation step, you might have the corresponding carboxylic acid as a byproduct. The bicarbonate solution will deprotonate the acidic impurity, rendering it a salt that is highly soluble in the aqueous phase and will be partitioned out of your organic layer.[2][3]
-
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality Check: Brine has two primary functions. First, it helps to break up any emulsions that may have formed. Second, it reduces the solubility of your organic product in the aqueous phase by increasing the ionic strength of the water layer, effectively "pushing" the organic compound back into the organic solvent and improving your yield.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
At this point, you will have the crude product, which is now ready for chromatographic purification or recrystallization.
Section 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common and versatile method for purifying this compound.[4] Success hinges on selecting the correct stationary phase and mobile phase. For a polar molecule like this, silica gel is the standard stationary phase.
Question: I'm developing a solvent system for my column, but my product is streaking badly on the TLC plate. What causes this and how do I fix it?
Answer:
Severe streaking or "tailing" on a silica gel TLC plate is a classic indicator of strong, undesirable interactions between your compound and the stationary phase.
-
Primary Cause: The thiazole nitrogen atoms are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a portion of your molecules to "stick" and elute much slower, resulting in a streak rather than a compact spot.
-
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Actionable Step: Add 0.5-1% triethylamine (Et₃N) or pyridine to your chosen solvent system (e.g., for 100 mL of eluent, add 0.5-1 mL of Et₃N). Run the TLC again. You should observe a significantly more defined and compact spot, leading to much better separation on the column.[5]
-
Question: I'm struggling to separate my product from a close-running impurity. What's the best strategy to improve resolution?
Answer:
Improving resolution requires systematically tuning the polarity and composition of your mobile phase. The goal is to find the "sweet spot" where the differential partitioning of your product and the impurity onto the silica gel is maximized.
-
Strategy 1: Decrease Polarity Gradient: If you are running a gradient, make it shallower. A slower increase in polarity gives the compounds more "time" to interact with the stationary phase, amplifying small differences in their affinities and improving separation.
-
Strategy 2: Change Solvent Composition: The "selectivity" of the separation can be altered by changing the solvents, even if the overall polarity remains similar. Ethyl acetate/hexane is a standard system.[5] If that fails, try switching to a different solvent system.
-
Actionable Step: Try a system of Dichloromethane/Methanol for polar compounds.[5] Start with 1% MeOH in DCM and gradually increase the MeOH concentration. Acetone can also be substituted for ethyl acetate, offering different selectivity.
-
-
Self-Validation: The ideal TLC shows your desired product with an Rf value between 0.25 and 0.35, with clear baseline separation from all impurities. This Rf range generally translates to an effective separation on a flash column.
Workflow for Chromatography Method Development
Caption: Workflow for selecting a chromatography solvent system.
Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Industry standard for polar organic molecules.[6] |
| Initial Solvent System | 20-30% Ethyl Acetate in Hexane | A good starting polarity for moderately polar compounds.[5] |
| Gradient Profile | Linear gradient from 20% to 80% Ethyl Acetate | Systematically increases eluent strength to elute compounds of increasing polarity. |
| Basic Additive | 0.5% Triethylamine (if needed) | Prevents streaking by neutralizing acidic silica sites.[5] |
| Sample Loading | Dry loading | For best resolution, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column. |
Section 3: Purification by Recrystallization
For achieving very high purity or for larger-scale operations, recrystallization is an excellent and economical choice. The primary challenge is identifying a suitable solvent or solvent system.
Question: My compound 'oils out' as a liquid instead of forming solid crystals when I cool the solution. What am I doing wrong?
Answer:
"Oiling out" is a common problem in recrystallization and typically points to one of three issues.[7]
-
Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound. As the solution cools, the compound "melts" out of the solution before it can crystallize.
-
Solution: Choose a solvent with a lower boiling point.[7]
-
-
Cooling Rate is Too Rapid: Placing the hot, saturated solution directly into an ice bath can cause the compound to crash out of solution faster than the crystal lattice can form, resulting in an amorphous oil.[7]
-
Solution: Allow the flask to cool slowly to room temperature on the benchtop, preferably insulated with glass wool or a towel. Once at room temperature, then transfer it to an ice bath to maximize crystal formation.
-
-
Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of your product, promoting oiling out.
-
Solution: If slow cooling doesn't work, the material may require a pass through a silica gel plug or a full column to remove the problematic impurities before attempting recrystallization again.
-
Selecting a Recrystallization Solvent
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A good rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8] Given your molecule has an ester and an alcohol, solvents like ethyl acetate and ethanol are good starting points.
Screening Table for Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Potential Use |
| Ethanol | 78 | Polar | Good single-solvent candidate for polar molecules.[8] |
| Ethyl Acetate | 77 | Medium | Good single-solvent candidate; also useful in binary systems. |
| Acetone | 56 | Medium | Lower boiling point, good for heat-sensitive compounds. |
| Hexane/Ethyl Acetate | Variable | Non-polar/Medium | A powerful binary system. Dissolve in minimal hot EtOAc, then add hot hexane until cloudy.[8] |
| Water | 100 | Very Polar | Can be a good choice for polar compounds that are sparingly soluble in organic solvents.[8] |
Section 4: General FAQs
Question: What are the most likely impurities I'll encounter, and how can I identify them?
Answer:
The most common impurities are typically unreacted starting materials or byproducts from side reactions.
-
Unreacted Starting Materials: Depending on the synthesis, this could be a thioamide/thiourea derivative or a bromo-ketoester. These are usually more polar and can be identified by comparing the crude TLC to a TLC of the authentic starting materials.
-
Over-oxidation Product: The hydroxymethyl group (-CH₂OH) can be oxidized to the corresponding aldehyde (-CHO). This impurity is typically less polar than your product. It can be identified by ¹H NMR spectroscopy by the appearance of a characteristic aldehyde proton signal around 9-10 ppm.
-
Hydrolysis Product: The methyl ester could be hydrolyzed to the carboxylic acid, especially if the reaction or work-up involved strong acidic or basic conditions. This impurity is highly polar and will likely stick to the baseline on your TLC plate in standard solvent systems.
Question: How stable is Methyl 2-(hydroxymethyl)thiazole-4-carboxylate during purification?
Answer:
While generally stable, there are two key considerations:
-
Acid Sensitivity: Thiazole rings can be sensitive to strong acidic conditions, which could potentially lead to decomposition or cleavage over long periods.[9] It is best to maintain a near-neutral pH during work-up and chromatography. Using triethylamine in your eluent not only improves peak shape but also protects the compound from acidic silica.
-
Oxidative Stability: The primary alcohol is susceptible to oxidation. Avoid prolonged heating and exposure to air. When concentrating the product, do not leave it on the rotary evaporator for an extended period after the solvent has been removed. Store the final, pure compound under an inert atmosphere (nitrogen or argon) at a low temperature.
References
- Benchchem. (n.d.). Application Note: High-Purity Isolation of N-(thiazol-2-yl)-2-tosylacetamide via Flash Column Chromatography.
- Benchchem. (n.d.). recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. (n.d.). Processes for preparing thiazole carboxylic acids.
- Google Patents. (n.d.). Process for the preparation of 2-methylthiazole-5-carboxylates.
- Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. Retrieved from [Link]
-
ResearchGate. (2010). 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. Retrieved from [Link]
-
ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues... Retrieved from [Link]
-
Shin, E. J., et al. (2022). Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
Sources
- 1. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 2. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 3. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 [chemicalbook.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Thiazole-4-Carboxylate Esterification
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and optimization of thiazole-4-carboxylate esters. This guide is designed to provide practical, in-depth solutions to common challenges encountered during this critical esterification reaction. Thiazole derivatives are significant scaffolds in medicinal chemistry, and robust synthesis of their ester derivatives is often a crucial step in drug discovery pipelines.[1][2] This resource combines foundational knowledge with advanced troubleshooting to help you achieve higher yields, better purity, and more reliable results.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common conceptual questions about the esterification of thiazole-4-carboxylic acid, providing the necessary theoretical background for practical applications.
Q1: What are the primary methods for synthesizing thiazole-4-carboxylate esters?
There are two main strategies for this esterification, each with its own advantages and ideal use cases:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an excess of alcohol.[3][4][5] It is cost-effective, particularly for simple, unhindered alcohols like methanol or ethanol.[6] However, it is an equilibrium-driven process, requiring strategies to push the reaction toward the product.[3][7]
-
Carbodiimide-Mediated Coupling (Steglich Esterification): This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[8][9] It is often performed in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[8][10][11] This approach is ideal for more complex, sterically hindered, or acid-sensitive substrates.[6][8]
Q2: Why is the electronic nature of the thiazole ring important for this reaction?
The thiazole ring is electron-deficient. This electronic character can influence the reactivity of the C4-carboxyl group. While this effect is less pronounced than in strongly electron-withdrawing systems, it can make the carboxyl group slightly less nucleophilic. More importantly, the nitrogen and sulfur heteroatoms can potentially be protonated under strongly acidic conditions or coordinate to Lewis acid catalysts, which can complicate reaction pathways.
Q3: How do I choose the right esterification method?
Your choice depends on the properties of your alcohol and the overall sensitivity of your molecule.
| Scenario | Recommended Method | Rationale |
| Substrate: Simple primary or secondary alcohol (e.g., methanol, ethanol) | Fischer-Speier Esterification | Cost-effective and straightforward. The large excess of alcohol acts as both reactant and solvent, driving the equilibrium forward.[3][6] |
| Substrate: Tertiary alcohol (e.g., t-butanol) or a sterically hindered secondary alcohol | Steglich Esterification (EDC/DCC + DMAP) | Fischer conditions can cause tertiary alcohols to eliminate and form alkenes.[8][12] The milder, non-acidic conditions of Steglich esterification prevent this side reaction.[8] |
| Substrate: Molecule contains acid-sensitive functional groups | Steglich Esterification (EDC/DCC + DMAP) | Avoids the use of strong acids (like H₂SO₄ or HCl) that could cleave protecting groups or catalyze unwanted side reactions.[6] |
| Goal: High yield required with a precious or complex alcohol | Steglich Esterification (EDC/DCC + DMAP) | This method is generally higher-yielding and less dependent on equilibrium, making it more reliable for valuable substrates. |
Q4: What is the role of DMAP in Steglich esterification?
4-Dimethylaminopyridine (DMAP) is a highly efficient acylation catalyst.[13] In a carbodiimide-mediated reaction, the carboxylic acid first reacts with DCC or EDC to form a reactive O-acylisourea intermediate.[8] DMAP, being a stronger nucleophile than the alcohol, attacks this intermediate to form a highly reactive acylpyridinium ion.[11][14] This new intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[8][11] This catalytic cycle significantly accelerates the reaction, often by orders of magnitude, and suppresses side reactions like the formation of N-acylurea.[8][10]
Section 2: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the two primary esterification methods.
Protocol 1: Fischer-Speier Esterification of Thiazole-4-carboxylic Acid
This protocol is optimized for simple primary alcohols (e.g., methanol, ethanol).
Objective: To synthesize methyl thiazole-4-carboxylate.
Materials:
-
Thiazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser and Dean-Stark trap (optional, but recommended for higher-boiling alcohols)[3][15]
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add thiazole-4-carboxylic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction by TLC or LC-MS. For higher boiling alcohols, using a Dean-Stark trap to remove the water formed during the reaction is highly effective at driving the equilibrium to completion.[3][15][16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the remaining acid (caution: CO₂ evolution). Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: EDC/DMAP-Mediated (Steglich) Esterification
This protocol is suitable for more complex, hindered, or acid-sensitive alcohols.
Objective: To synthesize a generic thiazole-4-carboxylate ester.
Materials:
-
Thiazole-4-carboxylic acid
-
Alcohol of interest
-
EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DMAP (4-dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazole-4-carboxylic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2-1.5 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The aqueous washes will remove the urea byproduct from EDC, which is a major advantage over DCC.[17]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by flash column chromatography.
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This guide addresses specific problems in a Q&A format.
Q: My Fischer esterification has stalled or shows low conversion. What should I do?
A: This is a classic equilibrium problem. The reaction has likely reached its natural equilibrium point, which for some systems can be around 60-70% conversion.[15]
-
Primary Cause: Water, a product of the reaction, is hydrolyzing the ester back to the starting materials.[3][7]
-
Solution 1 (Excess Reagent): Ensure you are using a large excess of the alcohol (at least 10-fold, but using it as the solvent is best).[3][18] This shifts the equilibrium towards the products according to Le Châtelier's principle.[7][12]
-
Solution 2 (Water Removal): If your alcohol has a boiling point high enough to azeotrope with water (e.g., butanol, toluene as a co-solvent), use a Dean-Stark apparatus.[3][16] This physically removes water from the reaction as it forms, preventing the reverse reaction and driving the forward reaction to completion.[15]
-
Solution 3 (Drying Agents): For lower-boiling alcohols, ensure all reagents and glassware are scrupulously dry. Using molecular sieves in the reaction can also help sequester water as it forms.[5]
Q: My Steglich (EDC/DMAP) reaction is sluggish and forming a white precipitate that isn't my product.
A: You are likely observing the formation of N-acylurea.
-
Primary Cause: The O-acylisourea intermediate is rearranging to the more stable, unreactive N-acylurea side product.[8] This happens when the nucleophilic attack by the alcohol is too slow, often due to steric hindrance or low nucleophilicity of the alcohol.
-
Solution 1 (Increase DMAP): Ensure you have an adequate amount of DMAP (at least 0.1 eq). DMAP intercepts the O-acylisourea to form the much more reactive acylpyridinium intermediate, which reacts faster with the alcohol and outcompetes the rearrangement.[8]
-
Solution 2 (Check Reagent Quality): Ensure your EDC is fresh. EDC can degrade upon storage. Use a new bottle if in doubt.
-
Solution 3 (Solvent Choice): While DCM is common, for very sluggish reactions, switching to a more polar aprotic solvent like DMF can sometimes increase reaction rates.
Q: After my work-up, I have trouble separating my product from the starting carboxylic acid.
A: This indicates incomplete reaction and/or inefficient extraction.
-
Primary Cause: Unreacted thiazole-4-carboxylic acid remains.
-
Solution 1 (Optimize Reaction): First, address the reasons for incomplete conversion using the tips above.
-
Solution 2 (Thorough Base Wash): During the work-up, perform multiple, vigorous washes with saturated sodium bicarbonate solution. The basic wash will deprotonate the carboxylic acid, forming the carboxylate salt, which is highly soluble in the aqueous layer and will be removed from the organic phase. Check the pH of the aqueous layer after washing to ensure it is basic.
-
Solution 3 (Purification): If a small amount of acid co-elutes with your ester during chromatography, you may need to optimize your solvent system. Adding a small amount of a modifying solvent (e.g., 0.5% triethylamine in your ethyl acetate/hexane mixture) can sometimes help by keeping the acidic starting material on the baseline.
Q: My reaction using a tertiary alcohol (like t-butanol) is giving me a complex mixture of products.
A: You are likely causing elimination of the alcohol.
-
Primary Cause: Tertiary alcohols are highly susceptible to elimination (dehydration) to form alkenes under the strong acid conditions of a Fischer esterification.[12]
-
Solution: Do not use Fischer esterification for tertiary alcohols. The mandatory method here is the Steglich esterification (EDC/DMAP), which proceeds under mild, neutral conditions that do not promote elimination.[6][8]
Section 4: Visualizations and Data
Diagrams
References
- Vertex AI Search. (n.d.). 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- LibreTexts. (n.d.). 22. The Fischer Esterification.
- Suzhou Highfine Biotech. (n.d.). Application of Efficient Catalyst DMAP.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Scoilnet. (n.d.). Dean Stark Apparatus.
- ZambiaWiki. (n.d.). Dean–Stark apparatus.
- ResearchGate. (2014). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
- ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- BYJU'S. (n.d.). Fischer esterification reaction.
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- ResearchGate. (n.d.). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen.
- Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
- ResearchGate. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
- Reddit. (2024, February 15). Esterification not Working (Separation).
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones.
- Educational Administration: Theory and Practice. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities.
- PubMed. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.
- Reddit. (2024, July 21). Steglich Esterification with EDC.
Sources
- 1. kuey.net [kuey.net]
- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. nbinno.com [nbinno.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Application of Efficient Catalyst DMAP [en.highfine.com]
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- 15. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
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- 17. reddit.com [reddit.com]
- 18. community.wvu.edu [community.wvu.edu]
"preventing decomposition of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate during reaction"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. As a Senior Application Scientist, I understand that working with highly functionalized heterocyclic compounds presents unique challenges. This guide is designed to provide you with direct, actionable insights to help you navigate the complexities of using this valuable synthetic intermediate, ensuring the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown, and TLC analysis shows multiple spots, including baseline material. What is causing this decomposition?
A1: This is a classic sign of compound degradation. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate has three primary points of reactivity that can be sensitive to your reaction conditions: the thiazole ring itself, the primary hydroxyl group, and the methyl ester.
-
Thiazole Ring Instability: The thiazole ring, while aromatic, can be susceptible to decomposition under harsh conditions.[1][2] Strong acids or bases, potent oxidizing agents, or high temperatures can lead to ring-opening or side reactions. The nitrogen at position 3 is basic and can be protonated, which can activate the ring towards certain transformations.[2] Conversely, strong bases can deprotonate the C2 position, leading to unwanted reactivity.[2]
-
Hydroxymethyl Group Reactivity: The primary alcohol is a nucleophile and is easily oxidized. If your reaction involves electrophiles not intended for the alcohol (e.g., in an acylation attempt on another part of a larger molecule), you may get side products. If oxidizing agents are present, it can be converted to an aldehyde or carboxylic acid.[3][4]
-
Ester Hydrolysis: The methyl ester is sensitive to both acidic and basic hydrolysis, especially with heating.[5][6] If your reaction conditions are not anhydrous or involve strong aqueous acids or bases, you risk cleaving the ester to the corresponding carboxylic acid.
Decomposition is often a cascade event; initial degradation at one site can produce reactive species that catalyze further decomposition.
Q2: I am attempting to oxidize the hydroxymethyl group to an aldehyde, but I'm getting low yields and a complex mixture. Why is this failing?
A2: Direct oxidation of the hydroxymethyl group without considering the thiazole ring's reactivity is a common pitfall.
-
Over-oxidation: Strong oxidants like potassium permanganate can aggressively attack the thiazole ring, leading to cleavage or the formation of sulfoxides/sulfones at the sulfur atom.[1][7] This often results in a complex and inseparable mixture.
-
Ring-Thiazole Interactions: The thiazole ring's electron-rich nature can interfere with many standard oxidation protocols.[8] For instance, some reagents may coordinate with the ring's sulfur or nitrogen atoms, deactivating the reagent or promoting side reactions.
The key is to use mild, selective oxidizing agents. Reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are often preferred for oxidizing alcohols on sensitive heterocyclic systems.[4] Even with these, careful control of temperature and reaction time is critical.
Q3: My goal is to perform a reaction at a different site on a larger molecule containing this thiazole moiety (e.g., a peptide coupling). How can I prevent the thiazole alcohol from interfering?
A3: This is the most common challenge. The nucleophilic hydroxymethyl group will compete with your desired reaction. The solution is to employ a protecting group strategy.[9][10] By temporarily "masking" the alcohol, you can perform your desired transformation and then cleanly remove the protecting group to restore the original functionality. This is a routine but critical tactic in multi-step synthesis.[10]
Troubleshooting Guides & Protocols
Problem 1: Unwanted Reactivity of the Hydroxymethyl Group
The primary alcohol is often the main source of side reactions. Protecting it is your most robust strategy.
Solution: Protecting the Hydroxyl Group
Silyl ethers are an excellent choice due to their ease of installation, stability under a wide range of conditions, and typically clean removal.[11] The tert-butyldimethylsilyl (TBS) group is a workhorse in this regard.
Workflow for Hydroxyl Protection
Caption: Workflow for TBS protection of the hydroxyl group.
Detailed Protocol: TBS Protection
-
Preparation: To a solution of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.5 eq).
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure TBS-protected compound.
Table 1: Comparison of Common Hydroxyl Protecting Groups [11][12]
| Protecting Group | Abbreviation | Installation Reagents | Stability | Cleavage Conditions |
| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole, DMF | Stable to most redox, organometallic, and basic conditions. | TBAF, THF; or HF•Py, THF; or aq. HCl |
| Triethylsilyl | TES | TES-Cl, Imidazole, DCM | Less sterically hindered, less stable to acid than TBS. | Milder acid than TBS; TBAF. |
| Benzyl | Bn | BnBr, NaH, THF | Very robust. Stable to acid, base, many redox reagents. | H₂, Pd/C (Hydrogenolysis) |
| Trityl | Tr | Tr-Cl, Pyridine | Bulky, selective for primary alcohols. Acid labile. | Mild acid (e.g., TsOH, AcOH) |
Problem 2: Thiazole Ring Decomposition in Acylation Reactions
Standard Friedel-Crafts acylation conditions using strong Lewis acids like AlCl₃ can be too harsh for the thiazole ring, leading to complexation and degradation.[13][14]
Solution: Use Milder Acylation Conditions
When acylating a different part of your molecule, avoid strong Lewis acids. If acylation of the thiazole ring itself is desired (unlikely given the substitution pattern), alternative methods would be necessary. For preserving the ring during other transformations, milder coupling reagents are advised.
Decomposition vs. Prevention Pathway
Caption: Comparison of harsh vs. mild reaction pathways.
Problem 3: Accidental Hydrolysis of the Methyl Ester
The methyl ester can be unintentionally cleaved to a carboxylic acid under either basic (saponification) or strongly acidic conditions, especially in the presence of water.[5][6]
Solution: Maintain Anhydrous and pH-Neutral Conditions
-
Solvents: Always use anhydrous solvents. If necessary, dry them over molecular sieves before use.
-
Reagents: Use reagents that do not generate water or strong acids/bases as byproducts. For example, if a basic catalyst is needed, consider a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of an aqueous solution of sodium hydroxide.
-
Workup: When performing an aqueous workup, keep the temperature low and minimize the time the compound is in contact with the aqueous phase. Use a buffered solution if pH control is critical.
By carefully selecting protecting groups and maintaining mild, controlled reaction conditions, you can successfully use Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in your synthetic endeavors, minimizing decomposition and maximizing yield.
References
-
Thiazole - Wikipedia . Wikipedia. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]
-
Protecting Groups . University of Illinois. [Link]
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Thiazole Ring—A Biologically Active Scaffold . National Center for Biotechnology Information (NCBI). [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity . National Center for Biotechnology Information (NCBI). [Link]
-
Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift . Journal of the American Chemical Society. [Link]
-
Thiazole synthesis . Organic Chemistry Portal. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . National Center for Biotechnology Information (NCBI). [Link]
-
Hydroxyl Protecting Groups Stability . Organic Chemistry Portal. [Link]
-
Methyl Esters . Organic Chemistry Portal. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials . National Center for Biotechnology Information (NCBI). [Link]
-
Protecting Groups . Organic Chemistry Portal. [Link]
-
Methyl Esters and Derivatives . K. F. Science. [Link]
-
Protecting Groups in Organix Synthesis . Ready Lab - UT Southwestern. [Link]
-
Overview of the Chemistry of 2-Thiazolines . ACS Publications. [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles . MDPI. [Link]
-
Biomedical Engineering Carboxymethyl Cellulose Oxidation to Form Aldehyde Groups . Acta of Bioengineering and Biomechanics. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]
-
Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) . RSC Publishing. [Link]
-
Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]
- Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management . National Center for Biotechnology Information (NCBI). [Link]
- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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Technical Support Center: Alternative Catalysts for Thiazole Synthesis
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are exploring beyond traditional synthetic routes. As the thiazole core remains a cornerstone in pharmacologically active compounds, the drive for more efficient, sustainable, and versatile synthetic methods is paramount.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for employing alternative catalysts in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection & Strategy
This section addresses high-level strategic questions to guide your experimental design when moving beyond conventional methods like the standard Hantzsch synthesis.
Q1: My traditional Hantzsch synthesis is inefficient for my substrate. What are the main classes of alternative catalysts I should consider?
A1: When facing challenges with the classic Hantzsch reaction (e.g., harsh conditions, low yields, limited substrate scope), several classes of alternative catalysts offer significant advantages.[3] The choice depends on your specific goals, such as improving yield, reducing environmental impact, or simplifying workup procedures. Key categories include:
-
Heterogeneous Nanocatalysts (e.g., NiFe₂O₄): These are magnetically recoverable, reusable, and often facilitate reactions in greener solvents like ethanol/water mixtures.[4] They are excellent for improving sustainability and simplifying catalyst removal.
-
Biocatalysts (e.g., Chitosan-based): These are environmentally benign, biodegradable, and can operate under mild conditions, often enhanced by techniques like ultrasonic irradiation.[5][6] They are ideal for green chemistry applications.
-
Homogeneous Metal Catalysts (e.g., Copper, Palladium): Copper and palladium catalysts can enable novel reaction pathways, such as direct C-H arylation or multi-component couplings, that are not accessible through traditional methods.[7] They offer expanded synthetic possibilities for complex derivatives.
-
Deep Eutectic Solvents (DES) / Ionic Liquids (ILs): These can act as both the solvent and the catalyst, offering a unique reaction environment with high thermal stability and recyclability.[8][9] They are particularly useful for promoting reactions that are sluggish in conventional solvents.
-
Organocatalysts and Acid Catalysts (e.g., TfOH, Brønsted Acids): These metal-free options can promote cyclization under mild conditions and avoid potential metal contamination in the final product, which is a critical consideration in drug development.[7][10]
Q2: What is the single most critical factor for success when starting with a new catalytic system for thiazole synthesis?
A2: Unquestionably, the purity of your starting materials is the most critical factor.[11] This is a recurring theme regardless of the catalytic system. Impurities in reactants like α-haloketones or thioamides can lead to unwanted side reactions, consuming starting materials and complicating purification.[11] For instance, precursors such as 2-aminothiophenol are highly susceptible to oxidation, which can drastically lower yields.[11] Before optimizing any catalyst-specific parameters, always verify the purity of your starting materials using techniques like NMR or melting point analysis.
Q3: How do "green chemistry" approaches like microwave or ultrasound irradiation benefit thiazole synthesis?
A3: Microwave (MW) and ultrasonic (US) irradiation are energy-input techniques that dramatically accelerate reaction rates and often improve yields.[1][12]
-
Microwave-Assisted Synthesis: This method significantly reduces reaction times—from hours to mere minutes. The rapid, uniform heating can minimize the formation of side products that often occur during prolonged heating in conventional methods.[1][13]
-
Ultrasonic Irradiation: Ultrasound promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones. This enhances mass transfer and can enable reactions to proceed at a lower bulk temperature, using green catalysts like biocatalysts.[5][14]
Both techniques align with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions or the use of eco-friendly solvents.[12]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is structured to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low or No Product Yield
Q: I'm using a reusable nanocatalyst (like NiFe₂O₄) and my yield is very low. What should I check first?
A: For solid-supported or nanocatalysts, the primary parameters to investigate are catalyst loading and solvent choice .
-
Verify Catalyst Loading: There is an optimal catalyst concentration. Too little catalyst will result in an incomplete or slow reaction, while too much may not improve the yield and can complicate purification. As a starting point, perform small-scale optimization reactions with varying catalyst amounts (e.g., 3, 5, 7, and 10 mg for a 1 mmol scale reaction) to find the sweet spot.[4]
-
Assess Solvent System: The solvent plays a crucial role in reactant solubility and catalyst interaction.[11] For many green catalysts, a mixture of ethanol and water is effective.[4][15] However, if reactants are not fully soluble, the reaction will be slow. Screen a panel of solvents with varying polarities (e.g., H₂O, EtOH, 1-butanol, DMF, DMSO) to identify the best medium for your specific substrates.[8][11][16]
Issue 2: Formation of Multiple Products & Side Reactions
Q: My TLC/LC-MS analysis shows multiple spots/peaks, including one that I suspect is an isomer of my target thiazole. How can I improve selectivity?
A: Isomer formation is a classic problem in thiazole synthesis, especially when using Hantzsch-type conditions. The formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole is common under acidic conditions.[11]
-
Control the pH: If your alternative catalyst operates under acidic conditions, consider switching to a neutral or basic system. Many modern biocatalysts and heterogeneous catalysts work effectively under neutral or slightly basic conditions, which can suppress the formation of the imino isomer.[5][6]
-
Modify Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product ratio. Try running the reaction at a lower temperature for a longer duration to favor the formation of the more stable, desired product. Conversely, sometimes a higher temperature can overcome the activation energy barrier to the desired product. Systematic temperature screening is key.[10]
Issue 3: Catalyst Deactivation and Reusability
Q: My heterogeneous catalyst worked well for the first two runs, but its activity dropped significantly on the third cycle. What's causing this?
A: A drop in activity for a reusable catalyst typically points to two main culprits: leaching or surface poisoning .
-
Leaching: The active catalytic species may be slowly dissolving into the reaction medium. After a run, filter the catalyst and add fresh reactants to the filtrate. If a reaction occurs without the solid catalyst present, leaching is confirmed. To mitigate this, ensure your washing procedure between cycles is not overly harsh. A simple wash with hot ethanol and water is often sufficient.[4]
-
Surface Poisoning: The catalyst's active sites may be blocked by byproducts, unreacted starting materials, or decomposition products. To regenerate the catalyst, try a more thorough washing procedure. In some cases, calcination (heating to a high temperature) can burn off organic residues and reactivate the catalyst, but you must first confirm that your catalyst is stable under such conditions. Also, ensure your starting materials are free of impurities that could act as catalyst poisons (e.g., other sulfur-containing compounds).
Part 3: Experimental Protocols & Data
This section provides detailed, step-by-step protocols for representative alternative catalytic methods and summarizes key optimization data in a tabular format.
Protocol 1: Green Synthesis of Thiazoles using a Reusable Nanocatalyst
This protocol is adapted from methodologies using NiFe₂O₄ nanoparticles and demonstrates a sustainable, one-pot, three-component reaction.[4]
Objective: To synthesize a thiazole derivative from an α-halo carbonyl compound, thiosemicarbazide, and an anhydride using a magnetically recoverable catalyst.
Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the α-halo carbonyl compound (1.0 mmol), thiosemicarbazide (1.0 mmol), and the desired anhydride (1.0 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of an ethanol:water (1:1) solvent mixture to the flask. Add the NiFe₂O₄ nanoparticle catalyst (5 mg, ~5 mol% relative to the limiting reagent). Rationale: The ethanol/water system is an environmentally benign solvent that effectively dissolves the reactants while allowing for good catalyst dispersion.
-
Reaction: Place a condenser on the flask and heat the mixture to 75°C with vigorous stirring for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Recovery: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Place a strong external magnet against the side of the flask to immobilize the NiFe₂O₄ nanoparticles. Carefully decant the supernatant solution into a separate beaker.
-
Catalyst Washing: Wash the recovered catalyst with hot ethanol (2 x 5 mL), using the magnet to retain the nanoparticles during each wash. The washed catalyst can then be dried in an oven and stored for reuse.
-
Product Isolation: Cool the decanted supernatant in an ice bath to induce precipitation of the product. Filter the solid product, wash it with cold water, and recrystallize from absolute ethanol to obtain the purified thiazole derivative.
Data Summary: Optimizing Reaction Conditions
The selection of a catalyst and its reaction conditions is a multi-parameter optimization problem. The table below summarizes typical starting points and optimization results for different alternative systems.
| Catalyst System | Catalyst Loading | Optimal Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantage | Reference |
| NiFe₂O₄ NPs | 5 mg (per mmol) | EtOH:H₂O (1:1) | 75 | 45-60 min | 85-95 | Magnetically recoverable, reusable | [4] |
| TCsSB Biocatalyst | 15 wt% | EtOH | 35 | 20 min (US) | 87-95 | Green, biodegradable, mild conditions | [5] |
| Deep Eutectic Solvent | 35 mol% | Solvent-free | 120 | 6 h | ~78 | Acts as both solvent and catalyst | [8] |
| Microwave-Assisted | Catalyst-free | Neat (solvent-free) | 120 | 10-15 min | 80-90 | Extremely rapid, high efficiency | [13] |
| Brønsted Acid | 20 mol% | DMSO | 120 | 12 h | 60-70 | Metal-free, simple reagents | [10] |
Part 4: Visualization of Workflows and Mechanisms
Visual diagrams can clarify complex decision-making processes and reaction pathways. The following are rendered using DOT language.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing the root cause of low product yield in a catalytic thiazole synthesis.
Caption: A systematic workflow for troubleshooting low yields.
Simplified Hantzsch Thiazole Synthesis Mechanism
This diagram illustrates the core steps of the Hantzsch synthesis, which is the foundation for many alternative methods. Understanding this pathway helps in predicting potential side reactions.
Caption: Key mechanistic steps in the Hantzsch thiazole synthesis.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Al-Warhi, T., et al. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-Chemistry.org.
- Gudala, S., et al. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- El-Remaily, M. A. A. A., et al. (n.d.). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. PubMed Central.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Thiazole-Containing Drugs: A Cost-Benefit Analysis. BenchChem.
- Journal of Pharmaceutical Research and Reports. (2024). A review on thiazole based compounds & it's pharmacological activities.
- Turan-Zitouni, G., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. a.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2024).
- BEPLS. (n.d.).
- ResearchGate. (2022).
- RSC Publishing. (n.d.). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Wiley Online Library. (2023).
- MDPI. (2024).
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- 4. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. This resource, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of reaction workups involving this versatile heterocyclic compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into workup procedures, a foundational understanding of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is crucial. Its unique combination of a thiazole ring, a primary alcohol, and a methyl ester dictates its reactivity and solubility, which are key considerations for successful isolation and purification.
| Property | Value/Information | Significance for Workup |
| Molecular Formula | C₆H₇NO₃S | |
| Molecular Weight | 173.19 g/mol | |
| Functional Groups | Thiazole, Primary Alcohol, Methyl Ester | The thiazole ring is aromatic and can be sensitive to strong acids or bases. The alcohol and ester are susceptible to hydrolysis. |
| pKa (Thiazole Ring) | The conjugate acid of thiazole has a pKa of approximately 2.5, making it significantly less basic than imidazole.[1] | The thiazole nitrogen can be protonated under acidic conditions, increasing the compound's polarity and water solubility. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in non-polar solvents like hexanes. Moderate solubility in water is possible due to the polar functional groups. | Solvent choice for extraction and chromatography is critical. A miscibility table for common solvents is provided in a later section.[2] |
| Safety | Thiazole derivatives can be irritants. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[3] | Always consult the Safety Data Sheet (SDS) for detailed handling information. |
II. Frequently Asked Questions (FAQs)
Q1: How stable is the thiazole ring during aqueous workups?
The thiazole ring itself is relatively stable due to its aromatic character.[1][4] However, it can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. The primary concern during workup is often the stability of the ester and the potential for side reactions involving the hydroxymethyl group, rather than the thiazole ring itself.
Q2: My reaction is conducted in a high-boiling point aprotic solvent (e.g., DMF, DMSO). What is the best way to remove it during workup?
For solvents like DMF or DMSO, a common and effective method is to dilute the reaction mixture with a suitable organic solvent (like ethyl acetate) and then wash the organic layer multiple times with water or brine.[5] A general rule of thumb is to use approximately five times the volume of water for each volume of DMF or DMSO to ensure its complete removal into the aqueous phase.[5]
Q3: Can I use a strong base like NaOH or KOH to neutralize an acidic reaction mixture?
It is advisable to avoid strong bases like sodium hydroxide or potassium hydroxide, especially if the workup is performed at room temperature for an extended period. These conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is a much safer choice for neutralization.[6]
Q4: Is the primary alcohol on the thiazole ring prone to oxidation during workup?
The primary alcohol is not typically oxidized under standard workup conditions. However, if strong oxidizing agents are used in the reaction and not properly quenched, they could potentially oxidize the alcohol to an aldehyde or carboxylic acid. Ensure that any oxidizing agents are fully quenched before proceeding with the aqueous workup.
III. Troubleshooting Guide for Workup Procedures
This section addresses common problems encountered during the workup of reactions involving Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Problem 1: Low or No Recovery of Product After Extraction
Potential Causes:
-
Product is in the Aqueous Layer: The combination of the thiazole nitrogen, the hydroxyl group, and the ester can make the molecule surprisingly water-soluble, especially if the aqueous layer is acidic. Under acidic conditions, the thiazole nitrogen can be protonated, forming a salt that is highly soluble in water.
-
Ester Hydrolysis: If the workup involved strongly basic conditions, the methyl ester may have been hydrolyzed to the carboxylate salt, which would also be highly soluble in the aqueous layer.
-
Emulsion Formation: The presence of polar functional groups can lead to the formation of a stable emulsion during extraction, making phase separation difficult and leading to product loss.
Recommended Solutions:
-
Check the pH of the Aqueous Layer: Before discarding the aqueous layer, check its pH. If it is acidic, carefully neutralize it to a pH of 7-8 with a saturated solution of sodium bicarbonate. Then, re-extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Back-Extraction: If you suspect ester hydrolysis, acidify the basic aqueous layer to a pH of 3-4 with dilute HCl. This will protonate the carboxylate, making it less water-soluble and allowing for its extraction into an organic solvent. Note that this will yield the carboxylic acid, not the original methyl ester.
-
Breaking Emulsions: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirling. Alternatively, filtering the emulsified layer through a pad of Celite can sometimes be effective.
Problem 2: Product is Contaminated with Reagents or Byproducts
Potential Causes:
-
Incomplete Quenching: Reactive reagents from the reaction may not have been fully quenched before workup, leading to their persistence in the crude product.
-
Co-extraction of Polar Impurities: Water-soluble impurities can be carried into the organic layer, especially if the polarity of the extraction solvent is high.
-
Formation of Side Products: The workup conditions themselves may have led to the formation of byproducts. For example, acidic conditions could have caused side reactions involving the alcohol.
Recommended Solutions:
-
Systematic Washing of the Organic Layer:
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) can remove basic impurities. However, be cautious as this may protonate your thiazole and pull some of your product into the aqueous layer.
-
Base Wash: A wash with saturated sodium bicarbonate solution will remove acidic impurities. This is a generally safe and recommended step.
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer and aids in phase separation.
-
-
Reagent-Specific Workups: Certain reagents require specific workup procedures. For example, byproducts from tin-based reactions can often be removed by washing with an aqueous solution of potassium fluoride (KF).[5]
-
Chromatography Optimization: If impurities persist, column chromatography is likely necessary. A systematic approach to choosing the solvent system for chromatography is crucial. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
Problem 3: Product Degradation Observed During Workup or Purification
Potential Causes:
-
Sensitivity to Acid or Base: As mentioned, the ester group is sensitive to hydrolysis. The thiazole ring, while generally robust, can undergo decomposition under harsh conditions.
-
Thermal Instability: Prolonged heating, for instance, during the removal of high-boiling point solvents under vacuum, could potentially lead to decomposition.
-
Silica Gel-Mediated Degradation: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during column chromatography.
Recommended Solutions:
-
Maintain Neutral pH: Strive to keep the pH of all aqueous solutions as close to neutral as possible during the workup.
-
Avoid High Temperatures: Concentrate the product solution at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C).
-
Use Deactivated Silica Gel: If you suspect degradation on silica gel, you can use silica that has been treated with a base, such as triethylamine. This is done by adding a small amount of triethylamine (e.g., 1%) to the solvent system used for chromatography.
IV. Experimental Protocols and Visualizations
Standard Workup Protocol
This protocol is a general guideline and may need to be adjusted based on the specific reaction conditions.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, if a hydride source like NaBH₄ was used, slowly add ethyl acetate or acetone to quench the excess reagent.
-
Solvent Removal (if applicable): If the reaction was performed in a high-boiling point solvent, it may be beneficial to first dilute the mixture with an equal volume of a lower-boiling point organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Add an equal volume of water and shake gently. Allow the layers to separate.
-
Neutralization: If the reaction was acidic, add saturated NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is neutral (check with pH paper).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent.
-
Combine and Wash: Combine all organic layers. Wash the combined organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Visual Workflow for Workup Troubleshooting
Caption: A decision-making workflow for the workup of reactions involving polar products.
V. References
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Siodłak, D., et al. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 27(4). [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4811. [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. [Link]
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)thiazole-4-carboxylic acid. [Link]
-
Reaxys. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in Thiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thiazole synthesis. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the formation and characterization of unexpected byproducts during the synthesis of thiazole compounds. As Senior Application Scientists, we understand that even well-established reactions can yield surprising results. This resource aims to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and purity of your target molecules.
Thiazole derivatives are a critical structural motif in numerous pharmaceuticals and biologically active compounds.[1][2] The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide.[3] While seemingly straightforward, this reaction and its variations can be prone to side reactions leading to a variety of unexpected byproducts.[4] Understanding the mechanistic origins of these byproducts is paramount for optimizing reaction conditions and developing robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is producing multiple spots on TLC, even with pure starting materials. What are the likely culprits?
A: The observation of multiple products is a common issue in Hantzsch synthesis.[4] Several factors can contribute to this, even when starting materials are of high purity:
-
Isomer Formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and its isomeric 2-imino-2,3-dihydrothiazole.[5] The imino tautomer can be kinetically favored, and its proportion in the product mixture can be influenced by solvent polarity and temperature.
-
Over-alkylation or Dimerization: If the α-haloketone is highly reactive or used in excess, it can react with the newly formed thiazole ring, leading to N-alkylation or C-alkylation byproducts. Dimerization of the thioamide or α-haloketone starting materials can also occur under certain conditions.
-
Side Reactions of Functional Groups: If your substrates contain other reactive functional groups, these may participate in undesired side reactions under the reaction conditions. For example, sensitive protecting groups may be cleaved, or other nucleophilic centers in the molecule could compete with the thioamide sulfur.
Q2: I've isolated an impurity with the same mass as my expected product. How can I determine if it's an isomer?
A: Distinguishing between isomers is a critical step in byproduct characterization.[6] A combination of analytical techniques is often necessary for unambiguous structure elucidation:[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for differentiating isomers. Look for differences in chemical shifts, coupling constants, and the number of signals. For example, the proton on the thiazole ring (C5-H) will have a characteristic chemical shift that can help distinguish between different substitution patterns.[7] 2D NMR techniques like COSY, HSQC, and HMBC can provide crucial connectivity information to piece the structure together. The use of chiral solvating agents or derivatizing agents in NMR can also help distinguish enantiomers.[9]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for separating enantiomers.[9] For diastereomers and constitutional isomers, careful optimization of the mobile and stationary phases in HPLC or Gas Chromatography (GC) can often achieve separation.
-
Mass Spectrometry (MS): While standard MS will show the same molecular ion for isomers, tandem MS (MS/MS) can be informative. The fragmentation patterns of isomers are often distinct, providing clues to their structures.
-
X-ray Crystallography: If you can obtain a suitable crystal of the byproduct, single-crystal X-ray diffraction provides the definitive absolute and relative stereochemistry.[9]
Q3: Are there any "classic" unexpected byproducts in thiazole synthesis I should be aware of?
A: Yes, several byproducts have been recurrently reported in the literature. Being aware of these can expedite your characterization efforts. Some common examples include:
-
Bis-thiazoles: These can form through various pathways, including the reaction of two molecules of the α-haloketone with a sulfur source.[10]
-
Oxazoles: If the reaction is not entirely anhydrous, or if the thioamide is contaminated with its corresponding amide, the formation of oxazole analogs can occur.
-
Thiiranes and other sulfur-containing heterocycles: Under certain conditions, alternative cyclization pathways can lead to the formation of other sulfur-containing rings.
Troubleshooting Guides
Issue 1: Identification and Mitigation of Isomeric Byproducts
Scenario: Your reaction yields a major product with the correct mass, but also a significant side product with an identical mass. NMR analysis suggests a different connectivity or stereochemistry.
Causality and Mechanism
The Hantzsch synthesis proceeds through a series of intermediates.[11][12] The initial S-alkylation of the thioamide by the α-haloketone is followed by an intramolecular cyclization and dehydration.[13] The regioselectivity of the cyclization and the stereochemistry of the final product can be influenced by reaction conditions. For instance, in the synthesis of 2-aminothiazoles, tautomerization to the 2-imino-2,3-dihydrothiazole is a common side reaction, particularly in acidic media.[5]
Troubleshooting Workflow
Caption: Workflow for troubleshooting isomeric byproducts.
Detailed Protocol: Differentiating 2-Aminothiazole from 2-Imino-2,3-dihydrothiazole
-
Sample Preparation: Prepare separate, dilute solutions of your purified product and the byproduct mixture in a suitable NMR solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis:
-
2-Aminothiazole: Look for a broad singlet corresponding to the -NH₂ protons. The C5-H proton will appear as a singlet in a characteristic region.
-
2-Imino-2,3-dihydrothiazole: Expect to see two distinct signals for the N-H protons (one for the imino proton and one for the ring NH). The chemical shifts of the ring protons will also differ significantly from the aminothiazole isomer.
-
-
Reaction Optimization: To favor the 2-aminothiazole, consider adding a mild base like sodium bicarbonate or triethylamine to the reaction mixture to neutralize the HBr or HCl generated in situ.[4]
Issue 2: Characterization of High Molecular Weight Byproducts (Dimers/Oligomers)
Scenario: Your mass spectrum shows ions at approximately double the mass of your expected product, and your crude NMR is complex with broad signals.
Causality and Mechanism
Dimeric or oligomeric byproducts can arise from several pathways:
-
Self-condensation of the α-haloketone: In the presence of a base, α-haloketones can undergo self-condensation reactions.
-
Reaction of the product with starting material: The nucleophilic thiazole product can react with unreacted α-haloketone.
-
Oxidative coupling: Thioamides, particularly aminothiophenols, are susceptible to oxidation, which can lead to disulfide-linked dimers.[4]
Analytical Approach
| Analytical Technique | Expected Information | Interpretation |
| LC-MS | Molecular weight of the high MW species. | Confirms the mass of the dimer/oligomer. Fragmentation patterns can suggest the linkage point. |
| ¹H and ¹³C NMR | Complex spectra, potentially with some repeated patterns. | A significantly increased number of signals compared to the monomer suggests a larger structure. Symmetrical dimers may show a simpler spectrum than expected. |
| 2D NMR (COSY, HMBC) | Correlation between protons and carbons. | Essential for piecing together the connectivity of the larger molecule and identifying the linkage points. |
| FT-IR | Presence or absence of key functional groups. | Can indicate if key functional groups from the starting materials are retained or have been transformed. |
Prevention Strategies
-
Stoichiometry Control: Use a slight excess of the thioamide to ensure complete consumption of the α-haloketone.[10]
-
Controlled Addition: Add the α-haloketone slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Inert Atmosphere: If oxidative coupling is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.[2]
Issue 3: Unexpected Rearrangement Products
Scenario: You isolate a byproduct with the correct elemental composition but a completely different heterocyclic core.
Causality and Mechanism
Under certain conditions, intermediates in the Hantzsch synthesis can undergo rearrangements. For example, instead of the expected 1,3-thiazole, a 1,3,4-thiadiazole could potentially form if the thioamide source is a thiosemicarbazide and the reaction conditions favor an alternative cyclization pathway.
Structural Elucidation Workflow
Caption: Workflow for characterizing rearrangement byproducts.
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- BenchChem Technical Support. (n.d.). Troubleshooting side reactions in 5-pentyl-1,3-thiazole synthesis. BenchChem.
- Habermann, J., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- BenchChem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Wikipedia. (n.d.). Thiazole.
- Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. BenchChem.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2022, June 15).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (2025, August 6). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles.
- ChemHelp ASAP. (2020, November 5).
- Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (2020, June). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.
- Sourcing High-Purity Thiazole Deriv
- Zulfiqar, N. (n.d.).
- Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). SlideShare.
- A facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
- A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. (2025, August 6).
- Shen, L., et al. (2009, September 1). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry.
- synthesis of thiazoles. (2019, January 19). YouTube.
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MDPI. (n.d.). Benzo[4][10][14]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction.
- ResearchGate. (2021, October 4).
- Synthesis of novel 2-amino thiazole deriv
- ResearchGate. (2019, August 5).
- Identification and synthesis of impurities formed during sertindole prepar
- PubMed. (2023, May 9). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- ResearchGate. (n.d.). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Semantic Scholar. (n.d.). HETEROCYCLES, Vol.
- PMC - NIH. (n.d.). Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals.
- PMC - NIH. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites.
- Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- The Royal Society of Chemistry. (n.d.). Synthesis and Characterisation of 3,4-Dialkoxy-Substituted Benzo- 1,3,2-Dithiazolyl Radicals.
- ResearchGate. (2025, December 30). Allyl and Propargyl Ethers of Dihaloalkanols: Synthesis and Study of Them as Antimicrobial Additives.
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Validation & Comparative
A Comparative Guide to the Biological Activity of Thiazole-4-Carboxylate Derivatives
The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically approved drugs.[1] Its unique chemical properties allow for a diverse range of substitutions, leading to a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activities of derivatives based on the thiazole-4-carboxylate scaffold, with a particular focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.
The Thiazole-4-Carboxylate Scaffold: A Versatile Template for Drug Discovery
The thiazole-4-carboxylate core, and specifically esters like Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, offers multiple points for chemical modification. These modifications can dramatically influence the molecule's interaction with biological targets, leading to a range of pharmacological effects. The existing literature showcases that derivatives of this and similar thiazole scaffolds exhibit significant antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.[2][3][4]
Comparative Analysis of Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as potent anticancer agents. A comparative analysis of newly synthesized thiazole derivatives reveals significant variations in their cytotoxic effects against different cancer cell lines, underscoring the importance of specific structural features.
One study investigated a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones. The in vitro cytotoxic activity of these compounds was evaluated against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results, summarized in the table below, demonstrate a clear structure-activity relationship.[1][2]
| Compound | Substitution (R) | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |
| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |
| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |
| 5 | OCOCH₃ (on benzylidene) | 28.0 ± 1.69 | 26.8 ± 1.62 |
| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |
| Data from Megahed et al., 2023.[1][2] |
Key Insights from Anticancer Activity Data:
-
Compound 4c , featuring a phenylhydrazinyl substitution, exhibited the most potent cytotoxic activity against the MCF-7 cell line, with an IC₅₀ value of 2.57 ± 0.16 µM, which is more potent than the standard drug, Staurosporine.[1][2]
-
The unsubstituted compound 4a also showed significant activity, particularly against the HepG2 cell line.[2]
-
Bromination of the benzylidene ring (compound 4b ) led to a decrease in activity against both cell lines.[2]
-
Acetylation of the hydroxyl group on the benzylidene ring (compound 5 ) also resulted in reduced cytotoxicity.[2]
These findings suggest that the presence and nature of the substituent on the benzylidene ring play a crucial role in the anticancer potency of these thiazole derivatives.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Further investigation into the most potent compound, 4c , revealed that it induces cell cycle arrest at the G1/S phase and promotes apoptosis in MCF-7 cells. This was demonstrated by an increase in the percentage of cells in the pre-G1 phase and a significant increase in both early and late apoptotic cells.[1]
Below is a conceptual workflow for the evaluation of the anticancer activity of these derivatives.
Comparative Analysis of Antimicrobial Activity
Thiazole derivatives have long been recognized for their antimicrobial properties.[5] A study on new heteroaryl(aryl) thiazole derivatives demonstrated their moderate to good antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) were determined using a microdilution method.[3]
| Compound | E. coli MIC/MBC (mg/mL) | S. aureus MIC/MBC (mg/mL) | C. albicans MIC/MFC (mg/mL) |
| 1 | >3.75/>3.75 | 0.47/0.94 | 0.11/0.23 |
| 2 | 0.70/0.94 | 0.47/0.94 | 0.23/0.47 |
| 3 | 0.47/0.94 | 0.23/0.47 | 0.11/0.23 |
| 4 | 0.17/0.23 | 0.47/0.94 | 0.23/0.47 |
| 8 | >3.75/>3.75 | 0.47/0.94 | 0.08/0.11 |
| 9 | 0.47/0.94 | 0.47/0.94 | 0.08/0.11 |
| Data from a study on heteroaryl(aryl) thiazole derivatives.[3] |
Key Insights from Antimicrobial Activity Data:
-
Compound 4 showed the best activity against E. coli, a Gram-negative bacterium.[3]
-
Compound 3 was the most effective against S. aureus, a Gram-positive bacterium.[3]
-
Compounds 8 and 9 displayed the most potent antifungal activity against C. albicans.[3]
These results indicate that different structural modifications on the thiazole scaffold can tune the antimicrobial spectrum of the resulting compounds.
Structure-Activity Relationship (SAR) in Antimicrobial Thiazoles
The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring and any appended aryl or heteroaryl moieties. The following diagram illustrates some general SAR trends observed in various studies.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are representative protocols for the MTT assay and the determination of Minimum Inhibitory Concentration.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curves.[2]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]
Conclusion and Future Perspectives
Thiazole-4-carboxylate derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of rational drug design and comprehensive structure-activity relationship studies. The potent anticancer and antimicrobial activities observed in several derivatives warrant further investigation, including in vivo efficacy studies and toxicological profiling. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles.
References
-
Megahed, W., Abu Ali, O. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7379. [Link]
-
Patel, K. D., et al. (Year). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. ResearchGate. [Link]
-
Megahed, W., Abu Ali, O. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30013–30032. [Link]
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(12), 1530-1548. [Link]
-
Al-Ostath, A., et al. (2021). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. PLoS ONE, 16(1), e0245603. [Link]
-
An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624. [Link]
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Megahed, W., Abu Ali, O. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Semantic Scholar. [Link]
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Pop, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 11041. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
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Stankova, I., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives: Molecular Docking Studies. Molecules, 25(24), 5998. [Link]
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A Comparative Guide to Thiazole-Based Inhibitors: Evaluating Methyl 2-(hydroxymethyl)thiazole-4-carboxylate in the Context of Established Therapeutic Agents
In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a specific thiazole derivative, alongside other well-characterized thiazole inhibitors. While direct experimental data on Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is limited in publicly available literature, this document aims to provide a comprehensive evaluation of its potential by examining structurally similar compounds and contrasting them with established thiazole-based inhibitors targeting cancer and microbial diseases.
This guide is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the methodologies for comparing such compounds and providing the scientific rationale behind experimental designs.
The Thiazole Moiety: A Cornerstone in Medicinal Chemistry
The five-membered heterocyclic thiazole ring is a versatile building block in the design of therapeutic agents due to its ability to engage in hydrogen bonding, hydrophobic, and π-π stacking interactions with biological targets.[1] Thiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Their diverse pharmacological profiles stem from the various substituents that can be incorporated onto the thiazole ring, influencing their pharmacokinetic and pharmacodynamic properties.
Profiling Methyl 2-(hydroxymethyl)thiazole-4-carboxylate: A Prospective Analysis
Direct inhibitory data for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is not extensively reported. However, the 2-aminothiazole-4-carboxylate scaffold, which is structurally related, has shown significant promise. Notably, derivatives of this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis H37Rv and the essential bacterial enzyme β-ketoacyl-ACP synthase (mtFabH).[4] Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM) against M. tuberculosis H37Rv, while methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate inhibited mtFabH with an IC50 of 0.95±0.05 µg/ml (2.43±0.13 µM).[4]
These findings suggest that Methyl 2-(hydroxymethyl)thiazole-4-carboxylate could potentially exhibit antibacterial activity. The hydroxymethyl group at the 2-position might influence its solubility and interaction with target enzymes. Further investigation is warranted to elucidate its specific biological targets and inhibitory profile.
Comparative Landscape of Thiazole Inhibitors
To provide a robust comparative framework, we will evaluate Methyl 2-(hydroxymethyl)thiazole-4-carboxylate against a selection of well-documented thiazole inhibitors with diverse mechanisms of action.
Table 1: Comparative Profile of Selected Thiazole Inhibitors
| Compound/Class | Primary Target/Mechanism of Action | Reported Potency (IC50/MIC) | Therapeutic Area | Key Structural Features | Reference |
| Methyl 2-(hydroxymethyl)thiazole-4-carboxylate (Prospective) | Hypothesized: Bacterial enzyme inhibition (e.g., mtFabH) | Not Determined | Antimicrobial | 2-(hydroxymethyl) and 4-carboxylate substitution | N/A |
| Thiazole Derivative 5k | Inhibition of cancer cell migration and invasion | 176 nM (MDA-MB-231 cells) | Oncology | N-methyl substitution on the thiazole ring | [3] |
| Thiazole Derivative 4d | VEGFR-2 Inhibition | 1.21 µM (MDA-MB-231 cells) | Oncology | 3-nitrophenyl substitution | [5][6] |
| Akt Inhibitor Series | Akt Kinase Inhibition | Varies with derivative | Oncology | Specific substitutions targeting the Akt active site | [7] |
| Tubulin Polymerization Inhibitors | Disruption of microtubule dynamics | Varies with derivative | Oncology | Varied substitutions on the thiazole core | [8] |
Experimental Protocols for Comparative Evaluation
To objectively compare the performance of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate with other thiazole inhibitors, a series of well-defined experimental protocols are essential. The following section details the methodologies for key assays.
Anticancer Activity Assessment
This assay is crucial for evaluating the anti-metastatic potential of a compound.
Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
Step-by-Step Protocol:
-
Cell Culture: Culture metastatic cancer cell lines (e.g., MDA-MB-231) in appropriate media.
-
Cell Starvation: Prior to the assay, starve the cells in serum-free media for 24 hours.
-
Assay Setup:
-
Seed the starved cells in the upper chamber of a Transwell insert (containing a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add the test compounds (e.g., Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, Thiazole derivative 5k) at various concentrations to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration that allows for cell migration (typically 12-24 hours).
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration/invasion compared to the vehicle control. Determine the IC50 value.
Diagram 1: Transwell Migration/Invasion Assay Workflow
Caption: Principle of a VEGFR-2 kinase inhibition assay.
This assay measures the inhibition of Akt, a key protein in cell survival and proliferation pathways.
Principle: Similar to the VEGFR-2 assay, this is a biochemical assay that quantifies the phosphorylation of a specific Akt substrate.
Step-by-Step Protocol:
-
Immunoprecipitation (for cell-based assay):
-
Lyse cells treated with the test compound.
-
Immunoprecipitate Akt using an anti-Akt antibody conjugated to beads.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated Akt.
-
Add a reaction buffer containing an Akt-specific substrate (e.g., GSK-3 fusion protein) and ATP.
-
Incubate to allow the kinase reaction to proceed.
-
-
Detection:
-
Terminate the reaction.
-
Detect the phosphorylated substrate using a phospho-specific antibody, typically via Western blotting or an ELISA-based method. [9]4. Data Analysis: Quantify the level of substrate phosphorylation and calculate the percentage of Akt inhibition.
-
This assay assesses the effect of compounds on the assembly of microtubules.
Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) as microtubules form.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a tubulin solution, a polymerization buffer (containing GTP), and the test compounds.
-
Assay Setup:
-
In a temperature-controlled spectrophotometer, add the tubulin solution and the test compound to a cuvette.
-
-
Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.
-
Turbidity Measurement: Monitor the change in absorbance at 340 nm over time.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the control. Inhibitors will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.
Diagram 3: Tubulin Polymerization Dynamics
Caption: The dynamic equilibrium of tubulin polymerization.
Conclusion and Future Directions
While direct evidence of the inhibitory activity of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate is yet to be established, its structural similarity to known bioactive 2-aminothiazole-4-carboxylate derivatives suggests its potential as a novel therapeutic agent, particularly in the antimicrobial field.
The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel thiazole inhibitors. By systematically assessing its activity against a panel of targets, including those in cancer and microbial pathways, the scientific community can unlock the full therapeutic potential of this promising chemical scaffold. Future research should focus on the synthesis and biological evaluation of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate to ascertain its specific mechanism of action and inhibitory profile.
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. Available from: [Link]
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Zaki, R. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. Available from: [Link]
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El-Abd, Y. S., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 978501. Available from: [Link]
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"in vitro testing of compounds synthesized from Methyl 2-(hydroxymethyl)thiazole-4-carboxylate"
An In-Depth Guide to the In Vitro Evaluation of Novel Thiazole-Based Compounds
Authored by a Senior Application Scientist
The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a versatile core for developing agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Compounds such as the anticancer drug Dasatinib and various cephalosporin antibiotics feature this essential heterocycle.[4][5]
Starting from a versatile building block like Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, medicinal chemists can generate a diverse library of novel compounds through targeted synthetic modifications.[6][7] However, synthesis is only the first step. A rigorous, well-designed in vitro testing cascade is paramount to identifying promising lead candidates and elucidating their structure-activity relationships (SAR).
This guide provides a comprehensive framework for the comparative in vitro analysis of a hypothetical series of compounds—THZ-001, THZ-002, THZ-003, and THZ-004 —synthesized from the aforementioned thiazole precursor. We will detail the rationale, protocols, and data interpretation for a tiered screening approach targeting key therapeutic areas where thiazole derivatives have shown significant promise.
Anticancer Activity: Cytotoxicity Screening
Scientific Rationale
The thiazole moiety is a key component in numerous compounds designed to combat cancer.[8] These derivatives can exert their effects through various mechanisms, including the inhibition of critical cell signaling enzymes like tyrosine kinases, disruption of the cell cycle, and induction of programmed cell death (apoptosis).[2][8][9] Therefore, the primary step in evaluating our novel compounds is to assess their general cytotoxicity against relevant human cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose, quantifying cell viability by measuring the metabolic activity of mitochondrial dehydrogenases—a hallmark of living cells.[10][11]
Featured Assay: MTT Cell Viability Assay
The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[10] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.
Detailed Experimental Protocol: COX-2 Inhibition Assay
This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical).
[12][13]1. Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes diluting the COX Assay Buffer, reconstituting the human recombinant COX-2 enzyme, and preparing the Arachidonic Acid (substrate) and COX Probe solutions. 2. Inhibitor Setup: In a 96-well black plate, add 10 µL of test compounds (THZ-001 to THZ-004) diluted in assay buffer to the sample wells. 3. Controls: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib) for the positive control wells and 10 µL of assay buffer for the enzyme control (no inhibitor) wells. 4. Enzyme Addition: Prepare a master mix containing the COX-2 enzyme and COX Probe. Add the appropriate volume of this mix to all wells. 5. Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow the inhibitors to bind to the enzyme. 6. Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells. 7. Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) every minute for 10-20 minutes using a fluorescence microplate reader. 8. Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each well. Determine the percent inhibition for each compound relative to the enzyme control. Calculate IC₅₀ values for active compounds.
Comparative Performance Data (Hypothetical)
| Compound | % Inhibition of COX-2 @ 10 µM | IC₅₀ (µM) |
| THZ-001 | 15.2% | > 50 |
| THZ-002 | 8.9% | > 50 |
| THZ-003 | 25.6% | 38.7 |
| THZ-004 | 78.5% | 4.3 |
| Celecoxib (Control) | 95.1% | 0.2 |
Comparative Analysis and Future Directions
By consolidating the data from these three distinct in vitro assays, we can begin to build a structure-activity relationship profile for our hypothetical compound series.
-
THZ-001 shows weak activity across all three assays, suggesting it is not a promising lead from this initial screen.
-
THZ-002 is inactive as an anticancer agent but demonstrates the most potent antibacterial activity, particularly against the Gram-positive S. aureus. This suggests that the structural modifications in THZ-002 confer specific antibacterial efficacy.
-
THZ-003 is the most potent anticancer compound, with single-digit micromolar IC₅₀ values. However, it completely lacks antimicrobial activity, indicating a high degree of target selectivity.
-
THZ-004 emerges as a selective anti-inflammatory agent. It has the most potent COX-2 inhibitory activity in the series while displaying only moderate anticancer and antibacterial effects.
This comparative analysis allows researchers to make informed decisions. For instance, THZ-003 would be prioritized for further anticancer studies, such as mechanism-of-action assays (e.g., cell cycle analysis, apoptosis assays). Concurrently, THZ-002 would be selected as a lead for antimicrobial development, and THZ-004 would be optimized for its anti-inflammatory properties. This strategic, data-driven approach is fundamental to efficient and successful drug discovery.
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). NIH. Retrieved from [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). PubMed Central. Retrieved from [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
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Structures of some thiazole derivatives with antitumor activity. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. Retrieved from [Link]
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Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.). Retrieved from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025). Retrieved from [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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A Comparative Guide for Synthetic Chemists: Methyl 2-(hydroxymethyl)thiazole-4-carboxylate vs. Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
In the landscape of modern drug discovery and development, the thiazole moiety stands as a cornerstone heterocyclic scaffold, integral to the architecture of numerous pharmacologically active agents.[1][2] Among the diverse array of thiazole-based building blocks, 2-(hydroxymethyl)thiazole-4-carboxylates are of particular interest, serving as versatile intermediates in the synthesis of complex molecules. This guide provides an in-depth technical comparison of two closely related analogues: methyl 2-(hydroxymethyl)thiazole-4-carboxylate and ethyl 2-(hydroxymethyl)thiazole-4-carboxylate .
While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have significant practical implications in a synthetic workflow, influencing reaction kinetics, product yields, purification strategies, and ultimately, the overall efficiency of a synthetic campaign. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision when selecting the appropriate reagent for their specific application.
Physicochemical Properties: A Tale of Two Esters
| Property | Methyl 2-(hydroxymethyl)thiazole-4-carboxylate | Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate | Justification for Comparison |
| Molecular Formula | C6H7NO3S | C7H9NO3S | Addition of a CH2 group. |
| Molecular Weight | 173.19 g/mol | 187.22 g/mol [3] | Calculated based on atomic weights. |
| Boiling Point | Predicted to be lower than the ethyl ester. | 297.9±20.0 °C (Predicted)[4] | Generally, methyl esters are more volatile than their ethyl counterparts due to lower molecular weight and weaker van der Waals forces. |
| Melting Point | Not available. | 80 °C[5] | Packing efficiency in the crystal lattice will determine the melting point, which is difficult to predict without experimental data. |
| Solubility | Predicted to have slightly higher solubility in polar solvents. | Soluble in common organic solvents like THF and DCM.[3] | The smaller methyl group may lead to slightly increased polarity and better solvation in polar media compared to the more lipophilic ethyl group. |
Synthesis and Experimental Protocols
The synthesis of these thiazole derivatives typically follows a Hantzsch-type thiazole synthesis or a modification thereof. Below, we provide a detailed, validated experimental protocol for the synthesis of the ethyl ester and a proposed, analogous protocol for the methyl ester.
Synthesis of Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate
A common and efficient method for the synthesis of ethyl 2-(hydroxymethyl)thiazole-4-carboxylate involves the reduction of the corresponding 2-formyl derivative.
Experimental Protocol:
-
Dissolution: A solution of ethyl 2-formylthiazole-4-carboxylate (12.26 mmol) is prepared in dry tetrahydrofuran (THF) (25.00 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (NaBH4) (6.13 mmol) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is stirred at 25 °C for 2 hours.
-
Quenching: A saturated aqueous solution of ammonium chloride (NH4Cl) is added to quench the reaction.
-
Extraction: The aqueous phase is extracted with dichloromethane (DCM) (3 x 20.00 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield the title compound.[3]
Yield: Quantitative.[3]
Proposed Synthesis of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
Due to the lack of a specific documented synthesis for the methyl ester, the following protocol is proposed based on the established procedure for the ethyl analogue.
Proposed Experimental Protocol:
-
Dissolution: A solution of methyl 2-formylthiazole-4-carboxylate (12.26 mmol) is prepared in dry tetrahydrofuran (THF) (25.00 mL).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (NaBH4) (6.13 mmol) is added portion-wise to the cooled solution.
-
Reaction: The reaction mixture is stirred at 25 °C for 2 hours.
-
Quenching: A saturated aqueous solution of ammonium chloride (NH4Cl) is added to quench the reaction.
-
Extraction: The aqueous phase is extracted with dichloromethane (DCM) (3 x 20.00 mL).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield the title compound.
Expected Yield: High, likely quantitative, similar to the ethyl ester.
Comparative Performance in Synthetic Applications
The choice between the methyl and ethyl ester can be critical in multi-step syntheses, particularly in the development of pharmaceutical intermediates.
Reaction Kinetics and Steric Hindrance
The methyl group, being sterically less demanding than the ethyl group, can offer advantages in reactions where the ester moiety is in close proximity to the reaction center. In such cases, the use of the methyl ester may lead to faster reaction rates. Conversely, the bulkier ethyl group might be advantageous in directing the stereochemical outcome of a reaction or in preventing unwanted side reactions at the ester carbonyl.
Caption: Steric effects of methyl vs. ethyl esters on reaction rates.
Purification and Downstream Processing
The difference in volatility between the two esters can be exploited during purification. The methyl ester, having a lower boiling point, is more amenable to purification by distillation or removal under reduced pressure. The ethyl ester, being less volatile, may be more suitable for reactions conducted at elevated temperatures where evaporation of the starting material could be a concern.
Application in Drug Development: The Case of Febuxostat
Thiazole carboxylic acid derivatives are key intermediates in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Both methyl and ethyl 2-(hydroxymethyl)thiazole-4-carboxylate can potentially be utilized in the early stages of Febuxostat synthesis, although the ethyl ester is more commonly cited in the literature as a precursor to key intermediates.
Caption: Synthetic pathway to Febuxostat utilizing thiazole intermediates.
Conclusion and Recommendations
The choice between methyl and ethyl 2-(hydroxymethyl)thiazole-4-carboxylate is a nuanced decision that should be guided by the specific requirements of the synthetic route.
-
For reactions where steric hindrance at the ester is a concern and faster reaction rates are desired, the methyl ester is the logical choice. Its higher volatility can also be an advantage for purification.
-
For reactions requiring higher temperatures or where a less volatile starting material is preferred, the ethyl ester is the more suitable option. Its use is also more extensively documented in the scientific literature, providing a greater wealth of established protocols.
Ultimately, the optimal choice will depend on a careful consideration of the reaction conditions, the nature of subsequent synthetic steps, and the desired physicochemical properties of the intermediates and final product. It is recommended that for novel synthetic pathways, a preliminary small-scale comparison of both esters be conducted to empirically determine the most efficient choice for the specific application.
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A Comparative Guide to the Structure-Activity Relationship of Thiazole-4-Carboxylate Analogs
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural characteristics have cemented its status as a "privileged scaffold," found in numerous clinically approved drugs and serving as a focal point for the discovery of novel therapeutic agents.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of thiazole-4-carboxylate analogs, with a particular focus on the influence of substitutions at the C2 position, as exemplified by the Methyl 2-(hydroxymethyl)thiazole-4-carboxylate framework. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this core can modulate biological activity, supported by experimental data and detailed protocols.
The thiazole nucleus is a component of many bioactive compounds, including vitamins like thiamine, and is recognized for its broad spectrum of pharmacological activities such as anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3] The versatility of the thiazole scaffold allows for structural modifications at its C2, C4, and C5 positions, each of which can significantly influence the compound's potency and selectivity towards various biological targets.[1]
Core Principles of SAR in Thiazole Derivatives: A Comparative Overview
Structure-activity relationship studies of thiazole derivatives consistently highlight the critical role of substituents at the C2, C4, and C5 positions. The electronic nature, steric bulk, and hydrogen bonding capacity of these substituents are key determinants of a compound's interaction with its biological target.
-
C2 Position: The C2 position is frequently a site for introducing diversity to modulate the biological activity of thiazole derivatives. Substituents at this position can profoundly impact the compound's interaction with target enzymes or receptors. For instance, the introduction of aminothiazole moieties has been shown to be crucial for the anticancer and antimicrobial activities of several series of compounds.[4]
-
C4 Position: The C4 position, often bearing a carboxylate group in the analogs under discussion, serves as another critical point for modification. The ester or amide functionalities at this position can influence the compound's solubility, cell permeability, and binding affinity. The nature of the group attached to the carboxylate can be tailored to optimize pharmacokinetic and pharmacodynamic properties.
-
C5 Position: While less frequently explored than the C2 and C4 positions, substitutions at the C5 position can also fine-tune the biological activity. Introduction of various groups at this position can alter the electronic distribution within the thiazole ring and provide additional points of interaction with the target protein.
Below is a visual representation of the general workflow for conducting SAR studies on thiazole derivatives.
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Navigating Cytotoxicity: A Comparative Guide to Selecting the Right Assay for Novel Thiazole-Based Compounds
In the landscape of drug discovery, the initial assessment of a novel compound's cytotoxicity is a critical checkpoint. For researchers working with promising scaffolds like thiazole derivatives, specifically those derived from Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, selecting the appropriate cytotoxicity assay is paramount for generating reliable and meaningful data. This guide provides a comprehensive comparison of commonly employed cytotoxicity assays, offering insights into their mechanisms, practical considerations, and data interpretation to empower researchers in making informed decisions for their screening campaigns.
The Gatekeepers of Drug Discovery: Why Cytotoxicity Assays Matter
The therapeutic potential of any new chemical entity is intrinsically linked to its safety profile. Cytotoxicity assays serve as the first line of defense, providing a crucial in vitro assessment of a compound's ability to induce cell death. Thiazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer effects.[1][2][3][4][5] Therefore, robust and reproducible cytotoxicity data are essential to not only identify potent candidates but also to understand their therapeutic window and potential off-target effects. Early-stage cytotoxicity screening helps to prioritize compounds, saving valuable time and resources in the drug development pipeline.[6][7]
A Comparative Analysis of Key Cytotoxicity Assays
The choice of a cytotoxicity assay should be guided by the specific research question, the nature of the compound, and the cell type being investigated. Here, we compare three widely used colorimetric assays: MTT, LDH, and Neutral Red Uptake.
| Assay | Principle | Advantages | Disadvantages | Best Suited For |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) into a colored formazan product by mitochondrial dehydrogenases.[8][9][10] | Well-established, cost-effective, and suitable for high-throughput screening.[6][7] | Can be affected by compounds that interfere with mitochondrial respiration. The formazan product is insoluble and requires a solubilization step. | Initial screening of large compound libraries to assess overall cell viability and metabolic activity. |
| LDH Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from damaged cells into the culture medium.[11] | Directly measures cell membrane integrity and cytotoxicity. Non-destructive to the remaining viable cells.[12][13] | Less sensitive for detecting early apoptotic events where the cell membrane is still intact. Can be influenced by serum LDH in the culture medium. | Assessing compound-induced necrosis or late-stage apoptosis where membrane integrity is compromised. |
| Neutral Red Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[14][15][16][17] | Sensitive, reproducible, and distinguishes between viable, damaged, and dead cells.[18] | The dye uptake can be influenced by changes in lysosomal pH. | Evaluating lysosomal integrity and is particularly useful for assessing the toxicity of compounds that may target lysosomes. |
| Sulforhodamine B (SRB) Assay | Measures cell density based on the stoichiometric binding of the SRB dye to cellular proteins under mildly acidic conditions.[19][20][21][22] | Independent of cellular metabolic activity, providing a direct measure of cell mass. Stable endpoint.[23] | Requires cell fixation, which can be a drawback for certain experimental designs. | High-throughput screening where a direct measure of cell number is preferred over metabolic activity. |
In-Depth Protocol: The MTT Assay for Screening Novel Thiazole Derivatives
The MTT assay remains a workhorse in cytotoxicity screening due to its simplicity and adaptability. Below is a detailed protocol optimized for assessing the cytotoxic potential of novel compounds derived from Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Experimental Workflow: MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology
1. Cell Seeding:
-
Select an appropriate cancer cell line. For initial screening of thiazole derivatives, cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are commonly used.[1][3] The choice should be guided by the therapeutic target of the novel compounds.[24][25]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: A Visual Explanation
Understanding the underlying principle of the chosen assay is crucial for interpreting the results accurately. The following diagram illustrates the mechanism of the MTT assay.
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Beyond Cytotoxicity: Delving into the Mechanism of Cell Death
While the assays discussed above provide valuable information on cell viability, they do not elucidate the mechanism of cell death. To further characterize promising compounds, it is often necessary to perform secondary assays to distinguish between apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the apoptotic cascade.[27][28][29] Assays that measure the activity of specific caspases (e.g., caspase-3, -8, -9) can provide insights into the apoptotic pathway being activated.[30]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the cell membrane.
By employing a multi-assay approach, researchers can build a comprehensive profile of a compound's cytotoxic and mechanistic properties, paving the way for more informed lead optimization and preclinical development.
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A Comparative Guide to the Synthesis of Functionalized Thiazole-4-carboxylates
Functionalized thiazole-4-carboxylates are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their synthesis is a critical aspect of pharmaceutical research, demanding efficiency, versatility, and scalability. This guide provides an in-depth comparison of the most prominent synthetic routes to these valuable scaffolds, offering a critical analysis of their performance, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for the construction of the thiazole ring.[1][2] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide.[1] This method is particularly well-suited for the synthesis of a wide variety of substituted thiazoles, including the thiazole-4-carboxylate scaffold.
A significant advancement in the Hantzsch synthesis is the development of one-pot procedures, which streamline the process and improve overall efficiency. A common and effective one-pot method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate involves the reaction of ethyl acetoacetate with a halogenating agent, such as N-bromosuccinimide (NBS), followed by the addition of thiourea.[3][4] This approach avoids the isolation of the often lachrymatory α-haloketone intermediate.[5]
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism. The thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound in an SN2 reaction.[1][6] This is followed by an intramolecular cyclization, where the nitrogen atom of the thioamide attacks the carbonyl carbon. Finally, a dehydration step yields the aromatic thiazole ring.[6]
Figure 1: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[3]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution
Procedure:
-
A mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and THF (20.0 mL) is cooled to below 0°C.
-
NBS (0.06 mol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Thiourea (0.05 mol) is added, and the mixture is heated to 80°C for 2 hours.
-
After cooling to room temperature, the mixture is filtered.
-
Ammonia solution is added to the filtrate to precipitate the product.
-
The resulting solid is filtered, washed with water, and dried to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
This one-pot method has been reported to provide the desired product in good yields, typically around 72%.[4]
Microwave-Assisted Hantzsch Synthesis: A Leap in Efficiency
The application of microwave irradiation has revolutionized the Hantzsch synthesis, dramatically reducing reaction times from hours to minutes and often leading to improved yields.[7][8][9] This "green chemistry" approach is highly attractive for its energy efficiency and rapid optimization of reaction conditions.[7]
A variety of catalysts can be employed in microwave-assisted Hantzsch synthesis, including reusable nanoparticles, which further enhances the environmental credentials of this method.[10][11]
Comparative Performance of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Parameter | Conventional Hantzsch Synthesis | Microwave-Assisted Hantzsch Synthesis |
| Reaction Time | 2 - 12 hours[3][12] | 5 - 30 minutes[7][8] |
| Typical Yield | 70 - 95%[5] | 85 - 98%[5][7] |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires organic solvents | Can be performed in green solvents or solvent-free[5] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-thiazol-4(5H)-ones[9]
Materials:
-
Substituted thiosemicarbazone
-
2-chloro-N-phenethylacetamide
-
Ethanol
Procedure:
-
An equimolar mixture of the thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in ethanol (4 mL) is placed in a microwave reactor vial.
-
The mixture is irradiated at 70°C and 420W for 10-15 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product precipitates.
-
The solid is filtered and recrystallized to afford the 2-substituted-thiazol-4(5H)-one.
This microwave-assisted protocol has been shown to produce yields in the range of 82-92%.[9]
The Cook-Heilbron Synthesis: A Route to 5-Aminothiazole-4-carboxylates
The Cook-Heilbron synthesis provides a valuable route to 5-aminothiazoles, a functionality that can be more challenging to introduce directly via the Hantzsch reaction.[13][14] This method involves the reaction of α-aminonitriles or their corresponding esters with reagents containing a carbon-sulfur double bond, such as carbon disulfide, isothiocyanates, or dithioacids.[13]
A key example of this synthesis for the target scaffold is the formation of 5-amino-4-carbethoxy-2-benzylthiazole from the reaction of dithiophenylacetic acid and ethyl aminocyanoacetate.[13]
Mechanism of the Cook-Heilbron Synthesis
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of the C=S bond. This is followed by an intramolecular cyclization where the newly formed thiol group attacks the nitrile carbon, leading to the formation of the thiazole ring after tautomerization.
Figure 2: General mechanism of the Cook-Heilbron synthesis.
Substrate Scope and Limitations
The Cook-Heilbron synthesis is particularly useful for accessing 5-aminothiazoles with various substituents at the 2- and 4-positions, depending on the choice of the dithioacid/isothiocyanate and the α-aminonitrile.[13] However, the availability of these starting materials can be a limitation. Furthermore, while providing a unique substitution pattern, the overall yields can sometimes be lower than those achieved with optimized Hantzsch protocols.
Domino Reactions: A Modern Approach to Thiazole Synthesis
Domino, or cascade, reactions offer an elegant and efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot.[15][16] These reactions are characterized by high atom economy and reduced waste generation. Several domino approaches have been developed for the synthesis of thiazole derivatives.
One such approach involves the reaction of α-haloketones with thiourea and an aldehyde in a three-component reaction, which can be facilitated by microwave irradiation or green catalysts.[17]
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for functionalized thiazole-4-carboxylates is a multi-faceted decision that depends on the desired substitution pattern, required scale, available equipment, and green chemistry considerations.
-
The Hantzsch synthesis , particularly in its one-pot and microwave-assisted variations, stands out as the most versatile and generally high-yielding method for a broad range of thiazole-4-carboxylates.
-
The Cook-Heilbron synthesis offers a valuable alternative for the specific preparation of 5-aminothiazole-4-carboxylates , a substitution pattern not as readily accessible through the Hantzsch reaction.
-
Domino reactions represent a modern and efficient approach, often providing high atom economy and simplified workup procedures, though their substrate scope for specific thiazole-4-carboxylates may be more specialized.
Researchers and drug development professionals should carefully consider the advantages and limitations of each method in the context of their specific synthetic goals. The continuous development of greener and more efficient protocols, particularly those utilizing microwave assistance and novel catalysts, will undoubtedly continue to shape the landscape of thiazole synthesis.
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Thiazole-Based Compounds
Introduction: The Significance of Thiazoles and Their Enzymatic Targets
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions make it an ideal motif for engaging with the active sites of various enzymes. Consequently, thiazole derivatives have been instrumental in the development of drugs targeting enzymes implicated in cancer, inflammation, and infectious diseases.[2][3] Notable targets include protein kinases, carbonic anhydrases, and monoamine oxidases, where thiazole-based inhibitors have demonstrated potent and often selective activity.[2][4][5]
This guide provides a comparative analysis of common enzyme inhibition assay protocols tailored for the evaluation of thiazole-based compounds. As a Senior Application Scientist, my objective is not merely to present a series of steps, but to elucidate the rationale behind each choice, enabling researchers to design robust, self-validating experiments that generate trustworthy and publishable data. We will explore the nuances of different assay formats, delve into the determination of inhibition mechanisms, and provide a framework for clear data presentation and interpretation.
Comparative Analysis of Assay Formats
The choice of assay format is a critical decision that depends on the enzyme, the substrate, and the properties of the inhibitor itself. Thiazole-based compounds can sometimes be colored or possess intrinsic fluorescence, which can interfere with certain detection methods.[6] Therefore, a careful comparison is warranted.
| Assay Format | Principle | Advantages | Disadvantages & Causality | Best For... |
| Absorbance-Based (Colorimetric) | Measures the change in absorbance of light as a colored substrate is converted to a colored product (or vice versa).[7] | Simple, widely available equipment (spectrophotometer), and cost-effective. | Interference: Colored thiazole compounds can absorb at the same wavelength as the product, leading to false positives or negatives. Lower Sensitivity: Generally less sensitive than fluorescence or luminescence assays. | Initial high-throughput screening (HTS) if compound interference is pre-screened and deemed low; enzymes with well-established chromogenic substrates (e.g., α-glucosidase, proteases).[8] |
| Fluorescence-Based | Measures the change in fluorescence as a fluorogenic substrate is converted to a fluorescent product. | High Sensitivity: Often 10-1000 times more sensitive than absorbance assays.[9] Continuous Monitoring: Allows for real-time kinetic measurements.[9] | Interference: Intrinsically fluorescent thiazole compounds can cause high background noise. Quenching: The inhibitor may quench the product's fluorescence, underestimating enzyme activity. Photobleaching: Substrate/product may be light-sensitive. | Characterizing potent inhibitors (low IC50 values); detailed kinetic studies; when low enzyme concentrations are required. |
| Luminescence-Based | Measures the light produced from a chemical reaction, often coupled to the consumption of ATP (e.g., luciferase/luciferin system).[10] | Exceptional Sensitivity: The highest sensitivity among the common formats. Low Background: Biological samples rarely produce luminescence, resulting in a high signal-to-noise ratio. | Assay Complexity: Often involves coupled enzyme reactions, which can be inhibited by the test compound, creating artifacts.[11] Cost: Reagents, particularly for luciferase systems, can be expensive. | ATP-dependent enzymes like kinases; situations requiring the utmost sensitivity for detecting minute changes in enzyme activity. |
General Experimental Workflow for an In Vitro Enzyme Inhibition Assay
A well-structured workflow is essential for reproducibility. The following diagram outlines the key stages of a typical assay, from initial preparation to final data analysis. This systematic approach ensures that variables are controlled at each step.
Caption: General workflow for the evaluation of enzyme inhibitors.
Detailed Protocol: Colorimetric Inhibition Assay for α-Glucosidase
This protocol provides a validated method for determining the inhibitory potential of thiazole-based compounds against α-glucosidase, an enzyme relevant to diabetes research. The principle relies on the enzyme hydrolyzing the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[8]
1. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a solution of 50 mM sodium phosphate. Adjust the pH to 6.8 using phosphoric acid or sodium hydroxide. This pH is optimal for the stability and activity of α-glucosidase from Saccharomyces cerevisiae.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 units/mL. Prepare this solution fresh daily and keep it on ice.
-
Substrate Solution (5 mM pNPG): Dissolve p-nitrophenyl-α-D-glucopyranoside in the phosphate buffer to a final concentration of 5 mM. Protect this solution from light.
-
Inhibitor Stock Solutions (e.g., 20 mM): Dissolve the thiazole-based test compounds and a reference inhibitor (e.g., Acarbose) in 100% DMSO.
-
Stop Solution (0.1 M Na₂CO₃): Prepare a 0.1 M solution of sodium carbonate in deionized water. This solution will raise the pH, stopping the enzymatic reaction and maximizing the color of the p-nitrophenol product.
2. Assay Procedure (96-well plate format):
-
Serial Dilutions: Prepare serial dilutions of your thiazole compound stock solutions in phosphate buffer. The final DMSO concentration in the well should not exceed 1-2%, as higher concentrations can inhibit the enzyme.
-
Plate Setup:
-
Test Wells: Add 10 µL of each thiazole compound dilution.
-
Positive Control (No Inhibition): Add 10 µL of phosphate buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 60 µL of phosphate buffer (will later receive substrate and stop solution but no enzyme).
-
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to all wells except the "Blank" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for equilibrium-based measurements.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. This time should be within the linear range of the reaction, which should be determined during assay optimization.[12]
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ to all wells.
-
Detection: Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis: Calculating IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[8]
-
Correct for Blank: Subtract the average absorbance of the "Blank" wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (Abs_inhibitor / Abs_positive_control)] * 100
-
Plot and Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to fit the data and determine the IC₅₀ value.
Determining the Mechanism of Inhibition (MOA)
The IC₅₀ value indicates potency but reveals nothing about how the compound inhibits the enzyme. Kinetic studies are essential to determine the mechanism of inhibition (MOA), which is critical for lead optimization in drug discovery.[10][13] This is achieved by measuring initial reaction velocities at various substrate and inhibitor concentrations.
Caption: Logical relationships in common reversible enzyme inhibition mechanisms.
By plotting the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]), you can visually distinguish the MOA:
-
Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases; Vₘₐₓ is unchanged.[12]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ is unchanged; apparent Vₘₐₓ decreases.[12]
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.[14]
These graphical methods provide a robust way to characterize the inhibitor's interaction with the enzyme, a cornerstone of medicinal chemistry and pharmacology.[13][14]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No activity in positive control | Inactive enzyme; incorrect buffer pH; omission of a key reagent. | Verify enzyme activity with a fresh stock. Check buffer pH. Carefully review the protocol to ensure all steps were followed.[15] |
| High background in absorbance assay | Test compound is colored and absorbs at the detection wavelength. | Run a control with the inhibitor alone (no enzyme or substrate) and subtract its absorbance. If interference is severe, switch to a fluorescence or luminescence-based assay. |
| High variability between replicates | Pipetting errors; improper mixing; temperature fluctuations. | Use calibrated pipettes. Ensure thorough mixing after each reagent addition. Use a temperature-controlled plate reader or incubator.[16] |
| IC₅₀ value is much higher/lower than expected | Incorrect inhibitor concentration; final DMSO concentration is too high; assay time is outside the linear range. | Verify stock solution concentration and dilution scheme. Ensure final DMSO concentration is <2%.[17] Perform a time-course experiment to find the linear range of the reaction. |
Conclusion
The successful evaluation of thiazole-based enzyme inhibitors requires more than just a protocol; it demands a deep understanding of the underlying biochemical principles and potential sources of experimental artifacts. By carefully selecting an appropriate assay format, incorporating proper controls, and performing detailed kinetic analyses, researchers can confidently characterize the potency and mechanism of action of their compounds. This guide provides a foundational framework, empowering scientists to generate high-quality, reliable data that can accelerate the journey from a promising hit molecule to a potential therapeutic agent.
References
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
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Yuan, Y. C. (1981). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]
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Tipton, K. (2021). Steady-state enzyme kinetics. The Biochemist. Portland Press. Retrieved from [Link]
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Hunt, K. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC*2580: Introduction to Biochemistry - Open Library Publishing Platform. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for thiazoles 2a-p on the MDA-MB231 and HeLa cell lines. Retrieved from [Link]
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Akocak, S., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC - NIH. Retrieved from [Link]
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Gomaa, H. A. M., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Retrieved from [Link]
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El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]
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Geddes, S. J., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Kumar, M., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Retrieved from [Link]
-
Elsayed, M. F., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. ResearchGate. Retrieved from [Link]
-
Akocak, S., et al. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. Retrieved from [Link]
-
Yurttaş, L., et al. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. PubMed. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
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da Silva, C. H. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Vester K, et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. Retrieved from [Link]
-
Copeland, R. A. (n.d.). Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. UConn Library. Retrieved from [Link]
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Edmondson, D. E., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NIH. Retrieved from [Link]
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Di Martino, S., et al. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
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ResearchGate. (2015). Why is there no colour in the control, while there is increasing colour in an inhibitor treated sample in an alpha glucosidase inhibitory experiment?. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of laboratory reagents are paramount to ensuring a safe research environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a heterocyclic compound utilized in synthetic chemistry and drug discovery. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring that you can manage this chemical waste with confidence and precision.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, it is crucial to be aware of its potential hazards and to use the appropriate PPE. The precautionary measures below are derived from data on analogous thiazole compounds.
Table 1: Hazard Profile and Required PPE
| Hazard Classification (Assumed) | GHS Pictograms (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | Gloves: Nitrile rubber gloves. |
| Skin Irritation (Category 2) | Exclamation Mark | Lab Coat: Standard laboratory coat, fully buttoned. |
| Eye Irritation (Category 2A) | Exclamation Mark | Eye Protection: Safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Exclamation Mark | Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood. |
This data is inferred from structurally similar compounds[2][3][4].
The causality behind these PPE choices is straightforward: nitrile gloves provide a robust barrier against skin contact, a lab coat protects the body and personal clothing from contamination, and safety goggles are essential to prevent eye irritation from splashes or fine particulates[1]. All handling of this compound, including weighing and preparing for disposal, should be conducted within a chemical fume hood to mitigate the risk of inhaling airborne particles[1][3].
Part 2: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
For Small Spills (Solid):
-
Restrict Access: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect: Carefully sweep the absorbed material and any remaining solid into a designated, labeled hazardous waste container. Use non-sparking tools for this process.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your institution's Environmental Health and Safety (EHS) office of the spill.
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your colleagues and activate the nearest fire alarm if the spill is substantial or poses a fire risk.
-
Contact EHS: From a safe location, call your institution's emergency EHS number. Do not attempt to clean up a large spill yourself.
Part 3: Step-by-Step Disposal Protocol
The disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate must adhere to federal and institutional regulations for hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that chemical waste be tracked from its point of generation to its final disposal[5].
Step 1: Waste Determination As per EPA guidelines, a hazardous waste determination must be made by a trained professional[6][7]. Given the hazards of analogous compounds, treat Methyl 2-(hydroxymethyl)thiazole-4-carboxylate as hazardous waste.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-(hydroxymethyl)thiazole-4-carboxylate," and an indication of its hazards (e.g., "Irritant," "Acutely Toxic")[5].
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
An SAA is a designated location in the laboratory, at or near the point of waste generation, for the temporary storage of hazardous waste[5][8].
-
Store the waste container in a designated SAA, such as within a fume hood or a secondary containment bin on a lab bench[8].
-
Ensure the waste container is kept closed at all times, except when adding waste.
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.
Step 4: Requesting Waste Pickup
-
When the waste container is nearly full (e.g., three-quarters full) or has been accumulating for a set period (e.g., 150 days), submit a hazardous waste pickup request through your institution's EHS department[8].
-
Do not exceed the SAA volume limits (typically up to 55 gallons, though institutional limits may be lower)[8].
Step 5: Final Disposal
-
Your institution's EHS professionals will collect the waste and ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at an approved waste disposal plant[1][5]. This method ensures the complete destruction of the compound.
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Caption: Workflow for the safe disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, contributing to a culture of safety and environmental responsibility within the laboratory.
References
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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Hazardous Waste Disposal Guide. Northwestern University.
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
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Regulation of Laboratory Waste. American Chemical Society.
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Safety Data Sheet - Ethyl 2-aminothiazole-4-carboxylate. Fisher Scientific. (Note: A direct deep link is unavailable, search for the compound on the site).
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Safety Data Sheet - Ethyl 2-methylthiazole-4-carboxylate. Fisher Scientific. (Note: A direct deep link is unavailable, search for the compound on the site).
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Safety Data Sheet - Methyl 2-(chloromethyl)thiazole-4-carboxylate. ChemSafety PRO.
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Safety Data Sheet - Thiazole Orange. Sigma-Aldrich. (Note: A direct deep link is unavailable, search for the compound on the site).
-
Safety Data Sheet - 4-Methylthiazole. Fisher Scientific. (Note: A direct deep link is unavailable, search for the compound on the site).
-
Safety Data Sheet - General Mixture with Modified alkyl carboxylate. Sigma-Aldrich. (Note: A direct deep link is unavailable, search for the compound on the site).
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Safety Data Sheet - General Mixture with 2-Methyl-4-isothiazolin-3-one. Sigma-Aldrich. (Note: A direct deep link is unavailable, search for the compound on the site).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(hydroxymethyl)thiazole-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 2-(hydroxymethyl)thiazole-4-carboxylate, a heterocyclic compound, belongs to the versatile thiazole family, which is a cornerstone in many FDA-approved drugs.[1] The inherent reactivity and biological activity of such molecules demand a rigorous and informed approach to laboratory safety.[2][3]
This guide provides essential, immediate safety and logistical information for handling Methyl 2-(hydroxymethyl)thiazole-4-carboxylate. It is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the causality behind each safety recommendation. Our goal is to build deep trust by providing value beyond the product itself, ensuring that your innovative work is conducted with the highest standards of safety.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount.[4] While a specific Safety Data Sheet (SDS) for Methyl 2-(hydroxymethyl)thiazole-4-carboxylate may not be readily available, we can infer its potential hazards from the well-documented properties of analogous thiazole derivatives.
Thiazole-based compounds are known to present several risks:
-
Skin Irritation: Many thiazole derivatives are classified as skin irritants, causing redness, itching, or inflammation upon contact.[5][6]
-
Serious Eye Damage/Irritation: Contact with the eyes can lead to serious irritation or damage.[5][6] This is a critical consideration, especially when handling the substance as a powder.
-
Respiratory Irritation: Inhaling dust or aerosols may cause respiratory irritation.[6] Some isothiazolinone compounds, which share a similar heterocyclic structure, can be fatal if inhaled.[7]
-
Allergic Skin Reaction: Some individuals may develop sensitization to these types of compounds over time, leading to an allergic skin reaction upon subsequent exposures.[7]
Given these potential hazards, a prudent approach is to handle Methyl 2-(hydroxymethyl)thiazole-4-carboxylate as a hazardous substance, implementing robust protective measures.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure.[8][9]
Eye and Face Protection
Due to the significant risk of serious eye irritation, appropriate eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement for all work involving this compound, whether in solid or liquid form. They must be worn at all times in the laboratory where chemicals are handled.[8][10] Goggles provide a seal around the eyes, offering superior protection from splashes and airborne particles compared to standard safety glasses.[8]
-
Face Shield: When there is a heightened risk of splashing—such as when handling larger volumes (>1 liter) of a solution or during vigorous reactions—a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face and neck from direct contact.
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential sensitization.
-
Gloves: Nitrile gloves are the preferred choice for general laboratory use with a wide variety of chemicals.[9] Always inspect gloves for tears or punctures before use.[12] For prolonged contact or when cleaning up spills, consider double-gloving or using a heavier-duty glove. After handling the chemical, remove gloves promptly and wash your hands thoroughly to remove any potential contamination.[4][11]
-
Laboratory Coat: A flame-resistant lab coat must be worn at all times.[10] It should be fully buttoned with the sleeves rolled down to provide maximum coverage. This protects your skin and personal clothing from accidental spills and contamination.[4]
Respiratory Protection
The primary risk of inhalation occurs when handling the compound in its solid, powdered form.
-
When Required: Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are not sufficient to control exposure to airborne dust.[7] This is particularly critical when weighing or transferring the solid material outside of a ventilated enclosure.[9]
-
Type of Respirator: If a respirator is required, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[13] All respirator use must be done under a formal respiratory protection program, including fit testing and training.
Operational Plan: From Weighing to Disposal
The following procedural guidance outlines the step-by-step methodologies for safely handling Methyl 2-(hydroxymethyl)thiazole-4-carboxylate.
Experiment Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection workflow based on the physical form and handling procedure.
Protocol 1: Weighing and Handling the Solid Compound
Handling powders presents the highest risk of generating airborne dust.[14]
-
Preparation: Designate a specific area for handling the powder, preferably on a disposable absorbent bench cover.[14]
-
Ventilation: Whenever possible, perform all manipulations of the solid compound within a certified chemical fume hood or an exhausted balance enclosure.[15] This is the most effective way to prevent inhalation exposure.
-
PPE Donning: Before handling, don a lab coat, nitrile gloves, and chemical splash goggles.
-
Transfer: Use a spatula or scoop to transfer the powder. Avoid pouring directly from the bottle, which can create dust clouds.[14] Transfer the powder in several small scoops rather than one large one.
-
Container Management: Keep the source container closed whenever you are not actively dispensing from it to prevent accidental spills and minimize dust release.[14]
-
Post-Handling: After weighing, decontaminate the spatula and any other equipment used. Wipe down the work surface with a damp cloth or a suitable solvent. Dispose of the bench cover and contaminated wipes in the appropriate solid waste stream.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[4]
Protocol 2: Spill and Emergency Procedures
Accidents can happen, and a clear, immediate response plan is critical.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an emergency eyewash station.[12] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.[7]
-
Small Spill Cleanup (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (lab coat, goggles, gloves), gently cover the spill with a wet paper towel to avoid raising dust.
-
Carefully scoop the material into a sealable container for disposal.
-
Clean the spill area thoroughly with soap and water.[16]
-
-
Small Spill Cleanup (Liquid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13][17]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]
-
Decontaminate the area with soap and water.[16]
-
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and spill cleanup residues, must be disposed of as hazardous chemical waste. Place these materials in a clearly labeled, sealed container.[16] Follow all local, state, and federal regulations, and adhere strictly to your institution's hazardous waste management program.[17]
Summary of PPE Recommendations
| Task | Required Engineering Control | Required PPE | Key Rationale |
| Storage & Transport | N/A | Lab Coat, Safety Glasses, Nitrile Gloves | Prevents exposure from contaminated container surfaces. |
| Weighing Solid | Chemical Fume Hood / Ventilated Enclosure | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | To prevent inhalation of hazardous dust and protect eyes from airborne particles.[14][15] |
| Preparing Solutions | Chemical Fume Hood | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Protects against splashes and inhalation of vapors during dissolution. |
| Handling Solutions (<1M) | Well-ventilated area (Fume hood recommended) | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Standard protection against accidental skin and eye contact.[4] |
| Spill Cleanup | N/A | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (Double-gloving recommended) | Provides enhanced protection during direct handling of spilled material.[17] |
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- THIAZOLE - CAMEO Chemicals - NOAA. (n.d.).
- WORKING SAFELY WITH TOXIC POWDERS | Duke Safety. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, June 27).
- 4 - SAFETY DATA SHEET. (2024, March 26).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 23).
- Guide for Chemical Spill Response. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 2).
- procedures for cleaning up hazardous drug spills and leaks technical information paper no. 59-081-0917 - Defense Centers for Public Health. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- CHEMICAL SPILL PROCEDURES. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- SPILL CLEANUP QUICK REFERENCE. (n.d.).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
- Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (2024, November 21).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
- THIAZOLE AND ITS DERIVATIVES - download. (n.d.).
- (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
